2'-O-(2-Methoxyethyl)guanosine
Description
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Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBJSLIKOKFHE-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452347 | |
| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473278-54-5 | |
| Record name | 2'-O-(2-Methoxyethyl)guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 2'-O-(2-Methoxyethyl)guanosine
Introduction: The Significance of 2'-O-(2-Methoxyethyl)guanosine in Modern Therapeutics
This compound (2'-O-MOE-G) is a cornerstone modification in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The strategic incorporation of the 2'-O-methoxyethyl group onto the ribose sugar of guanosine confers several advantageous properties to these synthetic nucleic acid chains. These include enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and a favorable toxicity profile.[1] Such attributes have propelled 2'-O-MOE-modified oligonucleotides to the forefront of therapeutic research and development, with several approved drugs leveraging this chemistry.[1]
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and validated through practical application, offering a robust framework for the production of high-purity 2'-O-MOE-G.
Chemical Synthesis: A Regioselective Approach
The synthesis of 2'-O-MOE-G necessitates a strategic approach to regioselectively alkylate the 2'-hydroxyl group of the guanosine ribose moiety while protecting other reactive sites. A highly efficient and chemoselective method that avoids the need for protection of the guanine base has been developed, centering on the use of a novel silicon-based protecting group.[2][3] This method proceeds in three key stages: regioselective protection of the 3' and 5' hydroxyl groups, alkylation of the 2'-hydroxyl group, and deprotection to yield the final product.
Core Synthesis Pathway
The synthesis pathway leverages the sterically hindered methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) to selectively protect the 3' and 5' hydroxyl groups of guanosine. This sets the stage for the specific alkylation of the remaining free 2'-hydroxyl group.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of 2'-O-MOE-G
The following protocol details the step-by-step synthesis of this compound, adapted from established methodologies.[2][4]
Step 1: 3',5'-O-(Methylene-bis(diisopropylsilyl))-guanosine Formation
-
To a solution of guanosine in anhydrous N,N-dimethylformamide (DMF), add imidazole (5.0 equivalents).
-
Cool the mixture to 0°C and add methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) (1.15 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Upon completion, the reaction mixture is worked up to isolate the 3',5'-O-protected guanosine. The product can be purified by crystallization.
Causality: The use of MDPSCl₂ is critical for the regioselective protection of the 3' and 5' hydroxyl groups. The steric hindrance of the diisopropylsilyl groups directs the reaction to the less hindered primary 5'-hydroxyl and the adjacent 3'-hydroxyl, leaving the 2'-hydroxyl accessible for the subsequent alkylation step.[2]
Step 2: 2'-O-(2-Methoxyethyl) Alkylation
-
Dissolve the 3',5'-O-(MDPS)-guanosine in anhydrous DMF and add tetrabutylammonium iodide (TBAI) (0.3 equivalents) and 2-methoxyethyl bromide (3.0 equivalents).
-
Cool the mixture to -20°C and add sodium bis(trimethylsilyl)amide (NaHMDS) (3.0 equivalents) as a 1.0 M solution in tetrahydrofuran (THF).
-
Stir the reaction at -20°C for 3 hours.
-
The reaction is then quenched and the product, 2'-O-MOE-3',5'-O-(MDPS)-guanosine, is extracted.
Causality: NaHMDS serves as a strong, non-nucleophilic base to deprotonate the 2'-hydroxyl group, facilitating its alkylation by 2-methoxyethyl bromide. The choice of a non-nucleophilic base is crucial to avoid side reactions.[4] TBAI acts as a catalyst to promote the alkylation.
Step 3: Deprotection
-
Dissolve the 2'-O-MOE-3',5'-O-(MDPS)-guanosine in THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.0 equivalent) as a 1.0 M solution in THF.
-
Heat the solution to 35°C and stir for 5 hours.
-
The reaction mixture is then concentrated, and the final product, this compound, is purified.
Causality: TBAF is a fluoride source that selectively cleaves the silicon-oxygen bonds of the MDPS protecting group, liberating the 3' and 5' hydroxyl groups to yield the final product.[2]
Purification: Achieving High-Purity 2'-O-MOE-G
The purification of this compound is a critical step to remove any unreacted starting materials, reagents, and potential side products, ensuring the high purity required for therapeutic applications. The primary methods for purification are chromatography and crystallization.
Purification Workflow
A typical purification workflow involves an initial chromatographic step to separate the target molecule from major impurities, followed by a crystallization step to achieve high purity.
Caption: Purification workflow for 2'-O-MOE-G.
Chromatographic Purification
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful technique for the purification of modified nucleosides like 2'-O-MOE-G.[5] This method separates molecules based on their hydrophobicity.
Experimental Protocol: IP-RP-HPLC Purification
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase:
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium acetate (TEAA) (0.1 M, pH 7.5).[6]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds. For example, a gradient of 0-50% acetonitrile over 20-30 minutes.[6]
-
Detection: UV detection at 260 nm is used to monitor the elution of the guanosine-containing compounds.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure. The resulting product is then desalted.
Causality: The ion-pairing agent (TEAA) neutralizes the charge of any residual phosphate groups and interacts with the modified nucleoside, modulating its hydrophobicity and allowing for fine separation on the reversed-phase column. The acetonitrile gradient progressively increases the hydrophobicity of the mobile phase, eluting compounds in order of increasing retention on the stationary phase.[4]
Crystallization
Crystallization is an effective final purification step to obtain highly pure 2'-O-MOE-G.[3]
Experimental Protocol: Crystallization
-
Solvent Selection: A common approach is to dissolve the partially purified 2'-O-MOE-G in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., acetonitrile or diethyl ether) until turbidity is observed.[7]
-
Inducing Crystallization: The solution is then allowed to stand undisturbed at a reduced temperature (e.g., 4°C) to promote crystal growth. Seeding with a small crystal of the pure product can also be employed to initiate crystallization.[7]
-
Isolation: The resulting crystals are isolated by filtration, washed with the "poor" solvent, and dried under vacuum.
Causality: The principle of crystallization relies on the lower solubility of the target compound in the mixed solvent system compared to the impurities. As the solution cools or the "poor" solvent is added, the solubility of the 2'-O-MOE-G decreases, leading to the formation of a crystalline solid, while impurities remain in the solution.
Data Presentation and Quality Control
The purity and identity of the synthesized this compound must be rigorously confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show the characteristic peaks for the guanosine base, the ribose sugar, and the 2'-O-methoxyethyl group. The integration of the peaks should be consistent with the molecular structure.[8] |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of 2'-O-MOE-G (C₁₃H₁₉N₅O₆, MW: 341.32 g/mol ).[9] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed, with purity typically exceeding 98%. |
Conclusion
The synthesis and purification of this compound are critical processes in the manufacturing of second-generation antisense oligonucleotides. The regioselective synthesis utilizing a silicon-based protecting group offers an efficient and high-yield route to this essential building block. Subsequent purification by a combination of chromatographic techniques and crystallization ensures the high purity required for therapeutic applications. The detailed protocols and the underlying scientific principles presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. Available at: [Link]
-
Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. PubMed. Available at: [Link]
-
Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. J Org Chem. 2002 Nov 1;67(22):7887-9. Available at: [Link]
-
Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. PubMed. Available at: [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available at: [Link]
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Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]
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RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Available at: [Link]
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Guide for crystallization. Available at: [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide_for_crystallization_v2.pdf]([Link] Crystallography/Guide_for_crystallization_v2.pdf)
-
Synthesis of 2'- O -Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. ResearchGate. Available at: [Link]
-
Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. PMC - NIH. Available at: [Link]
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Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. PubMed. Available at: [Link]
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NMR-based Quantum Mechanical Analysis Builds Trust and Orthogonality in Structural Analysis: the Case of a Bisdesmosidic Triglycoside as Withania somnifera Aerial Parts Marker. PubMed Central. Available at: [Link]
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Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. Available at: [Link]
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Guidelines for the successful generation of protein–ligand complex crystals. PMC - NIH. Available at: [Link]
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G-2'-MOE-Phosphoramidite. Glen Research. Available at: [Link]
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A Comprehensive Technical Guide to the Structural Analysis of 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G)
Abstract
The modification of nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among the most impactful "second-generation" chemical modifications is the 2'-O-(2-methoxyethyl) (2'-O-MOE) substitution, particularly on guanosine (2'-O-MOE-G). This alteration imparts a suite of desirable pharmacological properties, including exceptional nuclease resistance, high binding affinity to target RNA, and a favorable toxicity profile.[1][2] These enhancements are not arbitrary; they are the direct consequence of specific, predictable changes to the molecule's three-dimensional structure. This technical guide provides an in-depth exploration of the structural biology of 2'-O-MOE-G and outlines a multi-modal analytical framework for its comprehensive characterization. We delve into the causality behind experimental choices, presenting field-proven methodologies in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, chemists, and drug development professionals seeking to understand and verify the structural integrity and functional advantages of 2'-O-MOE-modified oligonucleotides.
Section 1: The Significance of the 2'-O-MOE Modification in Therapeutic Oligonucleotides
The journey from simple phosphodiester oligonucleotides to clinically successful drugs has been a story of chemical innovation. First-generation modifications, such as the phosphorothioate (PS) backbone, successfully addressed the primary challenge of nuclease degradation but introduced issues of lower binding affinity and potential off-target protein interactions.[2][3]
The advent of second-generation modifications, targeting the 2'-position of the ribose sugar, marked a significant leap forward. The 2'-O-methoxyethyl (MOE) modification, in particular, emerged as a highly effective solution.[4][5] Oligonucleotides incorporating 2'-O-MOE nucleotides exhibit dramatically increased resistance to nuclease digestion, which is essential for in vivo stability.[1][4] Crucially, this modification also increases the thermodynamic stability of the duplex formed with a complementary RNA strand, leading to higher binding affinity.[4][6] This enhanced affinity translates to greater potency for antisense oligonucleotides (ASOs), which often rely on strong hybridization to their target mRNA to elicit a therapeutic effect.
Section 2: The Structural Keystone: Ribose Sugar Pucker
The profound impact of the 2'-O-MOE group stems from its influence on the conformation of the furanose ring of the nucleoside. The five-membered ribose ring is not planar and exists in a dynamic equilibrium between two primary conformations, or "puckers," described as C2'-endo (South) and C3'-endo (North).[7][8]
-
C2'-endo (South): This conformation is characteristic of deoxyribose in B-form DNA.
-
C3'-endo (North): This conformation is characteristic of ribose in A-form RNA duplexes.[9]
The bulky and electrostatically influential 2'-O-MOE substituent sterically disfavors the C2'-endo conformation, effectively "locking" the sugar ring into the C3'-endo pucker.[9][10] This conformational pre-organization is the single most important structural feature of 2'-O-MOE nucleosides. It forces the entire oligonucleotide backbone to adopt an A-form helical geometry, which is the ideal conformation for binding to RNA targets.[11][12] This pre-organization minimizes the entropic penalty of binding, contributing directly to the observed increase in duplex stability and binding affinity.[6][9]
Furthermore, crystallographic and molecular dynamics studies have revealed that the methoxyethyl side chain itself is not floppy but adopts a well-defined gauche conformation and is extensively hydrated.[11][13] This ordered hydration shell in the minor groove may contribute to the molecule's overall stability and unique pharmacological properties, including its high resistance to nucleases.[13]
Section 3: A Multi-Modal Framework for Structural Elucidation
No single technique can fully capture the structural identity and dynamic behavior of 2'-O-MOE-G. A robust analysis requires the integration of multiple orthogonal methods. This section details the core techniques, the rationale for their use, and validated protocols for their application.
Mass Spectrometry (MS): Absolute Identity Verification
Causality: Before any complex structural investigation, it is imperative to confirm the fundamental identity and purity of the molecule. High-resolution mass spectrometry provides an unambiguous measurement of the molecule's mass-to-charge ratio, confirming that the 2'-O-MOE modification is present.[14][15]
Protocol: LC-MS/MS for Modified Nucleoside Identification
-
Sample Preparation: Digest the 2'-O-MOE-G-containing oligonucleotide into its constituent nucleosides using a cocktail of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Calf Intestinal Phosphatase). For the pure nucleoside, dissolve in a suitable solvent (e.g., 0.1% formic acid in water).[16]
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 UPLC/HPLC column. Elute with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[16] This step separates the modified nucleoside from canonical nucleosides and impurities.
-
Mass Analysis (MS1): The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Scan for the theoretical exact mass of 2'-O-MOE-G (C12H17N5O6, Exact Mass: 341.1182).
-
Tandem Mass Analysis (MS2): Isolate the parent ion (m/z 341.1182) and subject it to collision-induced dissociation (CID). This will fragment the molecule in a predictable way.
-
Self-Validation & Data Interpretation:
-
Accurate Mass: The measured mass in the MS1 scan must match the theoretical mass within a narrow tolerance (e.g., < 5 ppm).
-
Retention Time: The retention time should be consistent and reproducible for a known standard of 2'-O-MOE-G.
-
Characteristic Fragmentation: The MS2 spectrum should show the characteristic neutral loss of the guanine base, resulting in a fragment ion corresponding to the modified ribose sugar. This confirms the identity and distinguishes it from potential isomers.[17] Be aware of potential pitfalls where natural isomers can have the same mass but different structures, requiring robust chromatographic separation.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Conformation
Causality: NMR is the premier technique for determining the three-dimensional structure of molecules in solution, which most closely mimics the biological environment. For 2'-O-MOE-G, NMR is essential for directly observing the conformational preference of the sugar pucker.[11]
Protocol: 2D NMR for Sugar Pucker and Duplex Analysis
-
Sample Preparation: Dissolve the purified 2'-O-MOE-G-containing oligonucleotide in 99.9% D₂O buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0). For observing exchangeable imino protons that confirm base pairing, prepare a parallel sample in 90% H₂O/10% D₂O.
-
Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
Acquisition of 2D DQF-COSY: This experiment reveals scalar (through-bond) couplings between protons. The key analysis is of the cross-peaks between H1' and H2' protons of the ribose ring.
-
Acquisition of 2D NOESY: This experiment reveals spatial proximities between protons (through-space). It is used to identify the overall helical geometry (A-form vs. B-form) and to sequence-specifically assign resonances.
-
Self-Validation & Data Interpretation:
-
Sugar Pucker (from DQF-COSY): The magnitude of the coupling constant between H1' and H2' (³JH1'H2') is directly related to the sugar pucker. For a C3'-endo (North) conformation, this coupling is very small or unobservable (< 2 Hz).[11] For a C2'-endo (South) conformation, it is large (~8-10 Hz). The consistent observation of a small ³JH1'H2' for all 2'-O-MOE-modified residues is direct proof of the C3'-endo pucker.
-
Helical Form (from NOESY): In an A-form helix, the distance between the H1' proton of a residue and the aromatic H8 (purine) or H6 (pyrimidine) proton of the same residue is short, giving a strong NOE cross-peak. Conversely, the distance to the aromatic proton of the preceding residue is long. This pattern is a hallmark of A-form geometry and confirms the structural consequence of the C3'-endo pucker.[19]
-
X-ray Crystallography: The Atomic-Resolution Blueprint
Causality: While NMR provides dynamic solution-state data, X-ray crystallography offers an unparalleled static, high-resolution view of the molecule's structure. It can definitively confirm the C3'-endo pucker, A-form duplex geometry, and the precise conformation and hydration pattern of the 2'-O-MOE side chain.[13]
Protocol: Crystallographic Workflow for a MOE-Oligonucleotide Duplex
-
Sample Preparation & Crystallization: Synthesize and purify a self-complementary oligonucleotide containing 2'-O-MOE-G. Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain diffraction-quality crystals.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. The structure can often be solved using molecular replacement if a similar A-form duplex structure is available. Refine the atomic model against the experimental data until it converges.
-
Self-Validation & Data Interpretation: The final refined structure provides atomic coordinates. Analysis of these coordinates will confirm:
-
The C3'-endo sugar pucker for all 2'-O-MOE-G residues.
-
The classic helical parameters of an A-form duplex (e.g., rise, twist, groove dimensions).
-
The specific torsion angles of the 2'-O-methoxyethyl side chain, often revealing the preferred gauche conformation.[13]
-
The positions of ordered water molecules, which can reveal specific hydration patterns that bridge the MOE substituent and the phosphate backbone, potentially explaining the high nuclease resistance.[13][20]
-
Section 4: Integrated Analysis and Quantitative Summary
The true power of this multi-modal approach lies in the synthesis of the data. MS confirms the covalent structure, NMR validates the dominant solution-state conformation, and crystallography provides the definitive atomic-level blueprint.
| Parameter | Technique | Expected Result for 2'-O-MOE-G | Functional Implication |
| Molecular Mass | Mass Spectrometry | 341.1182 Da (for nucleoside) | Confirms identity and successful modification. |
| Sugar Pucker | NMR (DQF-COSY) | ³JH1'H2' < 2 Hz | Direct evidence of C3'-endo (North) conformation. |
| Duplex Conformation | NMR (NOESY), CD | A-form helical geometry | Pre-organizes the oligo for optimal RNA binding. |
| Thermal Stability | UV Melting | ΔTm increase of +0.9 to +1.6 °C per modification | Increased binding affinity to target RNA. |
| Side Chain Torsion | X-ray Crystallography | Predominantly gauche conformation[13] | Contributes to a well-defined, stable structure. |
| Hydration Pattern | X-ray Crystallography | Ordered water in minor groove[13] | May contribute to nuclease resistance and uptake. |
This integrated model directly links the atomic-level structural features of 2'-O-MOE-G to its macroscopic pharmacological benefits. The C3'-endo pucker dictates the A-form helix, which in turn drives the high binding affinity that is critical for the efficacy of antisense drugs.
Section 5: Conclusion
The structural analysis of 2'-O-(2-Methoxyethyl)guanosine is not merely an academic exercise; it is a critical component of quality control, mechanism-of-action studies, and rational drug design in the field of oligonucleotide therapeutics. The consistent C3'-endo sugar pucker induced by the 2'-O-MOE modification is the lynchpin that confers the advantageous properties of A-form geometry, leading to enhanced stability and target affinity. By employing a rigorous, multi-modal analytical strategy combining mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers and developers can validate the structural integrity of these advanced therapeutic molecules, ensuring that their chemical design translates into predictable and potent biological function.
References
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Journal of the American Society for Mass Spectrometry. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Available from: [Link]
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Russell, D.H. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). ACS Chemical Biology. Available from: [Link]
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MDPI. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules. Available from: [Link]
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SpringerLink. Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In: Crooke, S.T. (eds) Antisense Drug Technology. CRC Press. Available from: [Link]
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Plevnik, M., et al. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex. Biochimie. Available from: [Link]
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ACS Publications. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available from: [Link]
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Dudley, E., & Bond, L. Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Available from: [Link]
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Sazani, P., et al. Effects of base modifications on antisense properties of 2'-O-methoxyethyl and PNA oligonucleotides. Oligonucleotides. Available from: [Link]
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Hill, A.C., & Hall, J. The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. Helvetica Chimica Acta. Available from: [Link]
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Tidd, D.M., et al. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. Available from: [Link]
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Teplova, M., et al. Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. Available from: [Link]
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Kamal, A., et al. Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Puffer, B., et al. 2′-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Nucleic Acids Research. Available from: [Link]
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Paramasivam, M., et al. Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research. Available from: [Link]
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ACS Publications. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Available from: [Link]
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Wen, K., et al. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of Organic Chemistry. Available from: [Link]
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Puffer, B., et al. 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Nucleic Acids Research. Available from: [Link]
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Bio-Synthesis Inc. 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Available from: [Link]
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Teplova, M., et al. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. Available from: [Link]
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Vanderbilt University. Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Available from: [Link]
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National Institutes of Health. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Available from: [Link]
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ResearchGate. Structure of 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). Available from: [Link]
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Teplova, M., et al. Crystal Structure and Improved Antisense Properties of 2'-O-(2-methoxyethyl)-RNA. ChemBioChem. Available from: [Link]
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ResearchGate. Schematic representation of 'South' (left) and 'North' (right) puckering of the ribose sugar ring. Available from: [Link]
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The Genesis and Ascendance of 2'-O-Methoxyethyl (2'-MOE) Modification: A Technical Guide to a Cornerstone of Oligonucleotide Therapeutics
Abstract
The journey of antisense oligonucleotide (ASO) therapeutics from a theoretical concept to a powerful clinical reality has been paved with chemical innovations designed to overcome the inherent biological barriers faced by nucleic acid-based drugs. Among the most impactful of these advancements is the 2'-O-methoxyethyl (2'-MOE) modification. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of 2'-MOE chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal chain of experimental choices that led to the prominence of 2'-MOE, details the methodologies for its synthesis and evaluation, and contextualizes its significance in the landscape of modern medicine. Through a blend of historical narrative, detailed protocols, and mechanistic insights, we aim to provide a comprehensive resource that is both educational and practically applicable.
Introduction: The Quest for a Viable Antisense Platform
The principle of antisense technology, first demonstrated in the late 1970s, offered a revolutionary paradigm for drug development: the ability to rationally design drugs that could intercept genetic information at the mRNA level, thereby preventing the synthesis of disease-causing proteins.[1][2] However, the translation of this elegant concept into effective therapeutics was fraught with challenges. Early, unmodified oligonucleotides were rapidly degraded by ubiquitous cellular nucleases and exhibited suboptimal binding affinity to their target RNA.
The first generation of ASOs addressed the nuclease stability issue through the introduction of a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur.[3][4] While this modification significantly extended the half-life of ASOs in biological systems, it also introduced some undesirable properties, including reduced binding affinity for target RNA and potential for non-specific protein interactions that could lead to toxicity.[3] This set the stage for the development of "second-generation" modifications, which aimed to refine the properties of ASOs further. The focus of this next wave of innovation was the 2' position of the ribose sugar, a site ripe for chemical alteration to enhance the drug-like properties of oligonucleotides.
The Dawn of the 2'-MOE Era: A Tale of Collaborative Innovation
The discovery of the 2'-O-methoxyethyl (2'-MOE) modification emerged from a strategic research collaboration between scientists at Ciba-Geigy Ltd. (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals).[5] This collaboration systematically synthesized and screened a wide array of chemical modifications, incorporating them into standardized oligonucleotide sequences. These modified sequences were then rigorously evaluated for key pharmacological properties: binding affinity to both RNA and DNA, resistance to nuclease degradation, and potency in cell culture-based assays.[5]
Prior investigations into 2'-alkoxy modifications had revealed a frustrating trade-off: increasing the length of the alkyl chain at the 2' position enhanced nuclease resistance but concurrently decreased the hybridization affinity for the target RNA.[5] The breakthrough came with the exploration of 2'-O-alkoxyalkyl substitutions. Surprisingly, this class of modifications, including the 2'-O-methoxyethyl group, defied the established trend. They provided a significant increase in nuclease resistance while also, counterintuitively, increasing the binding affinity to target RNA.[5] This discovery was a pivotal moment, as it demonstrated that the key desirable properties of an ASO could be simultaneously enhanced.
Further studies with 2'-MOE modified oligonucleotides revealed additional favorable characteristics. They exhibited a tissue distribution profile similar to the first-generation phosphorothioate ASOs and, importantly, demonstrated a reduction in the toxicities that had been associated with the PS backbone alone.[5] These foundational discoveries established 2'-MOE as a superior chemical modification for antisense therapeutics.
Key Figures in the Development of 2'-MOE and Antisense Technology:
The advancement of 2'-MOE technology is inextricably linked to the pioneering work of researchers at Isis Pharmaceuticals. Dr. Stanley T. Crooke , the founder and former CEO of Isis (now Ionis), is widely regarded as a key figure in the field of antisense technology. His vision and leadership were instrumental in navigating the scientific and commercial challenges of developing a novel therapeutic platform. Dr. C. Frank Bennett , a founding member of Isis/Ionis, has been a driving force in the preclinical discovery and development of antisense drugs, including those incorporating 2'-MOE modifications. His research has been pivotal in understanding the pharmacology and mechanism of action of these therapeutic agents.
The Science of 2'-MOE: A Deeper Dive into its Physicochemical Properties
The success of the 2'-MOE modification is rooted in its unique physicochemical properties, which directly translate to improved therapeutic performance.
3.1 Enhanced Binding Affinity: The 2'-MOE group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA duplexes.[6] This pre-organization of the sugar moiety into an RNA-like conformation reduces the entropic penalty of hybridization to a complementary RNA strand, resulting in a more thermodynamically stable duplex. This increased binding affinity is quantified by a higher melting temperature (T_m), the temperature at which half of the oligonucleotide duplex dissociates. Each 2'-MOE modification can increase the T_m by approximately 0.9 to 1.6 °C per modification.[6]
3.2 Superior Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, effectively shielding the phosphodiester or phosphorothioate backbone from attack by both endonucleases and exonucleases. This dramatically increases the half-life of the oligonucleotide in biological fluids and tissues, allowing for less frequent dosing.
3.3 Favorable Pharmacokinetic Profile: When combined with a phosphorothioate backbone, 2'-MOE modifications contribute to a favorable pharmacokinetic profile. The PS backbone enhances binding to plasma proteins, which limits renal clearance and facilitates distribution to tissues. The 2'-MOE modification further refines this profile, contributing to prolonged tissue retention.
3.4 Reduced Toxicity: Compared to first-generation ASOs that relied solely on the phosphorothioate backbone, 2'-MOE modified oligonucleotides generally exhibit a better safety profile. The reduced toxicity is attributed to a decrease in non-specific protein binding.
Data Presentation: Comparative Properties of Oligonucleotide Modifications
| Modification | Nuclease Resistance (Relative Half-life) | Change in T_m per modification (°C) |
| Unmodified DNA | 1x (rapid degradation) | 0 |
| Phosphorothioate (PS) | ~10-20x | -0.5 to -1.0 |
| 2'-O-Methyl (2'-OMe) | ~50-100x | +1.0 to +1.5 |
| 2'-O-Methoxyethyl (2'-MOE) | >100x | +0.9 to +1.6 [6] |
| 2'-Fluoro (2'-F) | ~50-100x | ~+2.5 |
Note: The values presented are approximate and can vary depending on the specific sequence, length of the oligonucleotide, and the experimental conditions.
The "Gapmer" Design: Harnessing the Power of RNase H
A key mechanistic advantage of many antisense drugs is their ability to recruit the endogenous enzyme RNase H to cleave the target mRNA. However, extensive modification of the ribose sugar, including with 2'-MOE, can inhibit RNase H activity. To overcome this, a chimeric design known as a "gapmer" was developed.[4]
A 2'-MOE gapmer consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, which is a substrate for RNase H. This central gap is flanked on both the 5' and 3' ends by "wings" of 2'-MOE modified nucleotides.[5] This elegant design combines the best of both worlds: the 2'-MOE wings provide high binding affinity, nuclease resistance, and a favorable pharmacokinetic profile, while the central DNA gap allows for the potent degradation of the target mRNA upon hybridization.
Caption: Mechanism of action of a 2'-MOE gapmer ASO.
Experimental Protocols: From Synthesis to Biological Evaluation
This section provides an overview of the key experimental workflows involved in the creation and testing of 2'-MOE modified oligonucleotides.
Synthesis of 2'-O-Methoxyethyl Nucleoside Phosphoramidites
The synthesis of 2'-MOE oligonucleotides begins with the chemical synthesis of the corresponding 2'-O-methoxyethyl ribonucleoside phosphoramidites, the building blocks for solid-phase synthesis. A common synthetic route starts from a readily available ribonucleoside like uridine.
Step-by-Step Methodology (Uridine to 2'-MOE-Uridine):
-
Protection of 3' and 5' Hydroxyl Groups: The starting uridine is treated with a protecting group reagent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, to protect the 3' and 5' hydroxyl groups.
-
Alkylation of the 2' Hydroxyl Group: The 2' hydroxyl group is then alkylated using an appropriate reagent, such as 2-methoxyethyl mesylate or a similar electrophile, in the presence of a strong base like sodium hydride.
-
Deprotection of 3' and 5' Hydroxyl Groups: The silyl protecting groups are removed, typically using a fluoride source like triethylamine trihydrofluoride.
-
5' Hydroxyl Protection with DMT: The 5' hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is crucial for the subsequent solid-phase synthesis.
-
Phosphitylation of the 3' Hydroxyl Group: The final step is the phosphitylation of the 3' hydroxyl group using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the desired 2'-MOE uridine phosphoramidite.
Caption: Workflow for 2'-MOE phosphoramidite synthesis.
Solid-Phase Synthesis of 2'-MOE Oligonucleotides
2'-MOE oligonucleotides are assembled on an automated DNA/RNA synthesizer using the phosphoramidite method on a solid support, typically controlled pore glass (CPG).
Step-by-Step Methodology:
-
Deblocking: The DMT group on the 5' end of the growing oligonucleotide chain is removed with a mild acid.
-
Coupling: The next 2'-MOE phosphoramidite is activated and coupled to the free 5' hydroxyl group.
-
Capping: Any unreacted 5' hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (or sulfurized to a phosphorothioate).
-
Repeat: This cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The crude oligonucleotide is purified, typically by chromatography (e.g., HPLC), to remove any truncated or failed sequences.
In Vitro Evaluation of 2'-MOE Oligonucleotides
5.3.1 Nuclease Resistance Assay
Objective: To determine the stability of 2'-MOE oligonucleotides in the presence of nucleases.
Methodology:
-
Incubate the 2'-MOE oligonucleotide and a control (e.g., unmodified DNA) in a solution containing nucleases (e.g., fetal bovine serum or a specific exonuclease).
-
Take aliquots at various time points.
-
Analyze the integrity of the oligonucleotide in each aliquot using gel electrophoresis (e.g., PAGE) or HPLC.
-
Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.
5.3.2 Binding Affinity (T_m) Determination
Objective: To measure the thermal stability of the duplex formed between the 2'-MOE ASO and its target RNA.
Methodology:
-
Mix the 2'-MOE ASO and its complementary RNA target in a buffered solution.
-
Place the solution in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Slowly increase the temperature while monitoring the absorbance at 260 nm.
-
As the duplex melts into single strands, the absorbance will increase (hyperchromic effect).
-
The T_m is the temperature at which the absorbance is halfway between the minimum and maximum values.
5.3.3 Cell-Based Potency Assay
Objective: To determine the efficacy of a 2'-MOE ASO in reducing the expression of its target gene in a cellular context.
Methodology:
-
Culture a relevant cell line that expresses the target gene.
-
Transfect the cells with varying concentrations of the 2'-MOE ASO.
-
After an appropriate incubation period, harvest the cells.
-
Isolate total RNA from the cells.
-
Quantify the level of the target mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Normalize the target mRNA levels to a housekeeping gene.
-
Plot the percentage of target mRNA reduction as a function of ASO concentration to determine the IC_50 (the concentration at which 50% of the target mRNA is inhibited).
Clinical Significance and Future Directions
The advent of 2'-MOE technology has been a major contributor to the clinical success of antisense therapeutics. Several 2'-MOE-containing ASOs have received regulatory approval for the treatment of a range of diseases, and many more are currently in clinical trials.[7]
Approved Drugs Incorporating 2'-MOE Modifications:
-
Mipomersen (Kynamro®): For homozygous familial hypercholesterolemia.
-
Inotersen (Tegsedi®): For hereditary transthyretin amyloidosis.
-
Volanesorsen (Waylivra®): For familial chylomicronemia syndrome.
-
Nusinersen (Spinraza®): For spinal muscular atrophy.
The field of oligonucleotide therapeutics continues to evolve, with ongoing research focused on developing novel chemical modifications and delivery strategies to further enhance the efficacy and safety of these drugs. The foundational principles established by the development of 2'-MOE, however, remain a testament to the power of medicinal chemistry to transform a promising scientific concept into life-changing medicines. The legacy of 2'-MOE will undoubtedly continue to influence the design of next-generation nucleic acid-based therapies for years to come.
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An In-Depth Technical Guide to the Role of 2'-O-(2-Methoxyethyl)guanosine in RNA Duplex Stability
Introduction: The Critical Role of Chemical Modifications in RNA Therapeutics
The advent of RNA-based therapeutics, particularly antisense oligonucleotides (ASOs), has revolutionized the landscape of drug development. These synthetic nucleic acid strands are designed to bind to specific messenger RNA (mRNA) targets, modulating gene expression to combat a wide range of diseases. However, the inherent instability and rapid degradation of natural RNA molecules by nucleases in a biological environment pose significant hurdles to their therapeutic efficacy. To overcome these challenges, chemical modifications to the nucleotide structure are essential. Among the most successful and widely adopted of these are the second-generation modifications, with 2'-O-(2-methoxyethyl) (2'-MOE) substitutions being a cornerstone of modern ASO design.[1][2] This guide will provide a comprehensive technical overview of the role of a specific 2'-MOE-modified nucleoside, 2'-O-(2-Methoxyethyl)guanosine (2'-MOE-G), in enhancing the stability of RNA duplexes.
The 2'-MOE modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group.[1] This seemingly subtle alteration imparts a multitude of beneficial properties to the oligonucleotide, including increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and improved pharmacokinetic and toxicological profiles.[2][3][4] These attributes have led to the successful development and approval of several 2'-MOE-containing ASO drugs, such as Nusinersen (Spinraza) and Inotersen (Tegsedi).[5]
This document will delve into the precise mechanisms by which 2'-MOE-G contributes to the thermodynamic stability of RNA duplexes. We will explore the structural implications of this modification, present quantitative data on its stabilizing effects, and provide detailed experimental protocols for its study.
The Mechanistic Basis of Enhanced Duplex Stability
The increased stability of RNA duplexes containing 2'-MOE-G is a direct consequence of the modification's influence on the conformational preorganization of the sugar moiety.
Conformational Preorganization and the A-Form Helix
Natural RNA duplexes adopt an A-form helical geometry, which is characterized by a C3'-endo sugar pucker.[6] In this conformation, the C3' atom of the ribose ring is displaced on the same side as the C5' atom and the nucleobase. This contrasts with the B-form helix typical of DNA, which favors a C2'-endo sugar pucker. The 2'-hydroxyl group in RNA plays a crucial role in biasing the sugar towards the C3'-endo conformation, which is a key factor in the greater thermodynamic stability of RNA:RNA duplexes compared to DNA:DNA duplexes.[6]
The 2'-MOE modification further locks the ribose sugar into the C3'-endo conformation.[5][6][7] This "preorganization" of the single-stranded oligonucleotide into an A-form-like geometry reduces the entropic penalty of hybridization.[6] In essence, the modified strand is already in a conformation that is favorable for duplex formation, leading to a more stable interaction with its target RNA. Molecular dynamics simulations have confirmed that the presence of the 2'-MOE substitution locks the sugar in the C3'-endo conformation, causing the duplex to adopt a stable A-form geometry.[6][7]
Caption: Conformational preorganization of 2'-MOE modified RNA enhances duplex stability.
Hydration and Minor Groove Interactions
Crystal structures of fully modified 2'-MOE-RNA duplexes have revealed a specific hydration pattern in the minor groove that contributes to stability.[8] Water molecules can form bridges between the oxygen atoms of the 2'-MOE substituent and the adjacent phosphate oxygen atoms.[8][9] This extensive hydration network further rigidifies the duplex structure and is thought to play a role in the high nuclease resistance of 2'-MOE modified oligonucleotides.[8]
Quantitative Impact on RNA Duplex Stability
The enhanced stability conferred by 2'-MOE modifications can be quantified by measuring the change in the melting temperature (Tm) of the RNA duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands.
Incorporation of 2'-MOE nucleotides has been shown to increase the Tm of an RNA duplex by approximately 0.9 to 1.6 °C per modification.[1] This stabilizing effect is additive, meaning that the overall increase in Tm is proportional to the number of 2'-MOE modifications in the oligonucleotide.
| Modification Type | ΔTm per Modification (°C) | Reference |
| 2'-O-(2-Methoxyethyl) | +0.9 to +1.6 | [1] |
| 2'-O-Methyl | Similar to 2'-MOE | [1] |
| 2'-Fluoro | +2.5 | [1] |
| Phosphorothioate (DNA:RNA) | -1.1 (per PS linkage) | [10] |
Table 1: Comparative Thermodynamic Stability of Common Oligonucleotide Modifications. This table summarizes the change in melting temperature (ΔTm) per modification for several common chemical modifications used in antisense oligonucleotides.
Experimental Protocols for Assessing Duplex Stability
The following protocols outline standard methodologies for the synthesis of 2'-MOE-G containing oligonucleotides and the subsequent biophysical characterization of their duplex stability.
Synthesis of 2'-MOE-G Modified Oligonucleotides
2'-MOE-G modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[11]
Protocol:
-
Solid Support Preparation: A suitable solid support, such as controlled pore glass (CPG), functionalized with the desired 3'-terminal nucleoside is packed into a synthesis column.
-
DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid in dichloromethane.
-
Coupling: The 2'-MOE-G phosphoramidite building block, dissolved in an anhydrous solvent like acetonitrile, is activated with an activating agent (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a strong base, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Purification: The crude oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.
Caption: Automated solid-phase synthesis workflow for 2'-MOE-G oligonucleotides.
Biophysical Characterization of Duplex Stability
1. UV Thermal Denaturation (Melting) Studies
This is the most common method for determining the Tm of a nucleic acid duplex.[12][13]
Protocol:
-
Sample Preparation: The 2'-MOE-G modified oligonucleotide and its complementary RNA strand are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14] The concentrations of the two strands should be equimolar.
-
Annealing: The sample is heated to 90-95°C for 1-2 minutes and then slowly cooled to room temperature to ensure proper duplex formation.[15]
-
Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance at 260 nm is monitored as the temperature is slowly increased, typically at a rate of 0.5-1.0 °C per minute.[16]
-
Data Analysis: The absorbance versus temperature data is plotted to generate a melting curve. The Tm is determined as the temperature at the midpoint of the transition from the duplex to the single-stranded state, which corresponds to the peak of the first derivative of the melting curve.
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the RNA duplex.[17] The A-form helix of an RNA duplex has a characteristic CD spectrum with a positive band around 260-270 nm and a negative band around 210 nm.[18][19]
Protocol:
-
Sample Preparation: Prepare the annealed duplex sample as described for UV thermal denaturation studies.
-
Data Acquisition: The CD spectrum of the sample is recorded over a wavelength range of approximately 200-320 nm at a temperature below the Tm.
-
Data Analysis: The CD spectrum of the 2'-MOE-G modified duplex is compared to that of an unmodified RNA duplex of the same sequence. A more intense positive band at ~260 nm is indicative of a more stable A-form helix.[18]
Conclusion: The Significance of 2'-MOE-G in RNA Therapeutics
The incorporation of this compound is a powerful strategy for enhancing the stability of RNA duplexes, a critical factor for the success of antisense oligonucleotide therapeutics. The underlying mechanism of this stabilization is the preorganization of the ribose sugar into a C3'-endo conformation, which favors the formation of a stable A-form helix upon hybridization with the target RNA. This, coupled with favorable hydration patterns in the minor groove, leads to a significant and predictable increase in the thermal stability of the duplex. The robust and well-characterized nature of the 2'-MOE modification has solidified its place as a key component in the design of next-generation RNA-based drugs, enabling the development of more potent, stable, and safer therapies for a wide array of genetic diseases.
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Teplova, M., et al. (2002). Crystal Structure and Improved Antisense Properties of 2'-O-(2-methoxyethyl)-RNA. Journal of the American Chemical Society, 124(39), 11622-11623. Retrieved from [Link]
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Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3784–3794. Retrieved from [Link]
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Crooke, S. T. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nucleic Acid Therapeutics, 27(3), 133-145. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Enzymatic Synthesis of 2'-O-(2-Methoxyethyl)guanosine
Abstract
2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G) is a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics, conferring superior nuclease resistance, enhanced binding affinity to target RNA, and favorable pharmacokinetic properties.[] While traditional chemical synthesis has been the workhorse for its production, biocatalysis presents a compelling alternative, offering unparalleled stereoselectivity and sustainability.[2][3] This guide provides an in-depth technical exploration of the enzymatic and chemoenzymatic strategies for synthesizing 2'-O-MOE-G. We will dissect the core biocatalytic principles, contrast a theoretical multi-enzyme cascade with a field-proven chemoenzymatic pathway, and provide detailed protocols grounded in established research. The primary focus will be on a scalable process that leverages the exquisite specificity of adenosine deaminase to overcome common purification challenges, representing a paradigm of efficient, modern drug precursor synthesis.[4][5]
The Strategic Importance of 2'-O-MOE-G in Modern Therapeutics
The Role of 2'-O-MOE Modifications in Antisense Oligonucleotides
The clinical success of ASO drugs hinges on their ability to engage a target mRNA with high affinity and specificity while resisting degradation by endogenous nucleases. Unmodified oligonucleotides are rapidly cleared from circulation. The introduction of the 2'-O-(2-methoxyethyl) moiety (Figure 1) is a critical chemical modification that addresses these challenges.[][6]
-
Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage and significantly extending the drug's biological half-life.[]
-
Binding Affinity: The 2'-O-MOE modification locks the ribose sugar into an RNA-like C3'-endo conformation, which pre-organizes the ASO backbone for hybridization with its target RNA. This conformational rigidity increases binding affinity (Tm).[7]
-
Reduced Immunotoxicity: Compared to earlier modifications, the 2'-O-MOE chemistry generally exhibits a more favorable safety profile, reducing off-target effects and immune activation.
Synthetic Paradigms: The Case for Biocatalysis
Conventional chemical synthesis of 2'-O-MOE-G is a mature but multi-step process requiring extensive use of protecting groups and organic solvents, which presents challenges in terms of cost, scalability, and environmental impact.[2][3] Biocatalysis, the use of enzymes as catalysts, offers a transformative alternative.
-
Sustainability: Enzymatic reactions are typically performed in aqueous media under mild conditions, drastically reducing solvent waste.[8]
-
Selectivity: Enzymes exhibit unparalleled regio- and stereoselectivity, eliminating the need for complex protecting group chemistry and minimizing the formation of unwanted byproducts.[2]
-
Efficiency: By telescoping multiple reaction steps into a single pot (a "cascade"), enzymatic processes can improve step- and atom-economy.[3][9]
Despite these advantages, the enzymatic synthesis of highly modified nucleosides like 2'-O-MOE-G is not without its challenges, primarily due to the fact that the bulky MOE group is not a substrate for most natural enzymes.[6][7] Therefore, clever chemoenzymatic strategies are often required.
Core Biocatalytic Tools for Modified Nucleoside Synthesis
The enzymatic synthesis of nucleoside analogues leverages a toolbox of enzymes primarily sourced from natural nucleoside metabolism and salvage pathways.[2][3] For the synthesis of 2'-O-MOE-G, three enzyme classes are of particular relevance.
-
Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of a nucleoside into a pentose-1-phosphate and a free nucleobase.[9][10] By pushing the reaction in the reverse direction, a purine nucleoside phosphorylase (PNP) can be used to stereoselectively form the critical β-glycosidic bond between a modified sugar-1-phosphate and guanine.[2][3]
-
Phosphopentomutases (PPMs): PPMs catalyze the intramolecular transfer of a phosphate group between the C1' and C5' positions of a pentose sugar.[11][12][13] They are essential for converting a pentose-5-phosphate into the pentose-1-phosphate required by nucleoside phosphorylases.
-
Deaminases: These enzymes catalyze the hydrolytic removal of an amine group. Adenosine deaminase, for instance, specifically converts adenosine (or its analogs) to inosine by deaminating the 6-position of the purine ring. This high specificity can be ingeniously exploited as a biocatalytic purification step to convert a precursor into the final desired guanosine analog.[4][5]
Strategic Approach 1: The Multi-Enzyme Cascade (A Theoretical Framework)
A fully enzymatic, one-pot synthesis of 2'-O-MOE-G can be envisioned using a cascade involving a phosphopentomutase and a purine nucleoside phosphorylase. This approach represents an elegant biocatalytic ideal.
Causality of the Cascade Design
The logic of this pathway is to build the final molecule by first preparing the modified sugar phosphate and then enzymatically attaching the nucleobase.
-
Isomerization: A phosphopentomutase (PPM) is employed to convert the 5-phosphate into the 1-phosphate isomer. This is a crucial step, as nucleoside phosphorylases specifically require the α-D-pentose-1-phosphate as the sugar donor.[10][11]
-
Glycosylation: A purine nucleoside phosphorylase (PNP) then catalyzes the condensation of 2'-O-MOE-D-ribose-1-phosphate with guanine. This reaction forms the β-N-glycosidic bond with perfect stereocontrol, yielding the final product.[2][3]
Visualized Workflow: PPM/PNP Cascade
Caption: Theoretical multi-enzyme cascade for 2'-O-MOE-G synthesis.
Practical Challenges
While theoretically sound, this approach faces hurdles:
-
Substrate Availability: The synthesis of the starting 2'-O-MOE-ribose-5-phosphate is non-trivial.
-
Enzyme Compatibility: The enzymes must be active and stable under the same reaction conditions (pH, temperature).
-
Enzyme Engineering: The native PPM and PNP enzymes may exhibit low activity towards the sterically demanding 2'-O-MOE substrate, likely requiring significant protein engineering to be viable.[6]
Strategic Approach 2: The Chemoenzymatic Deaminase Pathway (A Field-Proven Protocol)
A more pragmatic and scalable strategy is a chemoenzymatic process that combines a chemical alkylation step with a highly selective enzymatic conversion. This approach has been successfully scaled to kilogram quantities, demonstrating its industrial relevance.[4][5]
The "Why": Causality Behind the Deaminase Strategy
This process is designed to overcome the key challenge in synthesizing guanosine analogs: the poor solubility of guanosine and the difficulty of selective chemical modification.
-
Superior Starting Material: The synthesis begins with 2,6-diaminopurine riboside (DAPR) instead of guanosine. DAPR is more soluble and its 2- and 6-amino groups allow for different reaction pathways.
-
Non-Selective Alkylation: A direct chemical 2'-O-alkylation is performed on DAPR. This reaction is efficient but not perfectly selective, yielding a mixture of the desired 2'-O-alkylated product along with other isomers (e.g., 3'-O-alkylated) and unreacted starting material.
-
Enzymatic "Purification": This is the crucial, self-validating step. The crude mixture is treated with adenosine deaminase. This enzyme specifically recognizes the 6-amino group of the 2,6-diaminopurine base in the correctly 2'-O-alkylated intermediate and converts it to a carbonyl group. This transforms the 2,6-diaminopurine into a guanine base, yielding the desired 2'-O-MOE-guanosine.[4][5] The enzyme will not react with the 3'-O-alkylated isomer or other byproducts, leaving them behind. This exquisite enzymatic selectivity effectively replaces a difficult chromatographic purification, simplifying the downstream process and dramatically improving overall efficiency and purity.
Visualized Workflow: Chemoenzymatic Deaminase Pathway
Caption: Chemoenzymatic pathway using selective deamination.
Experimental Protocol: Chemoenzymatic Synthesis of 2'-O-MOE-G
The following protocol is a synthesized representation based on established industrial processes.[4][5][14]
Part A: Chemical 2'-O-Alkylation of 2,6-Diaminopurine Riboside (DAPR)
-
Reaction Setup: Suspend 2,6-diaminopurine riboside in a suitable aprotic solvent such as DMSO.
-
Base Addition: Add a strong base (e.g., powdered KOH or NaH) portion-wise at room temperature to deprotonate the hydroxyl groups of the ribose.
-
Alkylation: Add the alkylating agent, 2-bromoethyl methyl ether, dropwise to the reaction mixture. Maintain the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using HPLC until the consumption of the starting material is maximized.
-
Workup: Quench the reaction by adding it to cold water. The crude product mixture, containing the desired 2'-O-(2-methoxyethyl)-2,6-diaminopurine riboside, is then extracted and prepared for the next step.
Part B: Enzymatic Deamination
-
Buffer Preparation: Dissolve the crude product from Part A in an aqueous phosphate buffer (e.g., pH 7.0-7.5).
-
Enzyme Addition: Add a solution of adenosine deaminase (commercially available). The enzyme loading is typically determined based on activity units per mole of substrate.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 35-40°C) with gentle stirring.
-
Monitoring: Monitor the conversion of the 2'-O-MOE-DAPR to 2'-O-MOE-G via HPLC. The reaction is typically complete within 24-48 hours.
-
Product Isolation: Upon completion, the desired 2'-O-MOE-guanosine product often crystallizes or precipitates directly from the aqueous solution due to its lower solubility.
-
Purification: The product can be isolated by filtration, washed with cold water, and dried to yield high-purity 2'-O-MOE-guanosine without the need for column chromatography.
| Step | Description | Key Reagents | Critical Parameters | Expected Outcome |
| 1 | Chemical Alkylation | 2,6-Diaminopurine riboside, KOH, DMSO, 2-bromoethyl methyl ether | Anhydrous conditions, controlled temperature (RT), reaction time (4-6h) | A crude mixture containing the target 2'-O-MOE-DAPR and isomers. |
| 2 | Enzymatic Deamination | Crude alkylated mixture, Adenosine Deaminase, Phosphate Buffer | pH (7.0-7.5), Temperature (35-40°C), enzyme activity | Selective conversion of 2'-O-MOE-DAPR to 2'-O-MOE-G. |
| 3 | Isolation | N/A (Crystallization) | Cooling, Filtration | High-purity, crystalline 2'-O-MOE-G. |
Considerations for Process Optimization and Scale-Up
For industrial-scale production, further optimization of the enzymatic step is crucial.
-
Whole-Cell Biocatalysis: Instead of using purified adenosine deaminase, it is often more cost-effective to use whole microbial cells (e.g., E. coli) that have been engineered to overexpress the enzyme.[15][16][17] This eliminates the cost of enzyme purification and can improve operational stability. The cells can be used directly after harvesting or permeabilized to improve substrate access to the intracellular enzyme.[15]
-
Enzyme Immobilization: The deaminase can be immobilized onto a solid support. This allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple batches, significantly reducing costs.
-
Process Analytical Technology (PAT): Real-time monitoring of substrate consumption and product formation using in-line probes (e.g., HPLC, spectroscopic methods) allows for precise control of the reaction and determination of the optimal endpoint, maximizing yield and purity.
Conclusion and Future Outlook
The enzymatic synthesis of this compound is a prime example of how biocatalysis can provide elegant and efficient solutions to complex chemical challenges. While fully enzymatic cascades remain an aspirational goal requiring further enzyme engineering, the chemoenzymatic deaminase pathway stands out as a robust, scalable, and industrially validated method.[4][5] It masterfully leverages the high selectivity of an enzyme to solve a critical purification problem, delivering a high-value pharmaceutical precursor with superior efficiency and purity.
Looking ahead, the continued discovery of novel enzymes from diverse environments and the rapid advancements in protein engineering will undoubtedly unlock new biocatalytic routes.[6][7] The engineering of polymerases or other transferases capable of directly utilizing 2'-O-MOE-modified substrates could one day enable the direct enzymatic synthesis of entire ASO drugs, further cementing the role of biocatalysis in the future of pharmaceutical manufacturing.
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An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)guanosine: A Cornerstone of Modern Antisense Therapeutics
Introduction: The Rise of Second-Generation Nucleoside Analogs
In the landscape of nucleic acid therapeutics, particularly antisense technology, the pursuit of enhanced stability, target affinity, and reduced toxicity has been a driving force for chemical innovation. First-generation antisense oligonucleotides (ASOs), while pioneering, faced challenges related to nuclease degradation and off-target effects. This necessitated the development of modified nucleosides that could overcome these limitations. Among the most successful and widely implemented of these "second-generation" modifications is 2'-O-(2-Methoxyethyl)guanosine (2'-MOE-rG). This guide provides a comprehensive technical overview of 2'-MOE-rG, from its fundamental chemical structure to its pivotal role in the design and function of advanced therapeutic oligonucleotides. For researchers, scientists, and drug development professionals, a deep understanding of this molecule is crucial for harnessing the full potential of antisense technology.
Physicochemical Properties and Structural Attributes
This compound is a chemically modified ribonucleoside, distinguished by the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar.[1][2] This seemingly subtle modification imparts profound changes to the physicochemical properties of the nucleoside and, by extension, the oligonucleotides into which it is incorporated.
Chemical Structure and Formula
-
Chemical Name: 2-amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one[3]
The structural distinction of 2'-MOE-rG is best visualized through a direct comparison with its parent molecule, guanosine.
Caption: High-level workflow for the synthesis of 2'-O-MOE-Guanosine.
Detailed Protocol Steps (Conceptual)
-
Protection of 3' and 5'-Hydroxyl Groups: Guanosine is treated with a bifunctional silyl halide, such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂), in the presence of a base like imidazole. [6]This selectively protects the 3' and 5'-hydroxyls, leaving the 2'-hydroxyl accessible for subsequent reaction.
-
Alkylation of the 2'-Hydroxyl Group: The 3',5'-protected guanosine is then subjected to alkylation. This is typically achieved using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the 2'-hydroxyl, followed by the addition of 2-bromoethyl methyl ether. [7][8]3. Deprotection: The final step involves the removal of the silyl protecting group. This is commonly accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired this compound. [7][8] An alternative and efficient four-step process has also been developed and scaled up, which involves the direct 2'-O-alkylation of 2,6-diaminopurine riboside followed by enzymatic deamination to yield the guanosine derivative. [9][10]
Application in Antisense Oligonucleotides: A Paradigm Shift
The true value of this compound is realized when it is incorporated into synthetic oligonucleotides for therapeutic use. The 2'-MOE modification is a hallmark of second-generation ASOs and confers several critical advantages. [11][12]
Enhanced Nuclease Resistance
One of the primary hurdles for in vivo application of oligonucleotides is their rapid degradation by cellular nucleases. The bulky 2'-MOE group sterically hinders the approach of these enzymes, dramatically increasing the half-life of the ASO in plasma and tissues. [11][12][13]This enhanced stability is a cornerstone of the improved pharmacokinetic profiles of 2'-MOE modified ASOs. [14]
Increased Binding Affinity and Specificity
The 2'-MOE modification locks the ribose sugar in a C3'-endo conformation, which is structurally similar to the conformation found in RNA. This pre-organization of the sugar moiety leads to a higher binding affinity (increased melting temperature, Tm) of the ASO for its complementary target RNA. [15]This increased affinity translates to higher potency and allows for the use of lower therapeutic doses.
Reduced Toxicity and Immunostimulation
Compared to first-generation phosphorothioate (PS) modified oligonucleotides, 2'-MOE ASOs have demonstrated a more favorable toxicity profile, with reduced non-specific protein binding and lower pro-inflammatory effects. [11][13][15]
Mechanisms of Action in Antisense Technology
2'-MOE modifications are versatile and can be employed in ASOs that function through different mechanisms.
-
RNase H-Mediated Degradation (Gapmers): While a fully 2'-MOE modified oligonucleotide does not support the activity of RNase H, a key enzyme in ASO-mediated gene silencing, a chimeric design known as a "gapmer" can be employed. In this design, a central block of DNA or PS-DNA bases (the "gap") is flanked by 2'-MOE modified nucleotides (the "wings"). [11][16]The wings provide nuclease resistance and high binding affinity, while the DNA gap forms an RNA-DNA hybrid with the target mRNA that is a substrate for RNase H, leading to the cleavage and degradation of the target mRNA. [16]
Caption: Mechanism of action for a 2'-MOE gapmer ASO.
-
Steric Blockade: For applications where target degradation is not desired, such as the modulation of pre-mRNA splicing or the inhibition of translation, fully 2'-MOE modified oligonucleotides can act as steric blockers. [12]By binding to a specific site on an RNA molecule, they physically prevent the binding of other factors, such as splicing machinery or the ribosome, thereby altering the processing or translation of the RNA.
Conclusion
This compound is more than just a modified nucleoside; it is a pivotal enabling technology in the field of nucleic acid therapeutics. Its unique combination of properties—enhanced nuclease resistance, high binding affinity, and improved safety profile—has been instrumental in the success of numerous antisense drugs currently in clinical trials and on the market. [12][13]As research in oligonucleotide therapeutics continues to advance, the foundational principles established by second-generation modifications like 2'-MOE will undoubtedly continue to inform the design of next-generation therapies, further expanding the potential of precision genetic medicine.
References
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Manoharan, M., et al. (2002). Synthesis of 2'-O-Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. The Journal of Organic Chemistry, 67(22), 7887-9. [Link]
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ResearchGate. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. [Link]
-
Taj, S. A. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-30. [Link]
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ResearchGate. Synthesis of 2'- O -Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. [Link]
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J&K Scientific. This compound, 98% | 473278-54-5. [Link]
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ResBioAgro. This compound. [Link]
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ResearchGate. Process Development for the Synthesis of 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-2′-O- (2-methoxyethyl)-guanosine — A Potential Precursor for the Second Generation Antisense Oligonucleotides: An Improved Process for the Preparation of 2′-O-Alkyl-2,6-diaminopurine. [Link]
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Geary, R. S., et al. (2015). Pharmacological properties of 2'-o-methoxyethyl-modified oligonucleotides. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 525-37. [Link]
-
Microsynth. 2' - MOE Antisense Oligonucleotides. [Link]
-
Geary, R. S., et al. (2001). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 898-904. [Link]
-
Glen Research. 2'-MOE Phosphoramidites for RNA Synthesis. [Link]
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Nakashima, H., et al. (2022). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Clinical Medicine, 11(19), 5649. [Link]
-
LookChem. This compound suppliers USA. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2'-O-(2-Methoxyethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G) is a critical modified nucleoside integral to the development of second-generation antisense oligonucleotides (ASOs). Its incorporation into therapeutic oligonucleotides confers enhanced properties, including increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles. A thorough understanding of the physicochemical properties of 2'-O-MOE-G, specifically its solubility and stability, is paramount for successful drug development, from formulation to long-term storage. This guide provides a comprehensive technical overview of the solubility and stability of 2'-O-MOE-G, detailing experimental protocols for their assessment and discussing the underlying chemical principles that govern its behavior.
Introduction
The advent of antisense technology has revolutionized the landscape of drug discovery, offering a targeted approach to modulate gene expression. The therapeutic potential of early-generation ASOs was often limited by their susceptibility to nuclease degradation and off-target effects. The development of chemically modified nucleosides, such as this compound, has been instrumental in overcoming these challenges. The 2'-O-MOE modification sterically shields the phosphodiester backbone from nuclease attack and pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which enhances binding affinity to the target mRNA.
Given its central role in numerous ASO therapeutics, a comprehensive characterization of the solubility and stability of the 2'-O-MOE-G monomer is essential for drug development professionals. This guide is designed to serve as a practical resource, offering both foundational knowledge and actionable experimental protocols.
Part 1: Solubility Profile of this compound
A well-defined solubility profile is crucial for developing effective delivery systems and ensuring consistent bioavailability. The solubility of 2'-O-MOE-G is influenced by its molecular structure, which combines the polar guanosine base with the more hydrophobic 2'-O-methoxyethyl side chain.
Qualitative and Quantitative Solubility
Vendor-supplied data indicates that this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 34 mg/mL[1]. Conversely, it is reported to be insoluble in water and ethanol[1]. The parent nucleoside, guanosine, is also sparingly soluble in aqueous buffers, with a reported solubility of approximately 0.16 mg/mL in a 1:5 DMSO:PBS (pH 7.2) solution, while being soluble in DMSO at around 30 mg/mL[2]. This suggests that the 2'-O-MOE modification does not significantly enhance aqueous solubility.
For parenteral formulations, achieving solubility in aqueous-based vehicles is often necessary. A protocol to achieve a clear solution of at least 2.08 mg/mL involves a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]. This highlights the utility of co-solvents and surfactants in formulating 2'-O-MOE-G.
Table 1: Reported Solubility of this compound and Guanosine
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 34 mg/mL | [1] |
| This compound | Water | Insoluble | [1] |
| This compound | Ethanol | Insoluble | [1] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [3] |
| Guanosine | DMSO | ~30 mg/mL | [2] |
| Guanosine | 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [2] |
Experimental Protocol for Determining Aqueous Solubility
The following protocol, adapted from standard high-throughput solubility assays, can be used to quantitatively determine the aqueous solubility of 2'-O-MOE-G in various buffers.
Methodology: 96-Well Filter Plate Assay
This method offers a balance of accuracy and throughput for determining thermodynamic solubility.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Other aqueous buffers as required (e.g., citrate buffer for acidic pH, carbonate buffer for basic pH)
-
96-well solubility filter plates (e.g., Millipore MultiScreen™)
-
96-well collection plates
-
Plate shaker
-
HPLC-UV system
-
-
Procedure:
-
Prepare a stock solution of 2'-O-MOE-G in DMSO (e.g., 10 mM).
-
In a 96-well filter plate, add a small aliquot of the DMSO stock solution to the aqueous buffer of choice to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 18-24 hours).
-
After incubation, filter the solution into a 96-well collection plate by centrifugation or vacuum.
-
Quantify the concentration of the dissolved 2'-O-MOE-G in the filtrate using a validated HPLC-UV method.
-
Prepare a calibration curve of 2'-O-MOE-G in the same buffer system (with the same percentage of DMSO) to accurately determine the concentration.
-
Figure 2: Forced degradation workflow for this compound.
Potential Degradation Pathways
Based on the chemistry of guanosine and its analogs, several degradation pathways can be anticipated:
-
Hydrolysis:
-
Acid-catalyzed hydrolysis of the N-glycosidic bond is a known degradation pathway for purine nucleosides, which would lead to the formation of guanine and the modified ribose sugar. Studies on C(8)-aryl-dG adducts, while showing increased susceptibility to acid-catalyzed hydrolysis compared to dG, indicate that these adducts are relatively stable at physiological pH.[4]
-
Basic conditions can promote the opening of the imidazole ring of the guanine base, a reaction known for N7-methylated guanosine analogs.[5][6]
-
-
Oxidation: Guanine is the most easily oxidized of the nucleobases. Oxidative stress can lead to a variety of degradation products. Common oxidative damage products of guanine include 8-oxoguanine, 2,5-diamino-4H-imidazol-4-one (Iz), and 2,2,4-triamino-5(2H)-oxazolone (Oz).[7][8] The 2'-O-methoxyethyl group itself could also be susceptible to oxidation, although the primary site of oxidative attack is likely to be the electron-rich guanine base.
-
Photodegradation: Purine nucleosides can undergo photodegradation upon exposure to UV light. The imidazole ring of the purine system is often involved in these reactions, potentially leading to ring-opening or other structural rearrangements.
Part 3: Analytical Methodologies
Robust analytical methods are essential for the accurate quantification of 2'-O-MOE-G and the detection and identification of its potential degradation products.
Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Protocol for a Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters XBridge™ C18, 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient from low to high organic modifier (acetonitrile) will likely be required to separate the polar parent compound from less polar degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the λmax of 2'-O-MOE-G (around 254 nm, similar to guanosine)[2]. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
LC-MS/MS for Degradation Product Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown degradation products.
Protocol for LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.
-
Chromatography: The same or a similar UPLC method as the stability-indicating HPLC-UV method can be used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for nucleosides.
-
Data Acquisition:
-
Full Scan MS: To determine the molecular weights of the parent compound and its degradation products.
-
Tandem MS (MS/MS): To obtain fragmentation patterns of the ions of interest. Collision-induced dissociation (CID) is used to fragment the precursor ions, and the resulting product ions provide structural information.
-
-
Data Analysis: The fragmentation patterns of the degradation products are compared to that of the parent compound and to known fragmentation pathways of guanosine derivatives to propose structures for the degradants.
Figure 3: LC-MS/MS workflow for the identification of degradation products.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in oligonucleotide therapeutics. This guide has provided an in-depth overview of these critical physicochemical properties, including practical experimental protocols for their assessment. While some data is available, further systematic studies are warranted to generate a complete quantitative solubility profile in pharmaceutically relevant media and to definitively identify and quantify degradation products under various stress conditions. The methodologies and insights presented herein provide a robust framework for researchers and drug development professionals to effectively characterize 2'-O-MOE-G, ensuring the development of safe, stable, and efficacious ASO-based therapies.
References
- Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry.
- Products of Oxidative Guanine Damage Form Base Pairs with Guanine. MDPI.
- Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki−Miyaura Cross-Coupling. Semantic Scholar.
- Guanosine - PRODUCT INFORM
- Products of Oxidative Guanine Damage Form Base Pairs with Guanine. PubMed.
- This compound (2'-O-MOE-rG) | Nucleoside Analogue. MedChemExpress.
- 2′-O-(2-Methoxyethyl)guanosine. Selleck Chemicals.
- LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. NIH.
- Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine‐5′‐monophosphate, Guanosine‐5.
- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. PubMed.
- Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. PubMed.
- Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation
- validated stability-indicating hplc: Topics by Science.gov. Science.gov.
- Mapping Three Guanine Oxidation Products along DNA Following Exposure to Three Types of Reactive Oxygen Species. NIH.
- Mapping Three Guanine Oxidation Products Along DNA Following Exposure to Three Types of Reactive Oxygen Species. PubMed.
- Mind the cap: Detecting degradation impurities in synthetic mRNAs. PMC - NIH.
- RSC Advances. RSC Publishing.
- HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. SIELC Technologies.
- Hydrolytic Stability of Hydrazones and Oximes.
- Methylated guanosine and uridine modifications in S.
- solubility data of the produced samples in phosphate buffer at pH 5.5...
- N2 modified cap analogues as translation inhibitors and substrates for prepar
- Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. PubMed.
- Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. MDPI.
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI.
- Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
- Separation of Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. wiley.com.
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- 8. researchgate.net [researchgate.net]
The Lynchpin of Next-Generation Antisense Therapeutics: A Technical Guide to 2'-O-(2-Methoxyethyl)guanosine
Abstract
The advent of antisense oligonucleotide (ASO) therapeutics has marked a paradigm shift in the treatment of a multitude of genetic and acquired diseases. Central to the success of these therapies is the chemical modification of the oligonucleotide backbone to enhance drug-like properties. Among the most pivotal of these modifications is the 2'-O-(2-Methoxyethyl) (2'-MOE) substitution, particularly of guanosine nucleosides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2'-O-(2-Methoxyethyl)guanosine (2'-MOE-G) as a critical precursor for the synthesis of second-generation ASOs. We will explore the nuanced chemical synthesis of 2'-MOE-G, its incorporation into oligonucleotides, and the profound impact of this modification on the stability, efficacy, and safety of the resulting therapeutic agents.
Introduction: The Imperative for Chemical Modification in Antisense Technology
First-generation antisense oligonucleotides, while demonstrating the potential of this therapeutic modality, were hampered by their rapid degradation by endogenous nucleases and suboptimal binding affinity to target messenger RNA (mRNA). This necessitated the development of chemically modified nucleotides that could overcome these limitations. The second generation of ASOs prominently features modifications at the 2' position of the ribose sugar, with the 2'-O-(2-Methoxyethyl) modification emerging as a gold standard.[1][2]
The 2'-MOE modification imparts a unique combination of desirable properties to ASOs, including:
-
Enhanced Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage and significantly extending the in vivo half-life of the oligonucleotide.[3][4]
-
Increased Binding Affinity: The 2'-MOE modification locks the sugar moiety in a C3'-endo pucker conformation, which is favorable for binding to A-form RNA helices. This pre-organization of the sugar conformation leads to a higher binding affinity (increased melting temperature, Tm) for the target mRNA.[5][6] Each 2'-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[5]
-
Reduced Toxicity: Compared to earlier modifications like phosphorothioates, 2'-MOE ASOs have demonstrated a more favorable safety profile, with a reduced propensity for non-specific protein binding and lower instances of cytotoxicity.[2]
This guide will focus specifically on the guanosine analogue, this compound, a cornerstone building block in the synthesis of many clinically successful ASO drugs.
The Precursor: Synthesis of this compound (2'-MOE-G)
The efficient and scalable synthesis of the 2'-MOE-G monomer is a critical first step in the manufacturing of 2'-MOE-modified ASOs. While several synthetic routes have been described, a common and effective approach involves the selective alkylation of the 2'-hydroxyl group of a protected guanosine derivative.
A robust, multi-step process for the preparation of 5′-O-(4,4′-dimethoxytrityl)-N2-isobutyryl-2′-O-(2-methoxyethyl)-guanosine, a key precursor for phosphoramidite synthesis, has been developed and scaled to the pilot plant level.[7] This process often starts with the more readily alkylated 2,6-diaminopurine riboside.[7]
Below is a generalized workflow for the synthesis of 2'-MOE-G, highlighting the key chemical transformations.
Caption: Generalized workflow for the synthesis of 2'-MOE-G phosphoramidite.
Experimental Protocol: Synthesis of this compound
While a detailed, multi-kilogram scale synthesis protocol is proprietary to various manufacturers, a representative laboratory-scale synthesis is outlined below, based on published methodologies.[6][7][8]
Step 1: Protection of Guanosine
-
Protect the 3' and 5' hydroxyl groups of guanosine using a suitable protecting group, such as a silyl-based group, to ensure selective alkylation of the 2'-hydroxyl.[6]
-
Protect the exocyclic amine of the guanine base, for instance, with an isobutyryl group.
Step 2: 2'-O-Alkylation
-
Dissolve the protected guanosine in an appropriate aprotic solvent.
-
Add a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), to deprotonate the 2'-hydroxyl group.
-
Introduce the alkylating agent, 2-methoxyethyl bromide, to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Deprotection
-
Perform a series of deprotection steps to remove the protecting groups from the 3', 5', and the guanine base. This may involve treatment with reagents such as tetrabutylammonium fluoride (TBAF) for silyl group removal.[6]
-
Purify the resulting this compound using column chromatography.
Step 4: Conversion to Phosphoramidite
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final 2'-MOE-G phosphoramidite.
-
Purify the phosphoramidite by silica gel chromatography.
Incorporation into Antisense Oligonucleotides: Solid-Phase Synthesis
The 2'-MOE-G phosphoramidite is incorporated into the growing oligonucleotide chain using automated solid-phase synthesis. This process involves a series of repeated cycles of deprotection, coupling, capping, and oxidation.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Experimental Protocol: Automated Synthesis of a 2'-MOE-Modified Oligonucleotide
This protocol outlines the general steps for incorporating a 2'-MOE-G phosphoramidite into an ASO using a standard automated DNA/RNA synthesizer.
1. Reagents and Materials:
-
2'-MOE-G phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA or other modified phosphoramidites
-
Solid support (e.g., controlled pore glass) with the initial nucleoside attached
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (A and B)
-
Oxidizer solution (iodine in THF/pyridine/water)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
2. Synthesis Cycle:
-
Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution.
-
Coupling: The 2'-MOE-G phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. A slightly longer coupling time (e.g., 2-5 minutes) may be required for modified phosphoramidites compared to standard DNA phosphoramidites.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.
-
This cycle is repeated for each subsequent nucleotide in the desired sequence.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
The same solution is used to remove the protecting groups from the nucleobases and the phosphate backbone.
-
The crude oligonucleotide is then purified, typically by HPLC.
Impact on Antisense Oligonucleotide Function and Therapeutic Applications
The incorporation of 2'-MOE-G significantly enhances the therapeutic potential of ASOs, primarily through two mechanisms of action: RNase H-mediated degradation and steric blocking.
RNase H-Mediated Degradation
Many ASO drugs are designed as "gapmers," which consist of a central "gap" of unmodified DNA nucleotides flanked by "wings" of 2'-MOE modified nucleotides.[2][10]
Caption: Mechanism of action of a 2'-MOE gapmer ASO.
When the gapmer ASO binds to its target mRNA, the DNA/RNA heteroduplex in the central gap region is recognized and cleaved by the enzyme RNase H1.[2] The 2'-MOE wings are not substrates for RNase H, but they provide increased binding affinity and nuclease resistance, enhancing the overall potency and duration of action of the drug.[11]
Steric Blocking
In some applications, ASOs are designed to be fully modified with 2'-MOE nucleotides. These ASOs do not activate RNase H but instead act as steric blockers.[12] By binding to a specific site on a pre-mRNA molecule, they can modulate splicing by preventing the binding of splicing factors, leading to the exclusion or inclusion of specific exons. This mechanism is utilized in drugs designed to correct splicing defects in genetic diseases.[11]
Quality Control and Analytical Characterization
Ensuring the purity, identity, and integrity of 2'-MOE-modified oligonucleotides is paramount for their use in research and as therapeutics. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) chromatography. Gradient elution with appropriate buffers.[13][14] |
| Mass Spectrometry (MS) | Identity confirmation and impurity analysis | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Provides accurate molecular weight determination.[15][16] |
| Capillary Electrophoresis (CE) | Purity and length heterogeneity analysis | High-resolution separation based on size and charge. Can resolve n-1 and other shortmer impurities.[17][18] |
| UV Spectroscopy | Quantification | Measurement of absorbance at 260 nm to determine oligonucleotide concentration. |
| Melting Temperature (Tm) Analysis | Binding affinity determination | Measurement of the temperature at which 50% of the oligonucleotide is in a duplex form. |
Mitigating Off-Target Effects
While 2'-MOE modifications generally enhance the specificity of ASOs, off-target effects can still occur due to hybridization to unintended RNA sequences with partial complementarity.[19] Strategies to minimize off-target effects include:
-
Careful Sequence Design: Utilizing bioinformatics tools to identify and avoid sequences with significant homology to non-target RNAs.
-
Optimizing ASO Length: Shorter ASOs may exhibit greater specificity.[19]
-
Chemical Modification Strategies: The strategic placement of different chemical modifications can influence specificity.
-
Dose Optimization: Using the lowest effective dose can reduce the potential for off-target interactions.
Conclusion
This compound is a cornerstone of modern antisense oligonucleotide therapeutics. Its incorporation into ASOs imparts a constellation of favorable properties, including enhanced stability, increased target affinity, and a favorable safety profile. A thorough understanding of its synthesis, incorporation into oligonucleotides, and the resulting impact on ASO function is essential for researchers and developers in the field of nucleic acid-based therapies. As our understanding of the intricate interplay between chemical modifications and biological activity continues to evolve, 2'-MOE-G will undoubtedly remain a critical component in the design of next-generation ASO drugs.
References
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Gilar, M., et al. (2008). Sequence confirmation of modified oligonucleotides using chemical degradation, electrospray ionization, time-of-flight, and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3049-3056. [Link]
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Ko, M. S., et al. (2003). Efficacy of 2-methoxyethoxy-modified antisense oligonucleotides for the study of mouse preimplantation development. Reproductive BioMedicine Online, 6(3), 318-322. [Link]
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Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. [Link]
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Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(3), 687-700. [Link]
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Nyakas, A., et al. (2011). Tandem Mass Spectrometry of Modified and Platinated Oligoribonucleotides. Journal of The American Society for Mass Spectrometry, 22(5), 875-886. [Link]
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Prakash, T. P., et al. (2002). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of Organic Chemistry, 67(22), 7887-7889. [Link]
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Majlessi, M., et al. (1998). Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research, 26(9), 2224-2229. [Link]
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ResearchGate. (n.d.). Synthesis of 2'- O -Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. [Link]
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D'haene, E., et al. (2020). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, 48(2), 557-570. [Link]
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Seth, P. P., et al. (2009). Short Antisense Oligonucleotides with Novel 2′−4′ Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. Journal of Medicinal Chemistry, 52(1), 10-13. [Link]
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ResearchGate. (n.d.). Process Development for the Synthesis of 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-2′-O- (2-methoxyethyl)-guanosine — A Potential Precursor for the Second Generation Antisense Oligonucleotides: An Improved Process for the Preparation of 2′-O-Alkyl-2,6-diaminopurine. [Link]
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Microsynth. (n.d.). 2' - MOE Antisense Oligonucleotides. [Link]
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Ali, S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]
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Righetti, P. G., et al. (1995). Analysis of antisense oligonucleotides by capillary electrophoresis, gel-slab electrophoresis, and HPLC: a comparison. Journal of Chromatography A, 700(1-2), 185-194. [Link]
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ResearchGate. (n.d.). Alternative strategies to reduce off-target effects in vitro. [Link]
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ResearchGate. (n.d.). Dose-Dependent Pharmacokinetic Profiles of 2 '-O-Methyl Phosphorothioate Antisense Oligonucleotidesin mdx Mice. [Link]
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Crooke, S. T., et al. (2017). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 27(1), 1-10. [Link]
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Dhuri, K., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine, 9(6), 2004. [Link]
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Kim, J., et al. (2021). Drug Discovery Perspectives of Antisense Oligonucleotides. Molecules and Cells, 44(5), 261-271. [Link]
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Nuwaysir, L. M., et al. (1998). Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(7), 677-690. [Link]
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Bruin, G. J., et al. (1995). Stability measurements of antisense oligonucleotides by capillary gel electrophoresis. Journal of Chromatography A, 709(1), 181-189. [Link]
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ResearchGate. (n.d.). Mechanisms of action and chemical modifications of ASOs. [Link]
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Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
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YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
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DiVA portal. (n.d.). Exploring Electrophoretic Delivery Systems for First Generation Antisense Oligonucleotide Therapeutics. [Link]
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Holliger, P., & Damha, M. J. (2017). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Communications, 8, 1330. [Link]
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Altasciences. (n.d.). Bioanalytical Developments for the Analysis of Antisense Oligonucleotides. [Link]
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ResearchGate. (n.d.). Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. [Link]
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Glen Research. (n.d.). 2'-MOE Phosphoramidites for RNA Synthesis. [Link]
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Nakai, D., et al. (2024). Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide. Scientific Reports, 14(1), 1-13. [Link]
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Shodex. (n.d.). Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). [Link]
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ScholarWorks. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M. [Link]
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Advion Interchim Scientific. (n.d.). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. [Link]
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Agilent. (2023). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. [Link]
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de la Fuente, J. L., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7623. [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation of 2'-O-(2-Methoxyethyl)guanosine into Synthetic Oligonucleotides
Introduction: The Significance of 2'-O-(2-Methoxyethyl) Modifications
The landscape of nucleic acid therapeutics has been significantly shaped by chemical modifications that enhance the stability, binding affinity, and pharmacokinetic properties of oligonucleotides. Among the most impactful second-generation modifications is the 2'-O-(2-Methoxyethyl) (2'-MOE) group.[1][2] This modification, particularly when incorporated as 2'-O-(2-Methoxyethyl)guanosine (2'-MOE-G), offers a superior balance of nuclease resistance, high binding affinity to target RNA, and favorable toxicological profiles.[3]
The 2'-MOE modification replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl moiety. This alteration pre-organizes the sugar pucker into an A-form geometry, which is characteristic of RNA, leading to an increased melting temperature (Tm) of the oligonucleotide-RNA duplex.[3] This enhanced affinity is a critical attribute for antisense oligonucleotides (ASOs) that are designed to bind to specific mRNA targets and modulate gene expression. Furthermore, the steric bulk of the 2'-MOE group provides a shield against nuclease degradation, thereby extending the in vivo half-life of the therapeutic agent.[4]
A prominent design utilizing 2'-MOE modifications is the "gapmer," a chimeric antisense oligonucleotide featuring a central block of DNA-like nucleotides flanked by 2'-MOE-modified wings.[3] This configuration leverages the nuclease resistance and high affinity of the 2'-MOE segments while the central DNA "gap" is capable of recruiting RNase H to cleave the target mRNA.[3]
This application note provides a comprehensive, in-depth guide to the successful incorporation of this compound into oligonucleotides using standard automated solid-phase synthesis. We will delve into the causal relationships behind each step of the protocol, from phosphoramidite handling to final quality control, to ensure a robust and reproducible workflow.
Core Principles and Workflow Overview
The incorporation of 2'-MOE-G into an oligonucleotide chain follows the well-established phosphoramidite solid-phase synthesis cycle. This process involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). Each cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.
The workflow begins with the preparation of the 2'-MOE-G phosphoramidite and other necessary reagents. The synthesis is then performed on an automated DNA/RNA synthesizer, followed by cleavage of the oligonucleotide from the solid support and removal of all protecting groups. The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Caption: Overall experimental workflow for 2'-MOE-G oligonucleotide synthesis.
Detailed Protocols and Methodologies
Part 1: Reagent and Phosphoramidite Preparation
The success of oligonucleotide synthesis is critically dependent on the quality and handling of the reagents, particularly the phosphoramidites, which are sensitive to moisture and oxidation.
Protocol 1.1: Preparation of 2'-MOE-G Phosphoramidite Solution
-
Materials:
-
5'-O-DMT-N2-isobutyryl-2'-O-(2-Methoxyethyl)guanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
Anhydrous acetonitrile (ACN, ≤ 30 ppm H₂O)
-
Activated 3Å molecular sieves
-
Appropriate synthesizer bottle
-
-
Procedure:
-
Ensure all glassware and equipment are scrupulously dried.
-
To prepare a 0.1 M solution, add the appropriate volume of anhydrous acetonitrile to the vial containing the 2'-MOE-G phosphoramidite.[5] For many synthesizers, a concentration of 0.067 M to 0.1 M is recommended.[6][7]
-
Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize shearing.
-
Transfer the solution to the designated synthesizer bottle containing activated molecular sieves to maintain anhydrous conditions.
-
Flush the bottle with inert gas (argon or helium), seal tightly, and install on the synthesizer.
-
Stability: The phosphoramidite solution is typically stable for 1-2 days on the synthesizer.[8] For longer synthesis runs, it is advisable to use freshly prepared solutions.
-
Part 2: Automated Solid-Phase Synthesis
The following protocol outlines the key parameters for a standard automated synthesis cycle for incorporating 2'-MOE-G. These parameters may require optimization based on the specific synthesizer and oligonucleotide sequence.
Protocol 2.1: Automated Synthesis Cycle Parameters
| Step | Reagent/Action | Parameter | Rationale |
| Deblocking | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 60-120 seconds | Removes the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction. |
| Coupling | 0.1 M 2'-MOE-G Phosphoramidite in ACN + 0.25 M Dicyanoimidazole (DCI) in ACN | 6 minutes [3][8] | The extended coupling time is crucial to overcome the steric hindrance of the 2'-MOE group and ensure high coupling efficiency (>98%). DCI is a potent activator. |
| Capping | Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF | 30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutant sequences. |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 seconds | Oxidizes the unstable phosphite triester linkage to a stable phosphate triester. |
digraph "Synthesis Cycle" { graph [nodesep=0.4, ranksep=0.5]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=1.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Deblock [label="Deblock\n(DMT Removal)"]; Couple [label="Couple\n(Add 2'-MOE-G)"]; Cap [label="Cap\n(Block Failures)"]; Oxidize [label="Oxidize\n(Stabilize Linkage)"];
Deblock -> Couple [label="Exposed 5'-OH"]; Couple -> Cap [label="New Nucleotide Added"]; Cap -> Oxidize [label="Capped Failures"]; Oxidize -> Deblock [label="Stable Phosphate\n(Next Cycle)"]; }
Caption: The four-step automated solid-phase synthesis cycle.
Part 3: Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (on the phosphate backbone and the nucleobases) must be removed. The N2-isobutyryl protecting group on guanosine requires specific conditions for efficient removal.[9]
Protocol 3.1: AMA-Mediated Cleavage and Deprotection
A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is highly effective for rapid cleavage and deprotection.[10][11][12]
-
Materials:
-
Oligonucleotide-bound CPG support in the synthesis column.
-
AMA solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: Prepare in a well-ventilated fume hood.
-
Screw-cap, pressure-resistant vial.
-
-
Procedure:
-
Extrude the CPG support from the synthesis column into a 2 mL screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
For cleavage from the support, allow the vial to stand at room temperature for 5-10 minutes.[10][13]
-
For complete deprotection of the nucleobases (including the N2-isobutyryl group on guanosine) and the phosphate groups, incubate the vial at 65°C for 10-15 minutes .[11][13]
-
Cool the vial to room temperature before opening.
-
Carefully transfer the supernatant, which contains the crude oligonucleotide, to a new microcentrifuge tube using a pipette.
-
Dry the oligonucleotide solution completely using a vacuum concentrator (e.g., SpeedVac).
-
Part 4: Purification by Ion-Pair Reversed-Phase HPLC
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the gold standard for purifying synthetic oligonucleotides. It separates the full-length product from shorter failure sequences based on hydrophobicity.[14] An ion-pairing agent is added to the mobile phase to neutralize the negative charge of the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[15][16]
Protocol 4.1: IP-RP-HPLC Purification
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase HPLC column (e.g., C18 or C8, with a pore size suitable for oligonucleotides, such as 130 Å).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade water, pH 7.0.
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% acetonitrile/50% HPLC-grade water.
-
Lyophilized crude oligonucleotide.
-
-
Procedure:
-
Sample Preparation: Reconstitute the dried crude oligonucleotide in 1 mL of Mobile Phase A.
-
Column Equilibration: Equilibrate the HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the dissolved crude oligonucleotide onto the column.
-
Gradient Elution: Apply a linear gradient to increase the percentage of Mobile Phase B. A shallow gradient is often required to resolve the full-length product from n-1 impurities.
-
Example Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (wash step)
-
30-35 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection: Monitor the elution profile at 260 nm and collect the main peak corresponding to the full-length, DMT-off oligonucleotide. Failure sequences (n-1, n-2, etc.) will typically elute earlier.
-
Post-Purification: Combine the fractions containing the pure product and lyophilize to remove the mobile phase. The resulting product is a triethylammonium salt of the oligonucleotide. If a different salt form is required, perform a salt exchange.
-
Part 5: Quality Control
Rigorous quality control is essential to verify the identity and purity of the final product.
Protocol 5.1: Mass Spectrometry and Analytical HPLC
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) mass spectrometry is commonly used for oligonucleotide analysis.[1][17]
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent (e.g., water with a small amount of a volatile buffer).
-
Expected Results: The deconvoluted mass spectrum should show a major peak corresponding to the calculated molecular weight of the 2'-MOE-G-containing oligonucleotide.[18] Common adducts (e.g., sodium, potassium) may also be observed. The absence of significant peaks corresponding to failure sequences or incompletely deprotected species confirms the purity of the product.
-
-
Analytical HPLC:
-
Technique: Use the same IP-RP-HPLC method as for purification, but on an analytical scale column.
-
Sample Preparation: Prepare a known concentration of the purified oligonucleotide.
-
Expected Results: The chromatogram should display a single, sharp peak for the full-length product. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, and should generally be >90% for most research applications.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or on the synthesizer.[19] 2. Degraded phosphoramidite solution. 3. Insufficient coupling time.[19] 4. Inefficient activator. | 1. Ensure all reagents are anhydrous. Check for leaks in the synthesizer's gas lines. 2. Use freshly prepared phosphoramidite solutions. 3. Ensure the coupling time is set to at least 6 minutes for 2'-MOE amidites. 4. Verify the activator is fresh and at the correct concentration. |
| Broad or Tailing Peaks in HPLC | 1. Oligonucleotide secondary structure. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Perform the HPLC analysis at an elevated temperature (e.g., 55-65°C) to denature secondary structures. 2. Flush the column or replace it if it has exceeded its lifetime. 3. Ensure the mobile phase pH is neutral to slightly basic. |
| Incomplete Deprotection | 1. Deprotection time too short or temperature too low. 2. Degraded AMA solution. | 1. Ensure the deprotection is carried out at 65°C for at least 10-15 minutes.[11] 2. Use freshly prepared AMA solution for each deprotection. |
| Unexpected Mass in MS | 1. Incomplete deprotection (e.g., residual isobutyryl group). 2. Formation of adducts (e.g., cyanoethylation). 3. Deletion or addition of a nucleotide. | 1. Re-treat the oligonucleotide with fresh deprotection solution. 2. Optimize deprotection conditions to minimize side reactions.[10] 3. Review the synthesis report for any failed coupling steps. Re-purify by HPLC to isolate the correct mass. |
Conclusion
The incorporation of this compound is a powerful strategy for enhancing the therapeutic potential of synthetic oligonucleotides. By understanding the chemical principles and meticulously following optimized protocols, researchers can reliably synthesize high-quality 2'-MOE-modified oligonucleotides. The detailed procedures for phosphoramidite handling, automated synthesis, cleavage, deprotection, and purification outlined in this guide provide a robust framework for success. Adherence to these self-validating systems, coupled with rigorous quality control, will ensure the production of oligonucleotides with the desired purity and identity for downstream applications in basic research and drug development.
References
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Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]
-
Kuykendall, J. R., et al. (2005). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Nucleic Acids Research, 33(11), e102. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Waters Corporation. Retrieved from [Link]
-
Pivovarenko, V. G., et al. (2002). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 30(23), e134. Retrieved from [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 58(15), 4172–4176. Retrieved from [Link]
-
Reddy, M. P., et al. (1997). Advanced method for oligonucleotide deprotection. Tetrahedron Letters, 38(33), 5751-5754. Retrieved from [Link]
-
Waters Corporation. (2023). Method Development for Preparative Purification of Long Oligonucleotides. Waters Corporation. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers. Glen Research. Retrieved from [Link]
-
University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technologies. Retrieved from [Link]
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Chromatography Online. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Chromatography Online. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. Glen Research. Retrieved from [Link]
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Sharma, V. K., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1696. Retrieved from [Link]
-
Waters Corporation. (n.d.). Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Waters Corporation. Retrieved from [Link]
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ResearchGate. (n.d.). Automated DNA Synthesis Cycle. ResearchGate. Retrieved from [Link]
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Glen Research. (n.d.). Products for DNA Research. Glen Research. Retrieved from [Link]
-
Virta, P., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(11), 3169. Retrieved from [Link]
-
Salo, H., et al. (2013). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Organic & Biomolecular Chemistry, 11(36), 6044-6053. Retrieved from [Link]
-
IOI Oleo GmbH. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. IOI Oleo GmbH. Retrieved from [Link]
-
Agilent Technologies. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent Technologies. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Research. Retrieved from [Link]
-
Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science. Retrieved from [Link]
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Glen Research. (n.d.). G-2'-MOE-Phosphoramidite. Glen Research. Retrieved from [Link]
-
Microsynth. (n.d.). 2' - MOE Antisense Oligonucleotides. Microsynth. Retrieved from [Link]
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Application Notes & Protocols: The Role and Utility of 2'-O-Methoxyethyl (2'-O-MOE) Modification in Therapeutic Antisense Oligonucleotides
Abstract
Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in nucleic acid therapeutics, offering enhanced stability, binding affinity, and an improved safety profile over their predecessors. Central to this evolution is the 2'-O-methoxyethyl (2'-O-MOE) modification of the ribose sugar. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and therapeutic advantages of incorporating 2'-O-MOE nucleotides, specifically 2'-O-MOE-Guanosine, into ASO design. We detail field-proven protocols for the synthesis, in vitro evaluation of efficacy, nuclease stability assessment, and in vivo application of 2'-O-MOE-modified ASOs, providing researchers and drug developers with a robust framework for their therapeutic programs.
Introduction: The Need for Chemical Modification in Antisense Technology
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence through Watson-Crick base pairing.[1][2] This binding event can modulate the function of the target RNA, ultimately altering protein expression.[3] The therapeutic potential of this approach is vast; however, unmodified oligonucleotides are rapidly degraded by ubiquitous endo- and exonucleases and exhibit poor binding affinity to their RNA targets.[4][5]
To overcome these limitations, chemical modifications are essential to imbue ASOs with drug-like properties.[6] First-generation ASOs incorporated a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur.[6][7] This modification confers significant nuclease resistance.[5][7] Second-generation modifications, primarily focused on the 2' position of the ribose sugar, were developed to further enhance therapeutic properties. Among the most successful and widely used of these is the 2'-O-methoxyethyl (2'-O-MOE) modification.[6][8][9]
The 2'-O-Methoxyethyl (2'-O-MOE) Modification: A Cornerstone of Second-Generation ASOs
The 2'-O-MOE modification involves replacing the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group (O-CH2-CH2-OCH3).[8] This seemingly simple alteration confers a suite of highly desirable properties that have made it a mainstay in the development of ASO therapeutics, including seven FDA-approved drugs.[8][10]
Mechanism of Enhanced Properties
The advantages of the 2'-O-MOE modification stem from its unique structural and chemical effects:
-
Increased Binding Affinity: The 2'-MOE group pre-organizes the sugar into a C3'-endo pucker conformation, which is structurally favorable for binding to A-form RNA helices.[8][10] This results in a more stable ASO-mRNA duplex, characterized by a higher melting temperature (Tm), with an increase of approximately 0.9 to 1.6 °C per modification.[8] This enhanced affinity translates to higher potency.[11]
-
Superior Nuclease Resistance: The bulky methoxyethyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by nucleases.[4][12][13] This significantly increases the half-life of the ASO in biological fluids and tissues, allowing for less frequent dosing.[11][14]
-
Favorable Pharmacokinetics and Reduced Toxicity: 2'-O-MOE ASOs exhibit predictable pharmacokinetic profiles and distribute broadly to tissues, particularly the liver and kidneys.[14][15][16] Compared to other high-affinity modifications like locked nucleic acids (LNA), 2'-O-MOE modifications generally have a better safety profile, with a lower incidence of hepatotoxicity.[8] While dose-dependent thrombocytopenia has been observed, it is a manageable class effect for 2'-MOE ASOs.[2]
The "Gapmer" Design: Harnessing RNase H Activity
A key mechanism for ASO-mediated gene silencing is the recruitment of RNase H, an endogenous enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand.[6][17] However, ASOs fully modified with 2'-O-MOE are not substrates for RNase H.[6][13]
To resolve this, the "gapmer" design was developed. This chimeric structure consists of a central block of 8-10 deoxynucleotides (the "gap") that is flanked on both the 5' and 3' ends by blocks of 2'-O-MOE-modified nucleotides (the "wings").[7][17][18][19]
Caption: RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.
This design synergizes the benefits of different modifications:
-
2'-O-MOE Wings: Provide high binding affinity to the target mRNA and protect the entire oligonucleotide from exonuclease degradation.[7][19]
-
DNA Gap: Forms the necessary DNA:RNA heteroduplex substrate for RNase H1 upon binding to the target mRNA.[6]
-
Phosphorothioate (PS) Backbone: Typically, the entire ASO backbone is modified with PS linkages to provide uniform resistance to endonucleases.[20]
Therapeutic Applications & Approved Drugs
The robustness of the 2'-O-MOE gapmer platform has led to the successful development and approval of several ASO therapeutics.
| Drug Name (Brand) | Target | Mechanism of Action | Indication |
| Nusinersen (Spinraza®) | SMN2 pre-mRNA | Splice-switching (steric block) | Spinal Muscular Atrophy (SMA) |
| Inotersen (Tegsedi®) | Transthyretin (TTR) mRNA | RNase H-mediated degradation | Hereditary Transthyretin Amyloidosis (hATTR) |
| Mipomersen (Kynamro®) | Apolipoprotein B (ApoB) mRNA | RNase H-mediated degradation | Homozygous Familial Hypercholesterolemia |
| Volanesorsen (Waylivra®) | Apolipoprotein C-III mRNA | RNase H-mediated degradation | Familial Chylomicronemia Syndrome |
| Olezarsen | Apolipoprotein C-III mRNA | RNase H-mediated degradation | Familial Chylomicronemia Syndrome |
| Eplontersen | Transthyretin (TTR) mRNA | RNase H-mediated degradation | Hereditary Transthyretin Amyloidosis (hATTR) |
| Tofersen | Superoxide dismutase 1 (SOD1) mRNA | RNase H-mediated degradation | Amyotrophic Lateral Sclerosis (ALS) |
Table based on data from multiple sources.[8][10][18][21][22]
Notably, Nusinersen (Spinraza®) is a fully 2'-O-MOE modified ASO (not a gapmer) that functions via a steric-blocking mechanism to modulate the splicing of the SMN2 gene, demonstrating the versatility of this modification beyond RNase H recruitment.[8][21][23]
Protocols for Development and Evaluation
The following protocols provide a validated framework for researchers working with 2'-O-MOE ASOs.
Protocol 1: Solid-Phase Synthesis of a 2'-O-MOE ASO
Automated solid-phase phosphoramidite chemistry is the standard method for synthesizing 2'-O-MOE ASOs. This protocol outlines the key cycles.
Materials:
-
DNA/RNA Synthesizer
-
Controlled-Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
2'-O-MOE-G phosphoramidite and other required phosphoramidites (A, 5-Me-C, T for DNA gap; other 2'-MOE for wings)
-
Activator (e.g., Dicyanoimidazole/N-methylimidazole)
-
Capping Reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing Agent (Iodine solution) or Sulfurizing Agent (for PS backbone)
-
Deblocking Agent (Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection Solution (e.g., Ammonium hydroxide/Methylamine)
Workflow:
Caption: Automated solid-phase synthesis cycle for ASOs.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid wash.[3]
-
Coupling: The next phosphoramidite in the sequence (e.g., 2'-O-MOE-G) is activated and coupled to the free 5'-hydroxyl group. A coupling time of at least 6 minutes is recommended for 2'-O-MOE amidites.[3][19]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.[3]
-
Oxidation/Sulfurization: The unstable phosphite triester linkage is converted to a stable phosphate (oxidation) or phosphorothioate (sulfurization) linkage.[3]
-
Iteration: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The completed ASO is cleaved from the CPG support, and all remaining protecting groups are removed.
-
Purification: The final product is purified, typically by HPLC, to ensure high purity for biological experiments.
Protocol 2: In Vitro Evaluation of ASO Efficacy
This protocol describes the use of "gymnotic" (transfection-reagent-free) delivery to assess the knockdown of a target mRNA in a relevant cell line.[6][24]
Materials:
-
Adherent mammalian cell line expressing the target gene (e.g., A549, HeLa)
-
Appropriate cell culture medium and plates (e.g., 96-well)
-
2'-O-MOE ASO stock solution (100 µM in nuclease-free water)
-
Control ASOs (scrambled sequence)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-qPCR (Reverse transcriptase, primers, probes, master mix)
Procedure:
-
Cell Plating: Plate cells at a density to achieve 30-50% confluency at the time of treatment. For a 96-well plate, this is often ~0.5 x 10^5 cells/well for HeLa-sized cells.[8][11] Allow cells to adhere overnight.
-
ASO Treatment:
-
Prepare working dilutions of the active and control ASOs directly in the cell culture medium.
-
For an initial dose-response experiment, use a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).[11]
-
Aspirate the old medium from the cells and add the ASO-containing medium.
-
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal time depends on the half-life of the target mRNA and protein.[11]
-
RNA Isolation: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol.
-
RT-qPCR Analysis:
-
Synthesize cDNA from a standardized amount of RNA.
-
Perform qPCR using primers specific for the target mRNA and a stable housekeeping gene (e.g., GAPDH, HPRT).
-
Calculate the relative expression of the target mRNA in ASO-treated cells compared to scrambled control-treated cells using the ΔΔCt method. A successful experiment will show a dose-dependent reduction in the target mRNA.[6]
-
Protocol 3: Nuclease Stability Assay in Serum
This assay evaluates the enhanced stability of a 2'-O-MOE ASO compared to an unmodified oligonucleotide.[12]
Materials:
-
2'-O-MOE ASO and an unmodified DNA oligo of the same sequence
-
Fetal Bovine Serum (FBS) or Human Serum
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling, optional)
-
Nuclease-free water and tubes
-
Denaturing polyacrylamide gel (15-20%) and electrophoresis equipment
-
Loading dye (containing formamide and urea)
Procedure:
-
Preparation: Prepare solutions of the 2'-O-MOE ASO and the unmodified DNA control at a concentration of ~5 µM. If using radiolabeling for detection, end-label the oligos with ³²P.[16]
-
Incubation:
-
In a microcentrifuge tube, mix 50 pmol of the oligonucleotide with 50% FBS in a final volume of 10 µL.[12]
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot of the reaction and immediately stop it by adding an equal volume of loading dye and freezing in liquid nitrogen or on dry ice.[16]
-
-
Gel Electrophoresis:
-
Thaw the samples and heat at 95°C for 5 minutes to denature.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Analysis:
-
Visualize the bands using a phosphorimager (for radiolabeled oligos) or a suitable stain (e.g., SYBR Gold).
-
The unmodified oligo should show significant degradation (disappearance of the full-length band and appearance of smaller fragments) over time.
-
The 2'-O-MOE ASO should remain largely intact, demonstrating its high nuclease resistance.[12] Measure band intensities to quantify the percentage of intact oligonucleotide at each time point.
-
Protocol 4: In Vivo Evaluation in a Mouse Model
This protocol provides a general workflow for assessing ASO activity in vivo following systemic administration.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Appropriate mouse model
-
Sterile, saline-formulated 2'-O-MOE ASO and control ASO
-
Syringes and needles for administration (e.g., subcutaneous or intravenous)
-
Tissue collection and preservation supplies (RNAlater, liquid nitrogen)
-
Equipment for tissue homogenization, RNA/protein extraction, and analysis (RT-qPCR, Western blot)
Procedure:
-
Administration:
-
Monitoring: Monitor the animals for the duration of the study for any signs of toxicity or changes in behavior.
-
Tissue Collection:
-
At a predetermined endpoint (e.g., 48 hours for acute effects, or after several weeks for chronic studies), euthanize the animals.
-
Promptly dissect tissues of interest (e.g., liver, kidney, tumor).[4]
-
Either snap-freeze tissues in liquid nitrogen or preserve them in a stabilization reagent like RNAlater.
-
-
Target Knockdown Analysis:
-
Homogenize the collected tissues.
-
Extract total RNA and/or protein from the homogenates.
-
Quantify the target mRNA levels using RT-qPCR, normalizing to a stable housekeeping gene.[4]
-
If applicable, quantify target protein levels using Western blot or ELISA to confirm that mRNA knockdown translates to a reduction in protein.
-
-
Toxicity Assessment (Optional): Collect blood for serum chemistry analysis (e.g., ALT/AST for liver function) and preserve tissues in formalin for histopathological examination to assess tolerability.[10][26]
Conclusion
The 2'-O-methoxyethyl modification has been instrumental in advancing antisense oligonucleotides from laboratory tools to a robust class of therapeutic drugs. Its ability to confer high binding affinity, exceptional nuclease stability, and a favorable pharmacokinetic/toxicology profile addresses the core challenges of in vivo oligonucleotide delivery. The gapmer design, which leverages 2'-O-MOE "wings" to protect a central DNA gap, provides a powerful and widely applicable strategy for achieving RNase H-mediated gene silencing. The protocols outlined in this guide offer a standardized approach for researchers to synthesize, test, and validate 2'-O-MOE-modified ASOs, facilitating the continued development of this potent therapeutic modality.
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Lundberg, S. L., et al. (2020). Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates. Haematologica. [Link]
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Pauli, A., et al. (2015). Antisense Oligonucleotide-Mediated Transcript Knockdown in Zebrafish. PLOS One. [Link]
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Fedorova, O. S., et al. (2021). Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. MDPI. [Link]
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Gonzalez, C., et al. (2021). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. ResearchGate. [Link]
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Taylor, S. (2024). ASO transfection of iPSC-derived cells. Protocols.io. [Link]
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Gales, L. (2019). Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis. PubMed. [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of 2'-O-(2-Methoxyethyl)guanosine Phosphoramidite
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2'-O-MOE Modification in Oligonucleotide Therapeutics
The landscape of nucleic acid-based therapeutics has been profoundly shaped by chemical modifications that enhance the stability, target affinity, and pharmacokinetic profiles of oligonucleotides. Among these, the 2'-O-(2-Methoxyethyl) (2'-O-MOE) modification stands out as a hallmark of second-generation antisense oligonucleotides (ASOs). This modification imparts a high binding affinity to complementary RNA, excellent resistance to nuclease degradation, and a well-characterized safety profile, making it a cornerstone of several FDA-approved therapies.
The synthesis of high-purity 2'-O-MOE phosphoramidites is a critical upstream process that directly impacts the quality and efficacy of the final therapeutic oligonucleotide. This technical guide provides a detailed, field-proven protocol for the synthesis of 2'-O-(2-Methoxyethyl)guanosine phosphoramidite, a key building block for these advanced therapeutics. We will explore an efficient and scalable synthetic strategy, elucidating the chemical principles and practical considerations at each step.
A Strategic and Efficient Synthetic Approach
The synthesis of the target phosphoramidite is a multi-step process requiring precise control over protecting group chemistry. While several routes have been explored, this guide will focus on a highly efficient four-step process for the synthesis of the key intermediate, 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, starting from 2,6-diaminopurine riboside.[1][2][3] This strategy offers advantages in terms of reagent cost, scalability, and yield.
The overall synthetic pathway can be visualized as follows:
Sources
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Application Note: A Multi-Platform Approach to the Characterization of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Second-generation antisense oligonucleotides (ASOs), frequently incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications, represent a significant advancement in therapeutic nucleic acids.[1] These modifications, particularly at guanosine residues, confer enhanced nuclease resistance and increased binding affinity to target RNA.[1][2] However, the structural complexity and the nature of solid-phase synthesis present considerable analytical challenges, including the presence of closely related impurities and the potential for secondary structure formation.[3][4] This guide provides a comprehensive framework of robust, orthogonal analytical techniques for the definitive characterization of 2'-O-MOE modified oligonucleotides, ensuring the identity, purity, and structural integrity required for therapeutic development. We detail field-proven protocols for mass spectrometry, liquid chromatography, and electrophoretic methods, underscoring the scientific rationale behind each experimental choice.
Introduction: The Analytical Imperative for Modified Oligonucleotides
The therapeutic promise of oligonucleotides hinges on their precise sequence and structural integrity. The introduction of chemical modifications like 2'-O-MOE is a key strategy to improve stability and pharmacokinetic properties.[1][5] The 2'-O-MOE modification replaces the 2'-hydroxyl group of the ribose sugar, a change that sterically hinders nuclease-mediated degradation.[1]
Despite the precision of modern solid-phase synthesis, the process is iterative and can generate a profile of product-related impurities. These include failure sequences (shortmers, n-x), addition sequences (longmers, n+x), and species with incomplete deprotection or other modifications.[3][6] Characterizing and controlling these impurities is not merely a quality control exercise; it is a regulatory mandate essential for ensuring the safety and efficacy of the drug substance.[7][8] This document outlines the critical analytical workflows required to meet these standards.
Identity and Molecular Weight Confirmation by LC-MS
The foundational step in characterization is confirming that the primary product possesses the correct molecular weight corresponding to its expected sequence. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing mass accuracy typically below 5 ppm.[9]
Principle of Ion-Pair Reversed-Phase LC-MS
For large, highly charged molecules like oligonucleotides, direct infusion into a mass spectrometer is often confounded by salt adduction and complex charge state distributions. Coupling ion-pair reversed-phase liquid chromatography (IP-RP-LC) with electrospray ionization mass spectrometry (ESI-MS) provides simultaneous separation, desalting, and ionization.[10] ESI generates a series of multiply charged ions from a single analyte, which can be mathematically deconvoluted to determine the neutral, zero-charge mass with high precision.[9][11]
The use of a volatile ion-pairing agent, such as triethylamine (TEA), and an acidic modifier like hexafluoroisopropanol (HFIP), is critical. This combination neutralizes the charge on the phosphate backbone, facilitating retention on a C18 stationary phase, and is compatible with MS detection as the components volatilize in the ESI source.[12]
Experimental Workflow: LC-MS for Identity
Caption: Workflow for Oligonucleotide Identity Confirmation by LC-MS.
Protocol: Intact Mass Analysis of a 2'-O-MOE Modified Oligonucleotide
-
System Preparation:
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system capable of high pressure and temperature control (e.g., Waters ACQUITY UPLC).[13]
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC OST C18, 1.7 µm, 2.1 x 50 mm.[12]
-
Column Temperature: 60 °C. This is crucial to denature secondary structures that can cause peak broadening.[12][14]
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[12]
-
Mobile Phase B: Methanol with 7.5 mM TEA and 200 mM HFIP.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A shallow gradient optimized for the specific oligonucleotide length, for example, 30-45% B over 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5-3.0 kV.
-
Mass Range: 500-2500 m/z.
-
Data Acquisition: Full scan MS mode.
-
-
Sample Preparation:
-
Dilute the oligonucleotide sample to approximately 10-20 pmol/µL in nuclease-free water.
-
Inject 1-5 µL.
-
-
Data Analysis:
-
Process the raw mass spectrum from the main chromatographic peak using a deconvolution algorithm (e.g., MaxEnt1) to convert the multiply charged ion series into a single, zero-charge molecular weight.
-
Compare the observed mass to the calculated theoretical mass. The mass difference should be within the instrument's tolerance (e.g., < 5 ppm).
-
| Parameter | Typical Setting | Rationale |
| Column | UPLC OST C18, 1.7 µm | Small particle size provides high resolution and efficiency for oligonucleotide separations.[14][15] |
| Ion-Pair Reagent | 15 mM TEA / 400 mM HFIP | Volatile and MS-compatible; provides good retention and peak shape.[12] |
| Column Temperature | 60-80 °C | Minimizes secondary structures, leading to sharper peaks and improved resolution.[14] |
| Detection Mode | ESI Negative | The phosphate backbone is inherently negatively charged, making this the most sensitive ionization mode.[9] |
| Mass Analyzer | Q-TOF or Orbitrap | Provides high resolution and mass accuracy needed for unambiguous formula confirmation.[9][10] |
Purity Assessment and Impurity Profiling
Purity analysis is a quantitative endeavor to determine the percentage of the full-length product (FLP) relative to all other oligonucleotide-related impurities. No single method can resolve all potential impurities, necessitating the use of orthogonal techniques. The two most powerful and widely used methods are Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography.
Comparison of Primary Chromatographic Techniques
Caption: Comparison of IP-RP and AEX Separation Principles.
Technique 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This technique is the workhorse for oligonucleotide purity analysis.[14][16] It offers excellent resolution for separating the FLP from many process-related impurities, including certain truncated and modified sequences.
Protocol: Purity Determination by IP-RP-UPLC
-
System: UPLC system with UV/PDA detector.
-
Chromatographic Conditions:
-
Column: As per intact mass analysis (e.g., Waters ACQUITY UPLC OST C18).
-
Column Temperature: 60 °C.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0. Note: TEAA is not MS-compatible but provides excellent chromatography for UV-based purity assays. Alternatively, the TEA/HFIP system can be used.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A shallow gradient is essential for high resolution. For a 20-mer, a gradient of 10-20% B over 15-20 minutes may be a suitable starting point.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by expressing the area of the main peak (FLP) as a percentage of the total area of all oligonucleotide-related peaks (% Area/Area).
-
Technique 2: Anion-Exchange HPLC (AEX-HPLC)
AEX chromatography separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[6][17] This makes it exceptionally powerful for resolving length-based variants, such as n-1 and n+1 impurities, which may co-elute with the FLP in IP-RP systems.
Protocol: Impurity Profiling by AEX-HPLC
-
System: HPLC or UHPLC system (preferably bio-inert) with UV/PDA detector.
-
Chromatographic Conditions:
-
Column: A strong anion-exchange column designed for oligonucleotides (e.g., Thermo Scientific DNAPac PA200, YMC BioPro IEX QF).[18]
-
Column Temperature: 40-60 °C.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 (or 10 mM NaOH).[19]
-
Mobile Phase B: Mobile Phase A + 1.0 M Sodium Perchlorate (NaClO₄).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A salt gradient optimized to resolve the FLP from adjacent peaks (e.g., 40-70% B over 20 minutes).
-
-
Data Analysis:
-
Analyze the chromatogram to identify and quantify peaks corresponding to shorter (earlier eluting) and longer (later eluting) species relative to the main product.
-
| Technique | Primary Separation Principle | Best For Resolving |
| IP-RP-HPLC | Hydrophobicity | FLP, modifications, some failure sequences |
| AEX-HPLC | Charge (Length) | Truncated (n-1) and extended (n+1) impurities |
| CGE | Size-to-charge ratio in a sieving matrix | High-resolution separation of length variants |
Advanced Structural Characterization
Beyond intact mass and purity, a comprehensive analysis confirms the oligonucleotide's sequence and assesses its conformational state.
Caption: Orthogonal Techniques for Full Structural Characterization.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
While intact mass confirms the composition, it does not confirm the sequence. Tandem MS (MS/MS) involves selecting the precursor ion of the oligonucleotide and fragmenting it to produce a series of sequence-specific ions.[10] The resulting fragmentation pattern can be used to read the base sequence and localize any modifications.[20][21] This is typically performed using a data-dependent acquisition (DDA) method coupled with an LC-MS run.
Capillary Gel Electrophoresis (CGE)
CGE is a high-efficiency, high-resolution electrophoretic technique that serves as an excellent orthogonal method to HPLC for purity assessment.[9] Separation occurs in a polymer-filled capillary based on the size-to-charge ratio of the molecules. Under denaturing conditions (e.g., using 7M urea), CGE can achieve single-base resolution for oligonucleotides up to 50-60 bases in length, providing a highly accurate assessment of length-related impurities.[22]
Circular Dichroism (CD) Spectroscopy
Modified oligonucleotides, especially those with G-rich sequences, can adopt secondary structures like hairpins or G-quadruplexes.[23][24] CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the nucleobases and thus the overall conformation of the oligonucleotide. It can provide valuable qualitative information about the presence and stability of higher-order structures.[24]
Regulatory Landscape and Method Validation
The characterization of therapeutic oligonucleotides is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][25] These guidelines emphasize the need for a well-characterized product and a thorough understanding of its impurity profile.[7][26][27] All analytical methods used for quality control and release testing must be validated according to ICH guidelines (e.g., ICH Q2(R1)) to demonstrate they are fit for purpose, ensuring accuracy, precision, specificity, and robustness.
Conclusion
The analytical characterization of 2'-O-MOE-G modified oligonucleotides is a complex but critical task that underpins their development as safe and effective therapeutics. A robust quality control strategy cannot rely on a single technique. Instead, it requires the intelligent application of orthogonal analytical platforms. The integration of high-resolution LC-MS for identity, complementary IP-RP and AEX chromatography for purity and impurity profiling, and advanced methods like CGE and MS/MS for structural integrity provides a comprehensive and self-validating system. This multi-platform approach ensures a deep understanding of the drug substance, satisfying both scientific and regulatory demands.
References
- Waters Corporation. (n.d.). HPLC and UPLC Columns for the Analysis of Oligonucleotides. Waters.
- Waters Corporation. (n.d.). UPLC-UV-MS Analysis of Oligonucleotides. Waters.
- Waters Corporation. (n.d.). UPLC-MS Separation of Oligonucleotides in Less Than Five Minutes: Method Development. Waters.
- BioPharmaSpec. (2025, April 9). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. BioPharmaSpec.
- European Medicines Agency. (2024, July 22). Development and manufacture of oligonucleotides - Scientific guideline. EMA.
- BioPharm International. (2017, January 2). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. BioPharm International.
- Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control by Analytical HPLC. Sigma-Aldrich.
- Waters Corporation. (n.d.). HPLC and UPLC Columns for the Analysis of Oligonucleotides. Waters.
- Kymos. (n.d.). New FDA Guideline for Oligonucleotide Therapeutics. Kymos.
- MtoZ Biolabs. (n.d.). Oligonucleotide Purity Analysis Service. MtoZ Biolabs.
- Norris, D. A., et al. (2025, July 21). Characterizing Antibodies Targeting Antisense Oligonucleotide Phosphorothioate and 2'- O-Methoxyethyl Modifications for Intracellular Trafficking and Biodistribution Studies. PubMed.
- Thermo Fisher Scientific. (n.d.). Identification and quantitation of oligonucleotides, impurities, and degradation products. Thermo Fisher Scientific.
- Altasciences. (n.d.). Regulatory Guidance for Oligonucleotide Bioanalysis in Drug Development. Altasciences.
- Nyakas, A., et al. (2011, March 23). Tandem Mass Spectrometry of Modified and Platinated Oligoribonucleotides. CORE.
- YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. YMC.
- Prakash, T. P., et al. (n.d.). modified oligonucleotides inhibit expression of mRNA in vitro and in vivo. PMC - PubMed Central.
- TriLink BioTechnologies. (n.d.). When is my Oligonucleotide Pure Enough?. TriLink BioTechnologies.
- U.S. Food and Drug Administration. (2024, June). Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics Guidance for Industry. FDA.
- Agilent Technologies. (n.d.). Oligonucleotides Purity and Impurities Analysis. Agilent.
- Oligonucleotide Therapeutics Society. (2024, August 21). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. OTS.
- YMC America. (n.d.). Optimization of oligonucleotide separations on ion-exchange chromatography. YMC America.
- Croft, L. V., et al. (2024, April 26). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. ResearchGate.
- Sanghvi, Y. S. (2011). A Status Update of Modified Oligonucleotides for Chemotherapeutics Applications. Current protocols in nucleic acid chemistry.
- Royal Society of Chemistry. (n.d.). Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. Chemical Communications.
- Gagliardi, M., et al. (2021, October 13). Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation. NIH.
- ResearchGate. (n.d.). Manufacturing and analytical processes for 2′-o-(2-methoxyethyl)-modified oligonucleotides. ResearchGate.
- LCGC International. (2020, October 9). Analytical Separation Methods for Therapeutic Oligonucleotides. LCGC International.
- Integrated DNA Technologies. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses. IDT.
- Thermo Fisher Scientific. (n.d.). Ultra-High-Resolution Separation of Oligonucleotides on Pellicular Anion-Exchange UHPLC Columns. Thermo Fisher Scientific.
- Shimadzu. (n.d.). Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation. Shimadzu.
- Schürch, S., et al. (2025, August 7). (PDF) Mass Spectrometry of Oligonucleotides. ResearchGate.
- YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe.
- LGC Biosearch Technologies. (2024, May 6). Know your oligo mod: 2ʹ-MOE. LGC Biosearch Technologies.
- Pringle, S. (2011). Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. OUCI.
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Application Notes and Protocols for In Vitro Transcription with 2'-O-(2-Methoxyethyl)guanosine Triphosphates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of 2'-O-Methoxyethyl RNA Modifications
In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, the chemical modification of RNA transcripts is a cornerstone for enhancing stability, efficacy, and in vivo performance. Among the most impactful of these modifications is the 2'-O-(2-Methoxyethyl) (2'-MOE) substitution on the ribose sugar.[1][2] This second-generation modification confers a unique combination of desirable properties to RNA molecules, including exceptional nuclease resistance, high binding affinity to complementary RNA targets, and reduced immunogenicity.[2][3][4]
The 2'-MOE group achieves these benefits through a combination of steric hindrance and by favoring an A-form helical geometry, which is characteristic of RNA duplexes.[3] The increased thermodynamic stability of duplexes containing 2'-MOE modifications translates to enhanced potency for antisense oligonucleotides and other RNA-based drugs.[2] Historically, the incorporation of 2'-MOE modifications has been the domain of solid-phase chemical synthesis. However, the enzymatic synthesis of 2'-MOE-modified RNA via in vitro transcription presents a powerful alternative for producing long and complex RNA molecules.
This guide provides a comprehensive overview and a detailed protocol for the in vitro transcription of RNA containing 2'-O-(2-Methoxyethyl)guanosine. We will delve into the critical considerations for successful incorporation of 2'-MOE-GTP, including the selection of appropriate RNA polymerase variants and the optimization of reaction conditions.
The Challenge and Solution: Enzymatic Incorporation of Bulky 2'-Modified Nucleotides
Standard bacteriophage RNA polymerases, such as wild-type T7 RNA polymerase, have evolved to efficiently incorporate canonical ribonucleotides. The active site of these enzymes presents a steric gate that often hinders the incorporation of nucleotides with bulky modifications at the 2'-position of the ribose sugar. The 2'-MOE group, being significantly larger than a hydroxyl or even a methyl group, poses a considerable challenge for these wild-type enzymes.[5]
To overcome this limitation, researchers have engineered RNA polymerase variants with altered active sites that can accommodate bulky 2'-substituents. A notable example is the T7 RNA polymerase double mutant Y639F/H784A .[5] The Y639F mutation reduces the discrimination against 2'-substituted nucleotides, while the H784A mutation is thought to alleviate steric hindrance, thereby improving the polymerase's ability to incorporate and extend from a chain terminating with a 2'-modified nucleotide.[5] More recently, engineered archaeal DNA polymerases have also been shown to efficiently synthesize 2'-MOE-RNA.[6][7]
For the purpose of this protocol, we will focus on a commercially accessible approach utilizing a mutant T7 RNA polymerase. It is crucial to source a polymerase specifically validated for the incorporation of 2'-O-methyl or other bulky 2'-modified nucleotides, as their performance will be significantly superior to the wild-type enzyme for this application.
Experimental Workflow Overview
The successful in vitro transcription of 2'-MOE-Guanosine-containing RNA follows a structured workflow. The key stages involve the preparation of a high-quality DNA template, the assembly of the transcription reaction with optimized concentrations of canonical and modified nucleotides, the enzymatic reaction itself, and finally, the purification and analysis of the resulting modified RNA.
Caption: In vitro transcription workflow for 2'-MOE-G RNA.
Detailed Protocol: In Vitro Transcription with 2'-MOE-GTP
This protocol is designed for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed by proportionally adjusting the volumes of the components.
I. Materials and Reagents
-
DNA Template: Purified linear DNA containing a T7 promoter upstream of the desired sequence. This can be a linearized plasmid or a PCR product.
-
Nuclease-Free Water
-
10X Transcription Buffer: Typically contains Tris-HCl (pH ~7.9), MgCl₂, spermidine, and DTT.
-
ATP, CTP, UTP Solution: 100 mM stock solutions.
-
GTP Solution: 100 mM stock solution.
-
This compound triphosphate (2'-MOE-GTP): 100 mM stock solution.
-
Mutant T7 RNA Polymerase: An engineered variant with enhanced ability to incorporate 2'-modified nucleotides (e.g., Y639F/H784A).
-
RNase Inhibitor: (e.g., 40 U/µL)
-
DNase I (RNase-free): For template removal after transcription.
-
RNA Purification Kit: (e.g., spin column-based) or reagents for phenol-chloroform extraction and ethanol precipitation.
II. Step-by-Step Procedure
-
DNA Template Preparation:
-
Ensure the DNA template is of high purity and concentration. For plasmids, linearize with a restriction enzyme that cuts downstream of the desired RNA sequence. Purify the linearized template.
-
For PCR products, use primers that incorporate the T7 promoter sequence at the 5' end of the forward primer. Purify the PCR product.
-
Resuspend the final DNA template in nuclease-free water to a concentration of 0.5-1 µg/µL.
-
-
Reaction Assembly:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice at all times.
-
Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. Add the components in the order listed in Table 1 to avoid precipitation of the DNA template by spermidine in the transcription buffer.
-
Gently mix the components by pipetting up and down. Do not vortex.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Table 1: In Vitro Transcription Reaction Setup (20 µL)
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10X Transcription Buffer | 2 | 1X |
| ATP (100 mM) | 0.5 | 2.5 mM |
| CTP (100 mM) | 0.5 | 2.5 mM |
| UTP (100 mM) | 0.5 | 2.5 mM |
| GTP (100 mM) | 0.25 | 1.25 mM |
| 2'-MOE-GTP (100 mM) | 0.25 | 1.25 mM |
| DNA Template (0.5-1 µg/µL) | 1 | 0.5-1 µg |
| RNase Inhibitor (40 U/µL) | 1 | 2 U/µL |
| Mutant T7 RNA Polymerase | 2 | - |
| Total Volume | 20 µL |
Note on Nucleotide Concentrations: The ratio of 2'-MOE-GTP to GTP can be adjusted depending on the desired level of incorporation. A 1:1 ratio is a good starting point. Complete substitution of GTP with 2'-MOE-GTP may significantly reduce transcription yield. Optimization of the Mg²⁺ concentration in the transcription buffer may be necessary, as modified NTPs can chelate magnesium ions differently than their canonical counterparts.
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For longer transcripts or if higher yields are desired, the incubation time can be extended up to 16 hours. Using a thermocycler with a heated lid is recommended for longer incubations to prevent evaporation.[8]
-
-
DNase Treatment:
-
Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Mix gently and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA using a spin column-based RNA cleanup kit according to the manufacturer's instructions.
-
Alternatively, perform a phenol-chloroform extraction followed by ethanol precipitation.
-
-
Quantification and Quality Control:
-
Resuspend the purified RNA in nuclease-free water.
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. The 2'-MOE-G modified RNA should migrate as a single, sharp band at the expected size.
-
Causality and Experimental Choices: A Deeper Dive
-
Why a Mutant T7 RNA Polymerase? The steric bulk of the 2'-MOE group necessitates an enzyme with a more accommodating active site. The Y639F/H784A mutations in T7 RNA polymerase are specifically designed to lower the energy barrier for the incorporation of nucleotides with bulky 2'-substituents, thereby increasing the yield and processivity of the transcription reaction.[5]
-
Partial Substitution of GTP: While complete substitution of a canonical nucleotide with a modified analog is sometimes possible, it often leads to a significant decrease in transcription efficiency.[9] By maintaining a pool of both GTP and 2'-MOE-GTP, the polymerase has the option to incorporate the canonical nucleotide, which can help to overcome potential stalls in transcription, leading to a higher yield of full-length product. The ratio can be optimized to balance the desired level of modification with the acceptable yield.
-
Importance of High-Purity Reagents: The success of in vitro transcription is highly dependent on the quality of the reagents. Any contamination with nucleases will lead to the degradation of the DNA template or the newly synthesized RNA. Similarly, impurities in the nucleotide preparations can inhibit the RNA polymerase.[]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No RNA Yield | - Inactive polymerase- Degraded DNA template or NTPs- RNase contamination- Suboptimal ratio of 2'-MOE-GTP to GTP | - Use a fresh aliquot of polymerase- Verify template and NTP integrity- Use nuclease-free reagents and workspace- Titrate the 2'-MOE-GTP:GTP ratio |
| Incomplete or Truncated Transcripts | - High concentration of 2'-MOE-GTP causing polymerase stalling- Suboptimal reaction conditions (e.g., Mg²⁺ concentration) | - Decrease the proportion of 2'-MOE-GTP- Optimize the Mg²⁺ concentration in the transcription buffer- Increase incubation time |
| Smear on Gel Analysis | - RNase degradation- Multiple transcription start or stop sites | - Ensure a nuclease-free environment- Verify the integrity of the DNA template and the promoter sequence |
Conclusion
The enzymatic synthesis of RNA containing this compound is a powerful technique for producing modified RNA molecules with enhanced therapeutic potential. By understanding the enzymatic challenges and employing engineered RNA polymerases, researchers can successfully incorporate this valuable modification. The protocol provided here serves as a robust starting point, and with careful optimization, can be adapted to a wide range of research and development applications.
References
- Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA.
- Freund, A., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics.
- Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. Nucleic Acids Research, 30(24), e138.
- Ibach, J., et al. (2013). Identification of a T7 RNA polymerase variant that permits the enzymatic synthesis of fully 2'-O-methyl-modified RNA. Journal of Biotechnology, 167(3), 287-294.
- Jackel, C., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(13), e85.
- Freund, A., et al. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA.
- Hoshino, Y., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules, 28(23), 7911.
-
protocols.io. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. Retrieved from [Link]
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Effective Delivery Strategies for 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides
An Application Guide and Protocols for Researchers
Abstract
Second-generation antisense oligonucleotides (ASOs), particularly those incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications, represent a powerful therapeutic and research platform for targeted gene silencing.[1][2] The success of these molecules is critically dependent on effective delivery to the target cell and subcellular compartment. This guide provides a comprehensive overview of the principles and methodologies for delivering 2'-O-MOE ASOs. We delve into the causality behind experimental choices for both in vitro and in vivo applications, offering field-proven protocols and troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of 2'-O-MOE ASO technology.
Introduction: The 2'-O-MOE ASO Platform
Antisense oligonucleotides are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating protein expression. The introduction of chemical modifications is essential to overcome challenges like rapid nuclease degradation and to improve drug-like properties.[1][3]
The 2'-O-methoxyethyl (2'-O-MOE) modification at the ribose sugar is a hallmark of the second generation of ASOs.[2][4] This modification confers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases, which significantly prolongs its half-life in biological fluids and tissues.[1][2][5]
-
Increased Binding Affinity: 2'-O-MOE modification locks the sugar into an RNA-like C3'-endo conformation, which increases the thermal stability (Tm) of the ASO:RNA duplex, leading to higher binding affinity for the target mRNA.[4][6]
-
Reduced Immunostimulation and Toxicity: Compared to first-generation phosphorothioate (PS) ASOs, the 2'-O-MOE modification helps to mitigate non-specific protein binding and associated toxicities.[1][2][7]
Most 2'-O-MOE ASOs are designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of 8-10 deoxyribonucleotides with a phosphorothioate (PS) backbone, flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for their primary mechanism of action: recruitment of RNase H.[1][6]
Caption: Mechanism of RNase H-dependent gene silencing by a 2'-O-MOE gapmer ASO.
The wings provide high binding affinity and nuclease resistance, while the central DNA gap forms a DNA:RNA heteroduplex upon binding to the target mRNA. This duplex is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand of such hybrids, leading to robust and specific gene silencing.[1]
In Vitro Delivery Methods
Effective in vitro delivery is the cornerstone of screening ASOs for potency, specificity, and potential off-target effects. The negatively charged phosphate backbone of ASOs prevents passive diffusion across the anionic cell membrane, necessitating active delivery strategies.
Cationic Lipid-Mediated Transfection
This is the most common method for delivering ASOs to cultured cells. Cationic lipids are formulated to form liposomes or lipid nanoparticles (LNPs) that electrostatically complex with the negatively charged ASO.[8] These complexes, or "lipoplexes," are net-positive, facilitating interaction with the cell membrane and subsequent uptake via endocytosis.
Causality Behind the Method: The lipid formulation is designed not only to neutralize the ASO's charge but also to promote endosomal escape. Once inside the endosome, the cationic lipids can interact with anionic lipids in the endosomal membrane, disrupting the membrane and releasing the ASO into the cytoplasm, where it can translocate to the nucleus to find its target pre-mRNA or mRNA.[9]
Experimental Protocol: ASO Transfection in Adherent Cells
This protocol is optimized for a 24-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.
Materials:
-
2'-O-MOE ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Control ASO (mismatch or scrambled sequence)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000/3000, RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Appropriate cell culture medium with serum
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to be 70-80% confluent at the time of transfection. This density ensures optimal uptake without cell-cycle-related variability.
-
Prepare ASO Solution: In a sterile microcentrifuge tube, dilute the ASO stock to the desired final concentration (typically 10-100 nM) in reduced-serum medium. For a 24-well plate, prepare 50 µL of diluted ASO per well. Mix gently.
-
Prepare Lipid Solution: In a separate tube, dilute the lipid transfection reagent in reduced-serum medium according to the manufacturer's instructions. For Lipofectamine 2000, a common starting point is 1 µL per well in 50 µL of medium. Mix gently and incubate for 5 minutes at room temperature. This allows for proper formation of the liposomes.
-
Form ASO-Lipid Complexes: Combine the diluted ASO solution with the diluted lipid solution (total volume 100 µL per well). Mix gently by pipetting and incubate for 20-30 minutes at room temperature. This incubation is critical for the formation of stable lipoplexes.
-
Transfection: Aspirate the old medium from the cells and replace it with fresh, pre-warmed complete culture medium. Add the 100 µL of ASO-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Analysis: Harvest the cells for analysis of target gene knockdown via RT-qPCR (for mRNA levels) or Western blot/ELISA (for protein levels).
Data Presentation: Transfection Optimization Parameters
| Parameter | Typical Range | Rationale for Optimization |
| ASO Concentration | 10 - 100 nM | Balances potency with potential off-target effects. Higher concentrations may be needed for less sensitive cell lines. |
| Lipid Reagent Volume | 0.5 - 2.0 µL/well | Must be optimized to maximize delivery efficiency while minimizing cytotoxicity, which is a known side effect of many cationic lipids.[10] |
| Cell Confluency | 60 - 90% | Affects uptake efficiency. Overly confluent cells may show reduced uptake, while sparse cells can be sensitive to toxicity. |
| Incubation Time | 24 - 72 hours | Depends on the turnover rate of the target mRNA and protein. Time-course experiments are recommended. |
Gymnotic Delivery (Free Uptake)
Many cell types can internalize phosphorothioate-modified ASOs directly from the culture medium without any transfection reagent, a process termed "gymnosis" or free uptake.[11][12] This process is thought to be mediated by interactions with cell-surface proteins that act as receptors, followed by endocytosis.[13][14]
Causality Behind the Method: Gymnotic delivery relies on an active, energy-dependent endocytic process.[15] While less efficient than lipofection, it completely avoids lipid-associated toxicity and provides a model that may better reflect the in vivo uptake of unconjugated ASOs.[12] Its efficiency is highly dependent on the cell type, ASO sequence, and concentration.[11]
Experimental Protocol: Gymnotic Delivery of ASOs
Materials:
-
2'-O-MOE ASO stock solution (e.g., 100 µM in nuclease-free water)
-
Control ASO
-
Appropriate cell culture medium with serum
-
Cells in culture
Procedure:
-
Cell Seeding: Seed cells as described in the transfection protocol.
-
Prepare ASO-Medium: Dilute the ASO stock directly into complete culture medium to the desired final concentration. Due to lower efficiency, gymnotic delivery requires significantly higher concentrations than transfection, typically in the range of 1 - 10 µM.
-
ASO Addition: Aspirate the old medium from the cells and add the ASO-containing medium.
-
Incubation: Incubate for an extended period, typically 3 to 7 days, to allow for sufficient accumulation of the ASO within the cells. The medium can be replaced with fresh ASO-containing medium every 2-3 days.
-
Analysis: Harvest cells and analyze for target knockdown as previously described.
In Vivo Delivery Strategies
Translating ASO efficacy from a petri dish to a whole organism requires overcoming systemic barriers, including clearance, biodistribution, and delivery to the target tissue.
Systemic Delivery of Unconjugated ASOs
When administered systemically (e.g., via subcutaneous or intravenous injection), unconjugated 2'-O-MOE ASOs with a phosphorothioate backbone readily distribute throughout the body.[2] They bind to plasma proteins, which prevents rapid renal clearance and facilitates broad distribution.[16] These ASOs tend to accumulate in the liver and kidney, with lower but significant accumulation in other tissues like spleen, bone marrow, and lymph nodes.[5][16] Uptake into these tissues occurs via gymnotic-like mechanisms involving receptor-mediated endocytosis.[13]
Conjugate-Mediated Delivery: The GalNAc Revolution
To enhance potency and target delivery to specific cell types, ASOs can be conjugated to ligands that bind to cell-surface receptors. The most clinically successful example is the conjugation of a triantennary N-acetylgalactosamine (GalNAc) ligand to the ASO.[17][18]
Causality Behind the Method: The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed almost exclusively on the surface of hepatocytes.[18] This high-affinity interaction triggers rapid receptor-mediated endocytosis, efficiently delivering the ASO cargo into liver cells. This targeted approach increases the potency of ASOs for liver targets by 10 to 30-fold compared to their unconjugated parent ASOs, allowing for lower doses and a wider therapeutic index.[18]
Caption: Workflow of GalNAc-ASGPR mediated delivery of ASOs to hepatocytes.
Protocol: Systemic Administration in Rodent Models
This is a general protocol for subcutaneous administration. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Lyophilized GalNAc-conjugated or unconjugated 2'-O-MOE ASO
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Syringes and appropriate gauge needles (e.g., 27-30G for subcutaneous injection)
-
Laboratory animals (e.g., mice or rats)
Procedure:
-
ASO Reconstitution: Reconstitute the lyophilized ASO in sterile PBS to the desired stock concentration (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the target dose (e.g., 1-10 mg/kg for GalNAc-ASOs, 10-50 mg/kg for unconjugated ASOs).
-
Administration: Administer the ASO solution via subcutaneous (SC) injection into the loose skin over the back. SC injection provides a depot for slow release, resulting in sustained plasma exposure.
-
Dosing Schedule: Dosing can be performed once weekly or bi-weekly, depending on the ASO's half-life and the desired level of target knockdown.
-
Monitoring and Endpoint: Monitor the animals for any adverse effects. At the end of the study, sacrifice the animals and harvest tissues of interest (e.g., liver, kidney, spleen) for pharmacodynamic (mRNA/protein knockdown) and pharmacokinetic (ASO concentration) analysis.
Formulation-Based Delivery: Lipid Nanoparticles (LNPs)
For targeting tissues other than the liver or to further enhance cellular uptake, ASOs can be encapsulated within lipid nanoparticles (LNPs).[8][9] LNPs are typically composed of four lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEG-lipid.[9][19]
Causality Behind the Method: The ionizable lipid is positively charged at a low pH during formulation, allowing for efficient encapsulation of the ASO.[20] At physiological pH, the LNP surface is nearly neutral, reducing non-specific interactions in circulation. The PEG-lipid provides a hydrophilic shield, increasing circulation time.[19] LNPs are taken up by cells via endocytosis, and the acidic environment of the endosome protonates the ionizable lipid, which facilitates endosomal disruption and ASO release.[20]
Essential Experimental Controls
The validity of any ASO experiment hinges on the use of appropriate controls to ensure the observed effect is due to specific antisense activity and not an artifact.[12]
| Control Type | Description | Purpose |
| Mismatch Control | An ASO with the same length, chemistry, and backbone as the active ASO but containing several base mismatches to the target sequence. | To demonstrate that the biological effect is sequence-specific and dependent on hybridization to the intended target.[12] |
| Scrambled Control | An ASO with the same base composition, length, and modifications as the active ASO, but in a randomized, non-targeting sequence. | To control for potential class effects or non-specific interactions related to the ASO's chemical composition.[12] |
| Saline/Vehicle Control | Animals or cells treated with the delivery vehicle only (e.g., PBS, or lipid reagent without ASO). | To establish a baseline for gene expression and to control for any effects of the administration or delivery procedure itself. |
| Untreated Control | A sample of cells or animals that receives no treatment. | To provide the fundamental baseline for normal gene and protein expression levels. |
References
-
2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research.[Link]
-
Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2'- O-Methoxyethyl-Modified Antisense Oligonucleotides. Nucleic Acid Therapeutics.[Link]
-
Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes. Nucleic Acid Therapeutics.[Link]
-
A single 2′-OMe modification at gap position 2 reduces ASO–protein interactions and mitigates ASO toxicity. Nature Biotechnology.[Link]
-
Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience. Nucleic Acid Therapeutics.[Link]
-
Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. Drug Metabolism and Disposition.[Link]
-
Protocol for the administration of ASO formulations. ResearchGate.[Link]
-
Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides. Request PDF on ResearchGate.[Link]
-
mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research.[Link]
-
Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Nucleic Acid Therapeutics.[Link]
-
Characterizing Antibodies Targeting Antisense Oligonucleotide Phosphorothioate and 2'- O-Methoxyethyl Modifications for Intracellular Trafficking and Biodistribution Studies. Nucleic Acid Therapeutics.[Link]
-
Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro. Nucleic Acid Therapeutics.[Link]
-
Lipid nanoparticle delivery limits antisense oligonucleotide activity and cellular distribution in the brain after intracerebroventricular injection. Molecular Therapy - Nucleic Acids.[Link]
-
Antisense oligonucleotides: a novel Frontier in pharmacological strategy. Frontiers in Pharmacology.[Link]
-
Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. Molecules.[Link]
-
Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment. Beilstein Journal of Organic Chemistry.[Link]
-
Tissue Disposition of 2′-O-(2-methoxy) ethyl Modified Antisense Oligonucleotides in Monkeys. Request PDF on ResearchGate.[Link]
-
Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome. Pharmaceuticals.[Link]
-
The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics.[Link]
-
ASO-LNP formulation library. (A) Lipid nanoparticles were prepared... ResearchGate.[Link]
-
Targeted Intracellular Delivery of Antisense Oligonucleotides Via Conjugation With Small Molecule Ligands. Request PDF on ResearchGate.[Link]
-
Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Molecular Therapy.[Link]
-
The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. ResearchGate.[Link]
-
The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Semantic Scholar.[Link]
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On the Influence of Nucleic Acid Backbone Modifications on Lipid Nanoparticle Morphology. ACS Omega.[Link]
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modified oligonucleotides inhibit expression of mRNA in vitro and in vivo. Nucleic Acids Research.[Link]
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Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide. Pharmaceutics.[Link]
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Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods.[Link]
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Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Various Sources.[Link]
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Strategies for the Delivery of Oligonucleotides in vivo. RSC Books.[Link]
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Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines. Nucleic Acids Research.[Link]
-
A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research.[Link]
-
Investigation of Sequence-Penetration Relationships of Antisense Oligonucleotides. ChemMedChem.[Link]
- Lipid nanoparticle compositions for antisense oligonucleotides delivery.
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quantification of 2'-O-(2-Methoxyethyl)guanosine incorporation in oligonucleotides
Application Note & Protocol
Quantitative Analysis of 2'-O-(2-Methoxyethyl)guanosine Incorporation in Therapeutic Oligonucleotides by LC-MS/MS
Abstract & Introduction
The advent of chemically modified oligonucleotides has revolutionized the landscape of nucleic acid therapeutics. Among the most successful second-generation modifications is the 2'-O-(2-Methoxyethyl) ribose (2'-O-MOE) substitution, which is a cornerstone of many antisense oligonucleotides (ASOs) in clinical development and on the market.[1][2][3] This modification confers a desirable combination of high binding affinity to target RNA, exceptional resistance to nuclease degradation, and a well-characterized safety profile.[2][3][4]
Oligonucleotides incorporating 2'-O-MOE modifications, particularly in "gapmer" designs, utilize these modified residues in the flanking regions to protect a central DNA-like core that activates RNase H-mediated cleavage of the target mRNA.[2][5] The precise identity and quantity of each nucleoside, including modified ones like this compound (2'-O-MOE-G), are critical quality attributes (CQAs) that directly impact the therapeutic's potency, stability, and safety. Inaccurate incorporation can lead to off-target effects or reduced efficacy.
Therefore, a robust, validated analytical method for the precise quantification of 2'-O-MOE-G incorporation is essential for manufacturing process control, quality assurance, and regulatory compliance.[6][7][8] This application note provides a detailed protocol for the quantification of 2'-O-MOE-G in oligonucleotides using a highly specific and sensitive method based on enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Principle of the Method
The quantification strategy involves two primary stages, as illustrated in the workflow below.
First, the oligonucleotide backbone is completely hydrolyzed into its individual constituent nucleosides using a cocktail of nucleases. This enzymatic digestion is critical as it breaks the phosphodiester bonds, liberating the canonical deoxynucleosides (dA, dC, dG, T), ribonucleosides (A, C, G, U), and any modified nucleosides, such as 2'-O-MOE-G, without altering their structure.
Second, the resulting mixture of nucleosides is separated and quantified using Ion-Pair Reversed-Phase (IP-RP) High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).[9][10] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each nucleoside, allowing for accurate quantification even at low levels.[10][11]
Materials and Reagents
Equipment
-
UHPLC or HPLC System (e.g., Waters ACQUITY, Shimadzu LC-20, Agilent 1290)
-
Tandem Quadrupole Mass Spectrometer (e.g., SCIEX X500B, Waters Xevo TQ, Agilent 6400 Series)[11]
-
Analytical Balance
-
Calibrated Pipettes
-
Microcentrifuge
-
Thermomixer or Water Bath
-
pH Meter
-
Vortex Mixer
-
HPLC Vials with Inserts
Reagents and Consumables
-
Solvents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade, 18.2 MΩ·cm)
-
-
Ion-Pairing Reagents:
-
Enzymes & Buffers:
-
Nuclease P1 (from Penicillium citrinum)
-
Phosphodiesterase I (PDE I, from Crotalus adamanteus venom)
-
Alkaline Phosphatase (AP, Calf Intestinal)
-
Ammonium Acetate (NH₄OAc), molecular biology grade
-
-
Standards:
-
This compound (2'-O-MOE-G) analytical standard
-
2'-Deoxyguanosine (dG) analytical standard
-
Other relevant nucleoside standards as required (e.g., dA, dC, T)
-
Detailed Experimental Protocols
Preparation of Standards and Solutions
-
Mobile Phase A (Aqueous): Prepare an aqueous solution of 15 mM DIEA and 35 mM HFIP in LC-MS grade water.[11] Adjust pH if necessary. Causality: The DIEA/HFIP ion-pairing system neutralizes the negative charges on any residual phosphate groups and enhances retention of the polar nucleosides on the C18 stationary phase, leading to better chromatographic separation.[13]
-
Mobile Phase B (Organic): 100% Methanol or Acetonitrile (LC-MS Grade).
-
Digestion Buffer: Prepare a 50 mM Ammonium Acetate buffer and adjust the pH to ~7.8 with acetic acid or ammonium hydroxide. Causality: This buffer provides an optimal pH environment for the concerted activity of the nuclease cocktail.
-
Stock Solutions of Standards: Accurately weigh and dissolve each nucleoside standard (2'-O-MOE-G, dG, etc.) in LC-MS grade water to prepare individual 1 mg/mL stock solutions.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the stock solutions in water or Mobile Phase A. A typical range might be from 1 ng/mL to 1000 ng/mL. This range should be validated to ensure it covers the expected concentrations in the digested samples.[10]
Protocol: Enzymatic Digestion of Oligonucleotides
This protocol is designed to achieve complete hydrolysis of the oligonucleotide into its constituent nucleosides.
-
Sample Preparation: Accurately prepare a solution of the oligonucleotide sample in LC-MS grade water to a final concentration of approximately 0.1 - 0.5 mg/mL.
-
Enzyme Cocktail Preparation: Prepare a fresh cocktail of Nuclease P1 and PDE I in the 50 mM NH₄OAc digestion buffer.
-
Initial Digestion: In a microcentrifuge tube, combine:
-
20 µL of the oligonucleotide sample (~2-10 µg)
-
25 µL of the 50 mM NH₄OAc buffer (pH ~7.8)
-
5 µL of the Nuclease P1 / PDE I enzyme cocktail
-
-
Incubation 1: Vortex gently and incubate the mixture at 37 °C for 2-4 hours in a thermomixer. Causality: Nuclease P1 acts as an endonuclease, while PDE I is a 3'-exonuclease. Using them in concert ensures efficient degradation of the oligonucleotide into nucleoside 5'-monophosphates.
-
Dephosphorylation: Add Alkaline Phosphatase (AP) to the reaction mixture.
-
Incubation 2: Continue incubation at 37 °C for an additional 1-2 hours. Causality: AP is essential to remove the 5'-phosphate group from the mononucleotides, yielding free nucleosides which are the desired analytes for LC-MS analysis.
-
Reaction Quench: Stop the reaction by adding an equal volume of cold methanol or by heating to 95 °C for 5 minutes.[14] This denatures and precipitates the enzymes.
-
Clarification: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzymes.
-
Sample Dilution: Carefully transfer the supernatant to a clean tube. Dilute the digestate as necessary with Mobile Phase A to fall within the linear range of the calibration curve and transfer to an HPLC vial for analysis.
Protocol: LC-MS/MS Analysis
The following table outlines a representative set of parameters for IP-RP HPLC-MS/MS analysis. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Waters ACQUITY PREMIER Oligonucleotide C18 (2.1 × 100 mm, 1.7 µm) or equivalent | Provides high-resolution separation of polar nucleosides under ion-pairing conditions.[11] |
| Column Temp. | 60 - 70 °C | Higher temperatures improve peak shape and reduce viscosity of the mobile phase.[11] |
| Mobile Phase A | 15 mM DIEA, 35 mM HFIP in Water | Ion-pairing mobile phase for retaining and separating nucleosides.[11] |
| Mobile Phase B | 100% Methanol | Organic eluent for the gradient. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 - 10 µL | |
| Gradient | 5% B to 40% B over 10 min | A shallow gradient is required to resolve the closely eluting nucleosides. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is standard for biomolecules. Negative mode is often preferred for nucleosides. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and specificity for quantification.[10] |
Table 1: Recommended LC-MS/MS Parameters
MRM Transitions: The MRM transitions must be empirically determined on the specific mass spectrometer by infusing the pure nucleoside standards. The table below provides theoretical precursor ions ([M-H]⁻) and plausible product ions for monitoring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 2'-O-MOE-G | 340.1 | 150.1 | Precursor is [M-H]⁻. Product corresponds to the guanine base fragment. |
| dG | 266.1 | 150.1 | Precursor is [M-H]⁻. Product corresponds to the guanine base fragment. |
| dA | 250.1 | 134.1 | Precursor is [M-H]⁻. Product corresponds to the adenine base fragment. |
| dC | 226.1 | 110.1 | Precursor is [M-H]⁻. Product corresponds to the cytosine base fragment. |
| T | 241.1 | 125.1 | Precursor is [M-H]⁻. Product corresponds to the thymine base fragment. |
Table 2: Example MRM Transitions for Quantification
Data Analysis and Quantification
-
Calibration Curve: For each nucleoside, plot the peak area obtained from the MRM chromatogram versus the known concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically required for a reliable calibration.[10]
-
Determine Nucleoside Concentrations: Using the regression equation for each nucleoside, calculate the concentration (e.g., in ng/mL) of 2'-O-MOE-G, dG, and any other guanosine variants in the injected digestate sample from their measured peak areas.
-
Calculate Molar Amounts: Convert the calculated concentrations to molar amounts (moles) using the molecular weight of each nucleoside.
-
Moles = (Concentration (g/L) / Molecular Weight ( g/mol )) * Injected Volume (L)
-
-
Calculate Percentage Incorporation: The incorporation of 2'-O-MOE-G can be expressed as a molar percentage relative to the total amount of guanosine species present.
% 2'-O-MOE-G Incorporation = [ Moles of 2'-O-MOE-G / (Moles of 2'-O-MOE-G + Moles of dG) ] * 100
This calculation provides a direct measure of the efficiency and accuracy of the incorporation of the modified base during oligonucleotide synthesis.
Method Validation & Trustworthiness
For use in a regulated environment, this analytical method must be validated according to ICH Q2(R1) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other nucleosides, matrix components). This is inherently high due to the use of MRM.
-
Linearity: The linear response of the method across the defined range of the calibration curve.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days. Precision is expressed as the coefficient of variation (%CV), and accuracy as the percentage deviation from the nominal value.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., precision <20% and accuracy within ±20%).[10]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound incorporation in synthetic oligonucleotides. The protocol, which combines complete enzymatic digestion with highly specific MRM-based detection, provides the accuracy and sensitivity required for quality control in the research, development, and manufacturing of next-generation nucleic acid therapeutics. By carefully controlling and verifying the incorporation of modified nucleosides, developers can ensure the consistency, safety, and efficacy of these promising drugs.
References
-
Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Available at: [Link]
-
Geary, R. S., et al. (2015). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (Second Edition). Available at: [Link]
-
Manoharan, M., et al. (1993). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 21(19), 4499–4505. Available at: [Link]
-
Kramer, J., et al. (n.d.). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Advion Interchim Scientific (n.d.). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. Available at: [Link]
-
Islam, M. R., et al. (2022). Validation of HILIC-HRMS Method for Oligonucleotide Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Lönnberg, H. (2011). Synthesis and properties of 2′-O-neopentyl modified oligonucleotides. Organic & Biomolecular Chemistry, 9(15), 5434-5443. Available at: [Link]
-
Studzińska, S., et al. (2017). Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides. Journal of Chromatography A, 1523, 215-224. Available at: [Link]
-
Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. Available at: [Link]
-
Agilent Technologies (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Available at: [Link]
-
KNAUER (n.d.). Quality Control Of Oligonucleotides Using HPLC Coupled To UV And MS Detection. Labcompare. Available at: [Link]
-
Nishina, K., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17094. Available at: [Link]
-
Schmid, J., et al. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. Molecules, 28(19), 6871. Available at: [Link]
-
Lesnik, E. A., et al. (2002). Synthesis and properties of 2'-O-neopentyl modified oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 447-463. Available at: [Link]
-
IntegrateRNA (n.d.). Oligonucleotide Analytical Methods Development & Stability Study. Available at: [Link]
-
Perbost, R., et al. (2011). Synthesis and properties of 2'-O-neopentyl modified oligonucleotides. Semantic Scholar. Available at: [Link]
-
Lin, Z., et al. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Pharmaceuticals, 15(12), 1515. Available at: [Link]
-
Nishina, K., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. ResearchGate. Available at: [Link]
-
SCIEX (n.d.). Characterization and relative quantification of oligonucleotide impurities. Available at: [Link]
-
Studd, H. (2014). Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Bioanalysis Zone. Available at: [Link]
-
Studd, H., et al. (2014). Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Bioanalysis, 6(4), 447-464. Available at: [Link]
-
Waters Corporation (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Available at: [Link]
-
Geary, R. S., et al. (2001). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 898-904. Available at: [Link]
-
Microsynth AG (n.d.). 2' - MOE Antisense Oligonucleotides. Available at: [Link]
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- 14. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2'-O-(2-Methoxyethyl) Guanosine Oligonucleotide Synthesis
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G) oligo synthesis.
The synthesis of 2'-O-MOE modified oligonucleotides, particularly sequences containing guanosine, can be challenging. This guide is designed to provide a systematic approach to identifying and resolving common issues that lead to low coupling efficiency and overall poor yield.
Troubleshooting Guide: Low Yield in 2'-O-MOE-G Oligo Synthesis
This section addresses specific problems you might encounter during your synthesis.
Issue 1: A significant drop in trityl signal is observed specifically after the coupling of a 2'-O-MOE-G phosphoramidite.
This is a classic sign of low coupling efficiency at a specific monomer. Here’s how to dissect the problem:
Possible Cause 1: Suboptimal Coupling Conditions for a Bulky Monomer.
The 2'-O-MOE group adds significant steric bulk to the phosphoramidite, which can hinder its approach to the 5'-hydroxyl of the growing oligonucleotide chain.[1] This is often more pronounced with purines like guanosine.
-
Solution:
-
Extend Coupling Time: For 2'-O-MOE phosphoramidites, a standard coupling time of 2-3 minutes may be insufficient. It is often necessary to extend the coupling time to 5-10 minutes to ensure the reaction goes to completion.[2]
-
Increase Reagent Concentration: A modest increase in the phosphoramidite concentration can help drive the reaction forward. However, be mindful of the cost implications and the potential for side reactions.
-
Possible Cause 2: Degraded 2'-O-MOE-G Phosphoramidite.
Phosphoramidites are highly sensitive to moisture and oxidation.[3] Guanosine phosphoramidites are notoriously less stable than other bases.[1]
-
Solution:
-
Fresh Reagents: Always use freshly prepared phosphoramidite solutions. Do not store them on the synthesizer for extended periods.
-
Anhydrous Conditions: Ensure all solvents, especially acetonitrile (ACN), are of the highest quality and strictly anhydrous (ideally <30 ppm water).[2] Moisture will hydrolyze the phosphoramidite to the inactive H-phosphonate.[4]
-
Proper Storage: Store phosphoramidites under an inert atmosphere (argon or helium) and at the recommended temperature.[5]
-
Possible Cause 3: Issues with the Activator.
The activator plays a crucial role in the coupling reaction. An old or improperly prepared activator solution will lead to poor coupling efficiency.
-
Solution:
-
Fresh Activator: Prepare fresh activator solutions regularly, following the manufacturer's recommendations.
-
Activator Choice: While standard activators like tetrazole can be used, more potent activators such as DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole) may improve coupling efficiency for sterically hindered monomers.
-
Issue 2: Overall low yield of the full-length oligonucleotide, even with seemingly good trityl signals.
This scenario suggests that while the coupling reactions may appear efficient based on trityl release, other steps in the synthesis cycle or post-synthesis processing are contributing to yield loss.
Possible Cause 1: Incomplete Detritylation.
If the 5'-DMT group is not completely removed, the subsequent phosphoramidite cannot couple, leading to n-1 sequences.[2] While this would typically show a drop in the trityl signal, subtle, cumulative detritylation issues can lead to overall low yield.
-
Solution:
-
Optimize Deblocking: Ensure the deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane) is fresh and delivered effectively. Milder acids like dichloroacetic acid (DCA) can sometimes reduce depurination, a side reaction that can cleave the oligonucleotide chain.[6]
-
Sufficient Wash Steps: Thorough washing after deblocking is critical to remove all traces of acid, which can degrade the incoming phosphoramidite.
-
Possible Cause 2: Inefficient Capping.
The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants.[7][8] If capping is incomplete, these unreacted sites can participate in the next coupling cycle, leading to a product with a single base deletion.
-
Solution:
-
Fresh Capping Reagents: Use fresh capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Sufficient Capping Time: Ensure the capping step is long enough for the reaction to go to completion.
-
Possible Cause 3: Suboptimal Oxidation.
The oxidation step converts the unstable phosphite triester linkage to a more stable phosphate triester.[9] Incomplete oxidation can lead to chain cleavage during the subsequent acidic detritylation step.[2]
-
Solution:
-
Fresh Oxidizer: The standard iodine/water/pyridine oxidizer should be fresh. Water content is critical for this reaction.
-
Anhydrous Wash Before Coupling: After oxidation, ensure a thorough wash with anhydrous acetonitrile to remove any residual water before the next coupling step.[10]
-
Possible Cause 4: Problems During Deprotection and Cleavage.
The final deprotection and cleavage steps can be a major source of yield loss, especially for modified oligonucleotides.
-
Solution:
-
Optimized Deprotection: 2'-O-MOE oligonucleotides may require specific deprotection conditions. Standard ammonium hydroxide deprotection may not be sufficient or could lead to side reactions. AMA (ammonium hydroxide/methylamine) is often used for faster deprotection, but compatibility with all modifications should be verified.[11]
-
Guanine Protecting Group: The isobutyryl protecting group on guanine is more resistant to removal than the protecting groups on other bases.[12] Ensure deprotection is carried out for the recommended time and at the appropriate temperature to ensure complete removal.
-
Frequently Asked Questions (FAQs)
Q1: What is a "good" coupling efficiency for 2'-O-MOE-G?
While the goal is always >99%, the reality for modified phosphoramidites, especially bulky ones like 2'-O-MOE-G, might be slightly lower. An average stepwise coupling efficiency below 98% will significantly impact the yield of longer oligonucleotides.[13] For a 50-mer, a drop from 99% to 98% efficiency can halve the theoretical yield.[2]
Q2: How can I monitor coupling efficiency in real-time?
Most modern oligonucleotide synthesizers have an in-line trityl monitor that measures the absorbance of the orange-colored DMT cation released during the deblocking step.[14] A stable, high absorbance reading from cycle to cycle indicates consistent and efficient coupling. A sudden drop indicates a problem with the preceding coupling step.[15]
Q3: Can the solid support affect the yield of my 2'-O-MOE oligo?
Yes. For longer oligonucleotides (>40 bases), the pores of the solid support can become blocked by the growing chains, hindering reagent access.[10] Using a support with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended for synthesizing longer oligonucleotides.[2][16]
Q4: Are there any sequence-specific issues I should be aware of when synthesizing 2'-O-MOE-G rich sequences?
Sequences with high GC content can form stable secondary structures that may hinder the coupling reaction.[] To mitigate this, some synthesizers allow for heating the synthesis column to disrupt these structures.
Experimental Protocols
Protocol 1: Extended Coupling for 2'-O-MOE-G Phosphoramidite
This protocol is a modification of the standard synthesis cycle for incorporating a 2'-O-MOE-G monomer.
-
Deblocking: Standard detritylation with 3% TCA in DCM.
-
Wash: Thorough wash with anhydrous acetonitrile.
-
Coupling:
-
Deliver 2'-O-MOE-G phosphoramidite (at standard concentration) and activator (e.g., DCI).
-
Extend the coupling wait time to 6-10 minutes.
-
-
Wash: Wash with anhydrous acetonitrile.
-
Capping: Standard capping procedure.
-
Wash: Wash with anhydrous acetonitrile.
-
Oxidation: Standard oxidation procedure.
-
Wash: Thorough wash with anhydrous acetonitrile to prepare for the next cycle.
Protocol 2: Preparation of Fresh 2'-O-MOE-G Phosphoramidite Solution
-
Allow the 2'-O-MOE-G phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box or using a balloon of argon), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Use a syringe to transfer the solution to the appropriate reservoir on the synthesizer.
-
Ensure the reservoir is sealed and under a positive pressure of inert gas.
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for diagnosing low coupling efficiency.
Data Summary
| Parameter | Standard Oligo Synthesis | Recommended for 2'-O-MOE-G |
| Coupling Time | 2-3 minutes | 6-10 minutes |
| Activator | Tetrazole | DCI or ETT |
| Solid Support Pore Size | 500 Å | 1000 Å (for oligos > 40 bases) |
| Anhydrous ACN Water Content | < 50 ppm | < 30 ppm |
References
-
Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 30(1), 12-19. [Link]
- BenchChem. (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem Technical Support.
- Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. Technical Bulletin.
- Hogrefe, R. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Glen Research. (2011). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report, 21(2), 11.
- Agrawal, S. (1996). Improved methods of detritylation for oligonucleotide synthesis. U.S. Patent No. 5,510,476. Washington, DC: U.S.
- IDT. (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.
- TriLink BioTechnologies. (n.d.). Understanding Oligonucleotide Synthetic Yields. TriLink BioTechnologies.
- Yan, H., & Sanghvi, Y. S. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Nucleosides, Nucleotides & Nucleic Acids, 44(8), 617-625.
- BenchChem. (2025). Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. BenchChem Technical Support.
- Asynt. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Asynt.
- Kumar, P., & Sharma, K. (2011). Synthetic oligodeoxynucleotide purification by polymerization of failure sequences.
- Reddit. (2018). What is the exact mechanism of failures in Oligonucleotide synthesis? r/Biochemistry.
- Andrus, A., & Efcavitch, J. W. (1995). Chemical capping by phosphitylation during oligonucleotide synthesis. U.S. Patent No. 5,428,148. Washington, DC: U.S.
- Le-Sintek, M., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 28(13), 5109.
- Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. ChemInform, 42(33).
- Kumar, P., & Sharma, K. (2014).
- von der Assen, A., et al. (2025). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Organic Process Research & Development.
- ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book.
- Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
- Krotz, A. H., et al. (2001). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 389-392.
- L-G., et al. (2018). Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates. Analytical Chemistry, 90(15), 9136–9143.
- Request PDF. (2025). Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage.
- University of Otago. (n.d.). Failed Sequencing Reaction Troubleshooting. Genetic Analysis Services.
- Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. Microsynth AG.
- Ståhlberg, A., et al. (2021). Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Clinical Chemistry, 67(10), 1381–1390.
- Bio-Synthesis Inc. (n.d.).
- Glen Research. (2020). New Product — 2'-MOE RNA Phosphoramidites. Glen Report, 32(1), 4.
- Taylor, A. I., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics.
- BenchChem. (n.d.). Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. BenchChem Technical Support.
- LGC Biosearch Technologies. (2024). Know your oligo mod: 2ʹ-MOE. LGC Biosearch Technologies.
- Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.
- Capaldi, D. C., et al. (2011). Perspectives on the Designation of Oligonucleotide Starting Materials. Oligonucleotide Therapeutics, 21(4), 213–222.
- BenchChem. (2025). Evaluating the Coupling Efficiency of Guanosine Phosphoramidites: A Comparative Guide. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in 13C labeled nucleoside synthesis. BenchChem Technical Support.
- Liu, Y., et al. (2022). Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels.
- Glen Research. (n.d.). Deprotection Guide. Glen Research.
- Thermo Fisher Scientific. (n.d.). Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.
- Crooke, S. T., & Seth, P. P. (2016). The chemical evolution of oligonucleotide therapies of clinical utility. Nucleic Acid Therapeutics, 26(3), 137–146.
- Richert, C., et al. (2017). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. Chemistry - A European Journal, 23(66), 16766–16770.
- BenchChem. (2025). Optimization of deprotection conditions for N6-Methyl-DA CEP modified oligos. BenchChem Technical Support.
- Hayakawa, Y., & Kataoka, M. (1998). Facile Synthesis of Oligodeoxyribonucleotides via the Phosphoramidite Method without Nucleoside Base Protection. Journal of the American Chemical Society, 120(48), 12395–12401.
- Oligowizard. (2025). 2'-O-Methoxy-ethyl (MOE). Oligowiki.
Sources
- 1. benchchem.com [benchchem.com]
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- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. reddit.com [reddit.com]
- 8. EP0294196B1 - Chemical capping by phosphitylation during oligonucleotide synthesis - Google Patents [patents.google.com]
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- 15. benchchem.com [benchchem.com]
- 16. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing 2'-O-MOE-G Phosphoramidite Coupling
Welcome to the technical support center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of 2'-O-(2-methoxyethyl) Guanosine (2'-O-MOE-G) phosphoramidite. We will move beyond standard protocols to provide in-depth, field-proven insights into diagnosing and resolving these specific issues.
The 2'-O-MOE modification is a cornerstone of modern antisense therapeutics, prized for conferring exceptional nuclease resistance and high binding affinity to RNA targets.[1][2][][4][5][6][7] However, the substantial steric bulk of the 2'-O-methoxyethyl group, particularly on a purine base like guanosine, can present significant challenges during solid-phase synthesis.[8][9] Guanosine phosphoramidites are inherently more susceptible to degradation and side reactions than other bases, compounding the difficulty.[10][11] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions: The Fundamentals
Q1: What are the primary benefits of using 2'-O-MOE modified oligonucleotides?
The 2'-O-MOE modification is a second-generation antisense technology that imparts several crucial drug-like properties.[4] The primary advantages are:
-
Enhanced Nuclease Resistance: The methoxyethyl group at the 2' position sterically shields the phosphodiester backbone from degradation by endo- and exonucleases, significantly increasing the oligonucleotide's half-life in biological fluids.[1][2][4]
-
Increased Binding Affinity: The 2'-O-MOE modification locks the sugar into an RNA-like C3'-endo conformation. This pre-organization reduces the entropic penalty of binding, leading to a higher thermodynamic stability of the duplex formed with a target RNA molecule.[4][6]
-
Reduced Immunostimulation: Compared to some earlier modifications, 2'-O-MOE oligonucleotides have shown a more favorable toxicity and immunogenicity profile.[5]
Q2: What is a realistic coupling efficiency to expect for 2'-O-MOE-G, and how does it impact my final yield?
While standard DNA synthesis routinely achieves per-step coupling efficiencies of >99%, the steric hindrance of 2'-modified phosphoramidites, especially 2'-O-MOE-G, makes this more challenging. A realistic and acceptable target for 2'-O-MOE-G is a stepwise efficiency of >98% .[8]
Even a small decrease in efficiency has a dramatic cumulative effect on the yield of the full-length product (FLP). The theoretical maximum yield can be calculated as:
Yield (%) = (Average Stepwise Efficiency)(Number of couplings - 1) x 100
For a 40-mer oligonucleotide, the difference between 99% and 97% efficiency is stark:
-
At 99% efficiency: (0.99)³⁹ ≈ 67.6% FLP
-
At 97% efficiency: (0.97)³⁹ ≈ 30.3% FLP
This demonstrates why optimizing the coupling of every single monomer is critical.
Q3: Why is the guanosine version of 2'-O-MOE phosphoramidite particularly difficult to couple?
The challenge with 2'-O-MOE-G is twofold:
-
Steric Hindrance: The 2'-O-methoxyethyl group is bulky and protrudes into the minor groove of the nucleic acid duplex.[9] This bulk can physically impede the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain, slowing down the reaction kinetics.[8][]
-
Guanosine Instability: Guanosine phosphoramidites, in general, are more prone to degradation in solution than other amidites. The choice of protecting group on the exocyclic amine of guanine is a key factor in its stability and propensity for side reactions, such as hydrolysis.[10] The combination of this inherent instability with the steric challenge of the 2'-O-MOE group makes this reagent particularly demanding.
Troubleshooting Guide: Diagnosing and Solving Low Coupling Efficiency
This section addresses specific problems you may encounter. We recommend a systematic approach, starting with reagents before moving to protocol and instrument parameters.
Scenario 1: A sudden, sharp drop in trityl signal is observed immediately at the 2'-O-MOE-G coupling step.
This pattern strongly suggests a problem with the specific reagents involved in this cycle.
Q: What is the most likely cause and my first troubleshooting step?
The most common cause is reagent degradation due to moisture or oxidation .[8][13] Water is the primary enemy of phosphoramidite chemistry, as it rapidly hydrolyzes the activated monomer faster than it can couple to the growing chain.[]
Immediate Actions:
-
Verify Amidite Integrity:
-
Age and Storage: Is the 2'-O-MOE-G phosphoramidite vial freshly opened? Has it been rigorously stored under a dry, inert atmosphere (Argon or Nitrogen)?
-
Solution Stability: How old is the phosphoramidite solution in acetonitrile on the synthesizer? For problematic amidites, it is best practice to dissolve them just prior to use or to limit their time on the instrument to a few days.[8][13] If in doubt, discard the solution and prepare a fresh one.
-
-
Check for Moisture Contamination:
-
Solvent Quality: Ensure you are using high-quality, anhydrous acetonitrile (<30 ppm H₂O).[8] It is highly recommended to keep activated 3Å molecular sieves in your main acetonitrile bottle to scavenge any residual moisture.[14] See Protocol 1 for details.
-
Activator Solution: The activator solution is also susceptible to moisture contamination. Prepare it fresh if it has been on the synthesizer for an extended period.
-
Scenario 2: My reagents are fresh and anhydrous, but the coupling efficiency for 2'-O-MOE-G is consistently low (<97%).
If reagents are not the issue, the synthesis protocol itself needs optimization to overcome the inherent difficulty of this coupling reaction.
Q: Which synthesis parameters should I adjust for a sterically hindered amidite like 2'-O-MOE-G?
Focus on three key parameters: Activator Choice , Coupling Time , and Reagent Concentration .
-
Activator Choice: Standard activators like 1H-Tetrazole are often not potent enough to efficiently catalyze the coupling of sterically demanding phosphoramidites.[][15] A stronger, more acidic activator is required.
-
Recommended Solution: Switch to a more powerful activator. 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are excellent choices that have demonstrated higher reactivity and are often preferred for RNA synthesis.[15][16][17] 4,5-Dicyanoimidazole (DCI) is another effective option.[16][17]
| Activator Comparison | | :--- | :--- | :--- | | Activator | Relative Strength | Recommended Use | | 1H-Tetrazole | Standard | Routine DNA synthesis | | 4,5-Dicyanoimidazole (DCI) | Strong | DNA, RNA, modified bases | | 5-Ethylthio-1H-tetrazole (ETT) | Stronger | RNA and sterically hindered amidites (e.g., 2'-O-MOE)[15] | | 5-Benzylthio-1H-tetrazole (BTT) | Strongest | RNA and particularly difficult couplings[17] |
-
-
Coupling Time: The kinetics of the coupling reaction are slower for 2'-O-MOE-G due to steric hindrance.[] The standard 1-2 minute coupling time used for DNA is often insufficient.
-
Reagent Concentration: While less common, a modest increase in the concentration of the phosphoramidite or activator can sometimes help drive the reaction equilibrium toward the coupled product.
-
Recommended Solution: Consider increasing the phosphoramidite concentration from the standard 0.1 M to 0.12 M or 0.15 M. Use this as a final optimization step, as it increases reagent consumption. Be cautious with excessive activator concentration, which can promote side reactions.[]
-
Scenario 3: Efficiency is still suboptimal after optimizing reagents and protocols. What else could be wrong?
If the chemistry is sound, the problem may lie with the physical delivery of the reagents on the synthesizer.
Q: How can I diagnose and fix synthesizer or fluidics issues?
Incorrect delivery of either the phosphoramidite or the activator will result in improper stoichiometry at the synthesis column, leading to poor coupling.
-
Recommended Actions:
-
Check for Blockages: Inspect the reagent lines from the 2'-O-MOE-G bottle and the activator bottle to the synthesis column. Crystallized reagent or debris can cause partial or complete blockages.
-
Calibrate Delivery Volumes: Perform a fluidics calibration on your synthesizer. Ensure that the volume of phosphoramidite and activator delivered to the column during the coupling step is accurate and matches the values specified in your protocol.[14]
-
Inert Gas Pressure: Verify that the pressure of the inert gas (Argon) supplied to the reagent bottles is sufficient and consistent. Fluctuations can affect reagent delivery.
-
Experimental Protocols
Protocol 1: Preparation and Maintenance of Anhydrous Acetonitrile
Objective: To ensure the primary solvent used in oligonucleotide synthesis is sufficiently dry (<30 ppm H₂O) to prevent phosphoramidite hydrolysis.[14]
Materials:
-
Anhydrous-grade acetonitrile (ACN)
-
Activated 3Å molecular sieves
-
Oven capable of reaching 250-300°C
-
Solvent bottle with a septum cap
-
Dry Argon or Nitrogen gas source
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a glass beaker or flask. Heat them in a vacuum oven at 250-300°C for a minimum of 3 hours to drive off any adsorbed water.
-
Cool Under Inert Gas: After activation, allow the sieves to cool to room temperature under a stream of dry Argon or Nitrogen to prevent re-adsorption of atmospheric moisture.
-
Add Sieves to Solvent: Quickly add the cooled, activated sieves to your main bottle of anhydrous acetonitrile. A good rule of thumb is 50 grams of sieves per liter of solvent.[14]
-
Equilibration: Seal the bottle tightly and allow it to stand for at least 24 hours before use to allow the sieves to adsorb residual water from the solvent.
-
Maintenance: Keep the bottle under a positive pressure of inert gas at all times. When dispensing the solvent, use a dry syringe or cannula through the septum to prevent moisture from entering.
Protocol 2: Evaluating Stepwise Coupling Efficiency via Trityl Cation Monitoring
Objective: To use the synthesizer's integrated UV-Vis spectrophotometer to quantitatively measure the efficiency of each coupling cycle.[10]
Procedure:
-
Enable Trityl Monitoring: Ensure that the trityl monitoring function is enabled on your synthesizer for the entire duration of the synthesis run.
-
Data Collection: The instrument will automatically measure the absorbance of the orange-colored dimethoxytrityl (DMT) cation that is released during the deblocking (detritylation) step of each cycle. This absorbance is directly proportional to the number of successfully coupled molecules from the previous cycle.[10]
-
Data Analysis:
-
Export the absorbance values for each cycle.
-
The first trityl release (from the solid support) serves as the 100% reference value.
-
The efficiency of a given coupling step 'n' is calculated as: Efficiency (%) = (Absorbance at cycle n+1 / Absorbance at cycle n) x 100
-
-
Interpretation:
-
A stable trityl reading across multiple cycles indicates high and consistent coupling efficiency.
-
A gradual downward trend suggests a systemic issue (e.g., moisture in a bulk reagent).
-
A sharp, single-cycle drop points to a problem with the specific phosphoramidite used in that cycle, which is a classic sign of a problematic 2'-O-MOE-G coupling.
-
Visualizations
Phosphoramidite Chemical Synthesis Cycle
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low 2'-O-MOE-G coupling efficiency.
References
- Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Jackson, S. M., et al. (2019). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. ETH Zurich Research Collection.
- Jackson, S. M., et al. (2019). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field.
- BOC Sciences. (2025). Common modifications and effects of oligonucleotide drugs.
- LGC Biosearch Technologies. (2024). Know your oligo mod: 2ʹ-MOE.
- Integrated DNA Technologies. (2023). 2' MOE – An ASO modification.
- Request PDF. (2025). Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives.
- MDPI. (n.d.). Synthesis of Aminoglycoside-2′-O-Methyl Oligoribonucleotide Fusions.
- Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
- Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification.
- BenchChem. (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis.
- TCI Chemicals. (2025). Coupling Activators for Oligonucleotide Synthesis.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- BenchChem. (2025). Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites.
- ResearchGate. (2025). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- Pinheiro, V. B., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics.
- BenchChem. (n.d.). Evaluating the Coupling Efficiency of Guanosine Phosphoramidites: A Comparative Guide.
- Pinheiro, V. B., et al. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'.
- Tsukamoto, M., & Hayakawa, Y. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. Springer Singapore.
- Chaput, J. C., et al. (2024). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Nucleosides Nucleotides Nucleic Acids.
- Google Patents. (n.d.). WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis.
- Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2.
- Glen Research. (n.d.). Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites.
Sources
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- 6. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 17. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2'-O-(2-Methoxyethyl)guanosine
Welcome to the technical support guide for the synthesis of 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G). This resource is designed for researchers, chemists, and drug development professionals engaged in oligonucleotide synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this critical modification.
Part 1: Troubleshooting Guide - Navigating Common Side Reactions
The introduction of the 2'-O-methoxyethyl group onto the guanosine ribose is a cornerstone of modern antisense oligonucleotide chemistry, prized for enhancing nuclease resistance and binding affinity. However, the synthesis is not without its challenges. This section provides a direct, problem-and-solution framework for the most common side reactions.
Question 1: I'm observing a significant byproduct with a mass corresponding to the addition of the 2-methoxyethyl group to the guanine base. What is happening and how can I prevent it?
This is a classic case of N7 alkylation , a prevalent side reaction in purine chemistry. The N7 position of the guanine base is nucleophilic and can compete with the 2'-hydroxyl group for the alkylating agent.
Mechanism Insight: The lone pair of electrons on the N7 nitrogen of the guanine ring can attack the electrophilic carbon of the 2-methoxyethylating agent (e.g., 2-methoxyethyl bromide or a related tosylate). This leads to the formation of a stable, but undesired, N7-alkylated guanosine adduct. This byproduct can be difficult to remove and complicates downstream phosphoramidite synthesis.
Troubleshooting & Prevention Protocol:
-
Protect the Guanine Base: The most effective strategy is to protect the exocyclic amine (N2) and the O6 position of the guanine ring prior to the 2'-O-alkylation step. The N2-isobutyryl (N2-iBu) or N,N-dimethylformamidine (dmf) protecting groups are commonly used. The O6 position is often protected with a diphenylcarbamoyl group or by using a transient protection strategy.
-
Choice of Base and Solvent: The choice of base is critical. A hindered, non-nucleophilic base like sodium hydride (NaH) is preferred to deprotonate the 2'-hydroxyl group selectively. Using a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is standard.
-
Temperature Control: Maintain strict temperature control. The initial deprotonation is typically performed at 0°C, followed by slow warming to room temperature after the addition of the alkylating agent. Running the reaction at elevated temperatures can increase the rate of N7 alkylation.
Workflow for Minimizing N7 Alkylation:
Caption: Workflow for minimizing N7 alkylation side reactions.
Question 2: My reaction is sluggish, and upon workup, I recover a lot of starting material. What could be the issue?
This common issue often points to inefficient deprotonation of the 2'-hydroxyl group.
Causality and Troubleshooting:
-
Reagent Quality: Sodium hydride (NaH) is highly reactive and degrades upon exposure to air and moisture. Use freshly opened, high-quality NaH (e.g., 60% dispersion in mineral oil) and handle it under an inert atmosphere (argon or nitrogen).
-
Solvent Purity: The solvent (typically THF) must be anhydrous. Residual water will quench the NaH, consuming the base before it can deprotonate the nucleoside. Use freshly distilled or commercially available anhydrous solvent.
-
Incomplete Deprotonation: Ensure the deprotonation step is complete before adding the alkylating agent. This may require stirring for 1-2 hours at 0°C. A cloudy or slightly gray suspension is typical.
-
Steric Hindrance: The 3',5'-O-tetraisopropyldisiloxane (TIPDS) protecting group is bulky. While it directs alkylation to the 2' position, very hindered bases or poor reaction conditions can slow the deprotonation.
Question 3: After deprotection of the silyl groups, I see evidence of deglycosylation (base loss). How can I avoid this?
Deglycosylation, or depurination, involves the cleavage of the N-glycosidic bond linking the guanine base to the ribose sugar. This is often acid-catalyzed.
Mechanism and Prevention:
-
Acidic Conditions: The N-glycosidic bond of purines is notoriously labile under acidic conditions. The workup and purification steps must be carefully controlled to avoid any exposure to acid.
-
Deprotection Reagent: The standard reagent for removing the TIPDS group is tetra-n-butylammonium fluoride (TBAF). Commercial TBAF solutions can become acidic over time. It is good practice to buffer the TBAF solution with a small amount of a weak acid, like acetic acid, or to use a buffered TBAF source.
-
Purification: When performing silica gel chromatography, residual acid on the silica can promote deglycosylation. Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), before packing the column.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis strategy and best practices.
FAQ 1: What is the best protecting group strategy for the guanosine base?
The choice of protecting group for the guanine base is crucial for preventing side reactions and ensuring high yields.
| Protecting Group | Site(s) Protected | Advantages | Disadvantages |
| N2-isobutyryl (iBu) | Exocyclic Amine (N2) | Stable, good directing group. | Can be slow to remove. |
| N,N-dimethylformamidine (dmf) | Exocyclic Amine (N2) | More labile than iBu, easily removed. | Can be less stable to certain reagents. |
| Diphenylcarbamoyl (DPC) | O6 Position | Protects the lactam oxygen, preventing O6 alkylation. | Requires specific deprotection conditions. |
Expert Recommendation: For most applications, a combination of an N2-protecting group (like iBu or dmf) is sufficient to control the regioselectivity of the 2'-O-alkylation. The protection of the O6 position is generally not required if a hindered base like NaH is used, but can provide an extra layer of security against side reactions.
FAQ 2: How do I monitor the progress of the 2'-O-alkylation reaction?
Thin-layer chromatography (TLC) is the most common and effective method.
Step-by-Step TLC Protocol:
-
Prepare the TLC Plate: Use a standard silica gel plate.
-
Spotting: Carefully spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in a suitable solvent system. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 95:5 or 90:10 ratio.
-
Visualization: Visualize the spots under UV light (254 nm). The product, being more nonpolar due to the added methoxyethyl group, should have a higher Rf value (travel further up the plate) than the starting material.
-
Confirmation: The reaction is complete when the starting material spot has been completely consumed.
FAQ 3: What are the critical parameters for the purification of the final 2'-O-MOE-G product?
Purification is typically achieved by silica gel column chromatography.
Key Considerations:
-
Column Packing: As mentioned, use a slurry neutralized with triethylamine to prevent on-column deglycosylation.
-
Gradient Elution: Start with a less polar eluent (e.g., 1-2% MeOH in DCM) and gradually increase the polarity (e.g., up to 5-7% MeOH). This will ensure good separation of the product from any unreacted starting material and more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify and combine the pure product fractions.
-
Final Product Characterization: Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Troubleshooting Logic:
Caption: A logical flow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 2'-O-MOE-G Containing Oligonucleotides
Welcome to the technical support center for the purification of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides, with a special focus on guanosine-containing sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these molecules. The 2'-O-MOE modification enhances nuclease resistance and binding affinity, making it a cornerstone of many antisense therapeutic candidates.[1][2][3][4] However, these same properties can introduce complexities into the downstream purification process.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring high purity and yield for your critical applications.
I. Understanding the Molecule: The Impact of 2'-O-MOE-G on Purification
The 2'-O-MOE modification imparts a unique combination of properties to an oligonucleotide that directly influences its behavior during purification:
-
Increased Hydrophobicity: The methoxyethyl group at the 2' position increases the overall hydrophobicity of the oligonucleotide compared to its unmodified DNA or RNA counterparts.[1] This is a critical factor in reversed-phase chromatography.
-
Enhanced Nuclease Resistance: This modification protects the oligonucleotide from degradation by nucleases, which is a key advantage for therapeutic applications.[4][5][6]
-
A-form Helix Geometry: 2'-O-MOE modifications favor an A-form helical structure, which can influence interactions with chromatography resins.[7]
-
Guanosine-Specific Challenges: Guanosine-rich sequences have an inherent tendency to form G-quadruplexes or other aggregates through Hoogsteen hydrogen bonding, especially in the presence of certain cations.[8] This can lead to poor chromatographic peak shape and low recovery.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of 2'-O-MOE-G containing oligonucleotides.
1. What are the most common impurities I should expect in my crude 2'-O-MOE-G oligonucleotide sample?
Following solid-phase synthesis, your crude product will contain the full-length product (FLP) along with a variety of process-related impurities.[9][] Understanding these impurities is the first step to designing an effective purification strategy.
| Impurity Class | Description | Typical Origin |
| Shortmers (n-x) | Sequences shorter than the target oligonucleotide. The most common are n-1 sequences. | Incomplete coupling during synthesis.[11][12] |
| Longmers (n+x) | Sequences longer than the target oligonucleotide. | Issues with capping or detritylation steps.[11][12] |
| Failure Sequences | Truncated sequences that may or may not have the 5'-DMT protecting group. | Capping failures during synthesis. |
| Deprotection-Related Impurities | Oligonucleotides with protecting groups (e.g., from the nucleobases or phosphate backbone) that were not fully removed. | Incomplete deprotection steps. |
| Phosphoramidite-Related Impurities | Impurities arising from the phosphoramidite building blocks themselves, such as regioisomers.[13] | Starting material quality.[13][14] |
| Aggregates | Self-associated oligonucleotide structures, particularly common with G-rich sequences.[8] | Intermolecular hydrogen bonding. |
2. Which purification technique is better for 2'-O-MOE-G oligonucleotides: Ion-Exchange (AEX) or Ion-Pair Reversed-Phase (IP-RP) HPLC?
Both AEX and IP-RP HPLC are powerful techniques for oligonucleotide purification, and the optimal choice depends on the specific separation challenge.[15][16]
-
Anion-Exchange (AEX) Chromatography: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[11][12][17]
-
Strengths: Excellent at separating based on length, making it effective for removing shortmers.
-
Weaknesses: May have limited resolution for sequences of the same length with different modifications or for resolving diastereomers of phosphorothioate oligonucleotides. Elution often requires high salt concentrations, which are not directly compatible with mass spectrometry (MS).[18]
-
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: Separates oligonucleotides based on their hydrophobicity. An ion-pairing reagent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.
-
Strengths: High resolving power for a wide range of impurities, including shortmers, longmers, and other closely related species. The mobile phases are often MS-compatible, facilitating online analysis.[19]
-
Weaknesses: Method development can be more complex due to the number of variables (ion-pairing reagent, organic modifier, temperature). G-rich sequences can exhibit poor peak shape due to on-column aggregation.
-
Recommendation: For most applications involving 2'-O-MOE-G oligonucleotides, IP-RP HPLC is the preferred method due to its higher resolving power and MS compatibility. AEX can be a valuable orthogonal technique, particularly for initial capture and removal of very short failure sequences.
3. My G-rich 2'-O-MOE oligonucleotide is showing broad peaks and poor recovery during IP-RP HPLC. What is happening and how can I fix it?
This is a classic problem associated with guanosine-rich sequences, which have a propensity to form aggregates like G-quadruplexes.[8] These aggregates can exist in multiple conformations, leading to broad peaks, and can also precipitate on the column, causing low recovery.
Troubleshooting Strategies:
-
Increase Column Temperature: Elevating the temperature (e.g., to 60-80 °C) can disrupt the hydrogen bonds that hold the aggregates together, leading to sharper peaks and improved recovery.[9]
-
Optimize Mobile Phase Conditions:
-
pH: Increasing the pH of the mobile phase can help to deprotonate the guanine bases, disrupting Hoogsteen bonding and reducing aggregation.
-
Cation Removal: The presence of cations, particularly potassium, can stabilize G-quadruplex structures.[8] Ensure your mobile phase components are low in these cations.
-
-
Sample Pre-treatment: Denaturing the sample before injection by heating or adding a denaturant (e.g., formamide, urea) can be beneficial, though compatibility with your HPLC system must be verified.
III. Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
Problem 1: Poor Resolution Between the Full-Length Product (FLP) and n-1 Shortmer
This is one of the most frequent and critical separation challenges.
Workflow for Troubleshooting Poor Resolution:
Workflow for troubleshooting poor resolution between the full-length product and n-1 shortmer.
Step-by-Step Protocol:
-
Optimize the Gradient Slope:
-
Rationale: A shallower gradient increases the residence time of the oligonucleotides on the column, providing more opportunity for separation.
-
Action: Decrease the rate of change of the organic modifier (e.g., acetonitrile) in your gradient. For example, if your gradient is 10-30% B in 20 minutes (1%/min), try reducing it to 0.5%/min.
-
-
Change the Ion-Pairing (IP) Reagent:
-
Rationale: The hydrophobicity and concentration of the IP reagent significantly impact selectivity.[20] More hydrophobic IP reagents can sometimes improve the resolution of closely related sequences.
-
Action: If you are using triethylamine (TEA), consider switching to a more hydrophobic amine like hexylamine (HA) in combination with an ion-pairing acid like hexafluoroisopropanol (HFIP).[21]
-
-
Adjust Column Temperature:
-
Rationale: Temperature affects the conformation of the oligonucleotide and its interaction with the stationary phase.
-
Action: Systematically vary the column temperature (e.g., in 5-10 °C increments) to find the optimal balance between resolution and peak shape.
-
-
Change the Organic Modifier:
-
Rationale: While acetonitrile is most common, other organic modifiers can alter the selectivity of the separation.
-
Action: Consider replacing a portion or all of the acetonitrile with methanol. Be aware that this will likely require re-optimization of your gradient.[21]
-
Problem 2: Peak Tailing or Splitting
This issue can be caused by a variety of factors, from on-column degradation to secondary interactions.
Decision Tree for Diagnosing Peak Tailing/Splitting:
Decision tree for diagnosing the cause of peak tailing or splitting.
Detailed Troubleshooting Steps:
-
Assess Column Health:
-
Action: Inject a well-characterized oligonucleotide standard. If the standard also shows poor peak shape, the column may be fouled or voided.
-
Solution: Follow the manufacturer's instructions for column cleaning. If this does not resolve the issue, the column may need to be replaced.
-
-
Address G-Rich Sequence Aggregation:
-
Evaluate Mobile Phase Integrity:
-
Action: Ensure the pH of your mobile phase is correct and stable. Microbial growth in unbuffered aqueous mobile phases can also cause issues.
-
Solution: Prepare fresh mobile phases daily.
-
IV. Purity Assessment and Characterization
Purification is only half the battle; you must also be able to accurately assess the purity of your final product.
| Analytical Technique | Primary Use | Information Provided |
| LC-UV | Quantitation and Purity Assessment | Provides a chromatogram where the area of the main peak relative to the total peak area gives a measure of purity.[22] |
| LC-MS | Identity Confirmation and Impurity Identification | Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer to confirm the molecular weight of the FLP and identify impurities.[19][22] |
| Capillary Electrophoresis (CE) | Orthogonal Purity Assessment | Separates oligonucleotides based on their size-to-charge ratio, providing a complementary purity assessment to HPLC.[22] |
V. Concluding Remarks
The purification of 2'-O-MOE-G containing oligonucleotides presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the underlying chemical principles of both the molecule and the separation techniques, researchers can develop robust and efficient purification workflows. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each oligonucleotide sequence can behave differently. Careful method development and a thorough understanding of your analytical techniques are paramount to success.
VI. References
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Kiesman, M., et al. (2021). Perspectives on the Designation of Oligonucleotide Starting Materials. Organic Process Research & Development, 25(6), 1364-1376. Retrieved from [Link]
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]
-
Henry, S. P., et al. (2017). Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice. Nucleic Acid Therapeutics, 27(3), 173-181. Retrieved from [Link]
-
Ali, S., et al. (2008). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids, 27(9), 1024-33. Retrieved from [Link]
-
Oxford Global. (n.d.). Challenges and Solutions in the Purification of Oligonucleotides. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020055922A1 - Purification methods for guanine-rich oligonucleotides. Retrieved from
-
Stoll, D. R., & Gilar, M. (2022, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Retrieved from [Link]
-
Shodex. (n.d.). Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). Retrieved from [Link]
-
YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Efficient Method Development of Oligonucleotides by Reversed-Phase Ion-Pair Chromatography. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Egli, M., & Manoharan, M. (2023). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. Chimia (Aarau), 77(1-2), 26-31. Retrieved from [Link]
-
Microsynth. (n.d.). 2' - MOE Antisense Oligonucleotides. Retrieved from [Link]
-
Gasparini, G., et al. (2023). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]
-
YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Waters. (2023, May 25). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Retrieved from [Link]
-
Shimadzu. (n.d.). Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation. Retrieved from [Link]
-
Gilar, M., & Scott, B. (2020, October 9). Analytical Separation Methods for Therapeutic Oligonucleotides. LCGC International. Retrieved from [Link]
-
Link Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Studzińska, S., et al. (2022). Dendrimer Anion-Exchange Stationary Phase for Separation of Oligonucleotides. Molecules, 27(4), 1433. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides. Retrieved from [Link]
-
Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]
-
Vickers, T. A., et al. (2001). Fully modified 2' MOE oligonucleotides redirect polyadenylation. Nucleic Acids Research, 29(6), 1293–1299. Retrieved from [Link]
-
DiVA portal. (2021, June 13). Preparative chromatography for modified oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). 2'-O impurities in MOE amidites. Retrieved from [Link]
-
Geary, R. S., et al. (2015). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 221-236). CRC press. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotides Purity and Impurities Analysis. Retrieved from [Link]
-
Geary, R. S., et al. (1999). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research, 27(10), 2165–2172. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. microsynth.com [microsynth.com]
- 6. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 9. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. ymc.eu [ymc.eu]
- 13. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. gilson.com [gilson.com]
- 16. diva-portal.org [diva-portal.org]
- 17. shimadzu.com [shimadzu.com]
- 18. agilent.com [agilent.com]
- 19. ymcamerica.com [ymcamerica.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. shimadzu.com [shimadzu.com]
- 22. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 2'-O-(2-Methoxyethyl)guanosine Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-(2-Methoxyethyl)guanosine (2'-MOE-G). This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of synthesizing 2'-MOE-G oligonucleotides and prevent the degradation of this critical therapeutic building block.
The 2'-MOE modification is a cornerstone of second-generation antisense oligonucleotide (ASO) technology, prized for its ability to enhance nuclease resistance, increase binding affinity to target RNA, and offer a favorable toxicity profile.[1][2][3][4][5][6] However, the synthesis of high-quality 2'-MOE-G oligonucleotides is not without its challenges. This document provides in-depth, field-proven insights to ensure the integrity and purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Question 1: I'm observing a significant amount of shorter sequences (n-1 fragments) in my final product analysis. What is the likely cause and how can I fix it?
Answer:
The presence of "n-1" or deletion sequences is a classic problem in solid-phase oligonucleotide synthesis, typically stemming from inefficiencies in the coupling or capping steps of the synthesis cycle.
Root Cause Analysis:
-
Incomplete Coupling: The most common reason for n-1 impurities is the failure of the activated 2'-MOE-G phosphoramidite to couple completely with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[7][8] This can be caused by:
-
Moisture: Water is a primary culprit, as it reacts with the activated phosphoramidite, rendering it incapable of coupling.[9]
-
Poor Reagent Quality: Degraded phosphoramidite or activator (e.g., Tetrazole, DCI) will lead to lower coupling efficiencies.
-
Suboptimal Reaction Time: Insufficient time for the coupling reaction to go to completion.
-
-
Inefficient Capping: The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles.[10][11] If capping is incomplete, these unreacted sites can couple with the next phosphoramidite, leading to a sequence with a single base deletion.
Solutions & Protocols:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Handling | Use fresh, anhydrous acetonitrile and ensure all reagents (phosphoramidites, activator) are stored under inert gas (Argon or N₂) and protected from moisture. | To prevent hydrolysis of the phosphoramidite, which is highly sensitive to water.[9] |
| Activator Choice | Use a less acidic activator like Dicyanoimidazole (DCI) if you suspect premature DMT removal from the incoming phosphoramidite, which can lead to n+1 impurities, especially with dG amidites.[7] | While strong activators like tetrazole are effective, they can have side effects. DCI offers a good balance of reactivity and stability. |
| Coupling Time | For sterically hindered modifications like 2'-MOE, consider extending the coupling time slightly beyond the standard protocol for DNA synthesis. | This ensures the reaction proceeds to completion (>99% efficiency), which is critical for synthesizing long oligonucleotides.[12] |
| Capping Reagents | Ensure your capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF) are fresh and active. | Degraded capping reagents will not efficiently acetylate the unreacted 5'-hydroxyl groups, leading to the formation of n-1 sequences.[] |
Question 2: My mass spectrometry results show evidence of depurination, especially with guanosine residues. Why is this happening and what can I do to minimize it?
Answer:
Depurination is a significant side reaction that leads to chain cleavage and a complex mixture of truncated products.[7] It is the acid-catalyzed cleavage of the N-glycosidic bond that links the purine base (adenine or guanine) to the sugar backbone.
Root Cause Analysis:
The primary cause of depurination is exposure to the strong acid used in the deblocking (or detritylation) step to remove the 5'-dimethoxytrityl (DMT) protecting group.[9] Trichloroacetic acid (TCA), a common deblocking agent, is strong enough to protonate the N7 position of guanine, which weakens the glycosidic bond and makes it susceptible to cleavage.[9]
Diagram: Mechanism of Acid-Catalyzed Depurination
Caption: Acidic deblocking leads to depurination and chain cleavage.
Solutions & Protocols:
| Parameter | Recommendation | Scientific Rationale |
| Deblocking Agent | Replace Trichloroacetic Acid (TCA) with a milder acid like 3% Dichloroacetic Acid (DCA) in dichloromethane or toluene. | DCA is less acidic than TCA, which significantly reduces the rate of depurination while still being effective for DMT removal.[7] |
| Deblocking Time | Optimize and minimize the deblocking time. Use the shortest time necessary for complete color change (disappearance of the orange DMT cation color). | Prolonged exposure to any acid increases the risk of depurination.[7] |
| Guanine Protecting Group | Use a guanine phosphoramidite with a robust N2-protecting group like isobutyryl (iBu) or dimethylformamidine (dmf). | These groups provide good protection during synthesis and are removed under standard deprotection conditions. The choice of protecting group can influence the stability of the nucleoside.[14][15] |
Question 3: I'm struggling with the final deprotection step. What are the best practices for removing protecting groups without degrading the 2'-MOE oligonucleotide?
Answer:
The final deprotection is a critical step that involves cleaving the oligonucleotide from the solid support and removing the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[16] Improper deprotection can lead to incomplete removal of protecting groups or degradation of the oligonucleotide.
Root Cause Analysis:
-
Harsh Conditions: While 2'-MOE modifications themselves are very stable, the oligonucleotide backbone can be sensitive to harsh basic conditions over long periods.[2][17][18]
-
Incomplete Deprotection: Insufficient time or temperature can leave protecting groups on the bases, which can interfere with hybridization and biological activity.
-
Side Reactions: The cyanoethyl phosphate protecting group is removed via β-elimination, which generates acrylonitrile as a byproduct. Acrylonitrile can alkylate the nucleobases, particularly the N3 position of thymine/uracil, creating adducts.[8][9][]
Solutions & Protocols:
A two-step deprotection process is often recommended for RNA-containing oligonucleotides to ensure the integrity of the 2'-hydroxyl (or in this case, 2'-MOE) group and prevent chain degradation.
Step-by-Step Protocol: Standard Deprotection
-
Base and Phosphate Deprotection:
-
Treat the solid support with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v).
-
Incubate at 55°C for 8-16 hours. The ethanol is added to prevent loss of the silyl protecting groups in traditional RNA synthesis, and this milder condition is also beneficial for 2'-MOE oligos.[20]
-
Alternatively, for faster deprotection, AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used at 65°C for 10-15 minutes, provided base-labile protecting groups like acetyl-dC are used.[16]
-
-
Purification:
-
After deprotection, the resulting solution contains the full-length oligonucleotide as well as failure sequences and cleaved protecting groups.
-
Purification is typically performed using Reverse-Phase HPLC (if the DMT group is left on) or Anion-Exchange HPLC.
-
Diagram: Oligonucleotide Synthesis & Deprotection Workflow
Caption: Standard workflow for 2'-MOE oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q: Does the 2'-MOE group itself degrade during synthesis? A: The 2'-O-(2-Methoxyethyl) group is chemically very robust and stable to the standard conditions of phosphoramidite-based oligonucleotide synthesis, including the acidic deblocking and basic deprotection steps.[2][18] Degradation issues almost always arise from side reactions involving other parts of the molecule, such as the guanine base or the phosphate backbone.
Q: What is the role of the oxidation step and can it cause problems? A: The oxidation step converts the unstable phosphite triester linkage formed during coupling into a more stable phosphate triester.[10][11][21] This is crucial for the integrity of the final product. However, problems can arise:
-
Incomplete Oxidation: Leads to unstable linkages that can cleave during subsequent steps.[]
-
Over-oxidation/Side Reactions: The standard iodine/water oxidant can, in some cases, lead to unwanted side reactions.[22] Using anhydrous oxidation solutions like tert-Butyl hydroperoxide can be an alternative for sensitive sequences.[10]
Q: Are there specific protecting group strategies recommended for 2'-MOE-G synthesis? A: Yes. While standard protecting groups are often used, research has shown that novel strategies can improve yield and purity. For the initial synthesis of the 2'-MOE-G monomer, using a silicon-based protecting group like methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) can allow for the regioselective 2'-O-alkylation without the need to protect the guanine base, simplifying the synthesis.[23][24][25][26][27] For oligonucleotide synthesis, using the N2-isobutyryl (iBu) protecting group on the guanine phosphoramidite is common and effective.[14][15]
Q: How should I store my 2'-MOE-G phosphoramidite to prevent degradation? A: 2'-MOE-G phosphoramidite is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (argon is preferred). Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of moisture from the air onto the reagent.
References
-
Wen, K., Chow, S., Sanghvi, Y. S., & Theodorakis, E. A. (2002). Synthesis of 2'-O-Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. The Journal of Organic Chemistry, 67(22), 7887–7889. [Link]
-
Wen, K., Chow, S., Sanghvi, Y. S., & Theodorakis, E. A. (2003). MDPSCL2: a new protecting group for chemoselective synthesis of 2'-O-alkylated guanosines. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 583-587. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. [Link]
-
Glen Research. 2'-MOE Phosphoramidites for RNA Synthesis. [Link]
-
Wikipedia. Oligonucleotide synthesis. [Link]
-
Amerigo Scientific. Oxidation Solution for Nucleic Acid Synthesis. [Link]
-
Glen Research. (2011). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
Bio-Synthesis Inc. 2'-MOE, 2-MethoxyEthoxy, RNA Modification. [Link]
- Swaminathan, S., et al. (1994). The synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 77(4), 887-904.
-
Isono, Y., et al. (2018). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research, 46(18), 9239–9251. [Link]
-
ACS Publications. (2020). Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates. Analytical Chemistry, 92(15), 10456–10464. [Link]
-
Ali, S. T., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]
- Google Patents. (2000). Method for deprotecting oligonucleotides.
-
Kumar, R. K., et al. (2008). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids, 27(9), 1024-1033. [Link]
-
Polushin, N. N., Pashkova, I. N., & Efimov, V. A. (1991). Rapid deprotection procedures for synthetic oligonucleotides. Nucleic Acids Symposium Series, (24), 49–50. [Link]
-
Glen Research. (1992). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4.1. [Link]
-
Seki, T., et al. (2020). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 25(21), 5069. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Geary, R. S., et al. (2001). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 898–904. [Link]
-
National Center for Biotechnology Information. Perspectives on the Designation of Oligonucleotide Starting Materials. [Link]
-
ACS Publications. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 44923–44932. [Link]
-
Sproviero, C., et al. (1990). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 29(40), 9455–9463. [Link]
-
ACS Publications. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. [Link]
-
Glen Research. (2019). New Product — 2'-MOE RNA Phosphoramidites. Glen Report 32.1. [Link]
-
Henry, S. P., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(2), 93–102. [Link]
-
Yamamoto, T., et al. (2016). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Nucleic Acid Therapeutics, 26(4), 226–234. [Link]
-
National Center for Biotechnology Information. The chemical evolution of oligonucleotide therapies of clinical utility. [Link]
-
ResearchGate. Figure 2: Primary routes of 2-AG synthesis and degradation. [Link]
Sources
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- 5. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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- 16. glenresearch.com [glenresearch.com]
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- 27. MDPSCL2: a new protecting group for chemoselective synthesis of 2'-O-alkylated guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-O-MOE-G Modified Oligonucleotides
Welcome to the technical support resource for researchers working with 2'-O-(2-Methoxyethyl)-Guanosine (2'-O-MOE-G) modified oligonucleotides. This guide provides practical, field-tested solutions to common solubility challenges encountered during experimental workflows. We will explore the underlying physicochemical principles and offer step-by-step protocols to ensure the successful handling and application of your modified oligonucleotides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 2'-O-MOE-G modified oligonucleotides.
Q1: Why are my 2'-O-MOE modified oligonucleotides, particularly those rich in guanosine, exhibiting poor solubility?
A: The solubility challenge arises from a combination of two primary factors. Firstly, the 2'-O-MOE modification itself increases the hydrophobicity of the oligonucleotide compared to its unmodified DNA or RNA counterparts.[1][2] This increased lipophilicity is beneficial for pharmacokinetic properties but can reduce solubility in aqueous buffers.[1] Secondly, guanosine-rich sequences have a natural propensity to self-associate through Hoogsteen hydrogen bonds, forming four-stranded structures known as G-quadruplexes. This intermolecular aggregation leads to the formation of viscous solutions, gels, or visible precipitates that are difficult to solubilize.
Q2: What is the recommended initial solvent for dissolving my lyophilized 2'-O-MOE-G modified oligonucleotide?
A: We strongly recommend starting with a sterile, nuclease-free, slightly alkaline buffer. A Tris-EDTA (TE) buffer at a pH between 7.5 and 8.0 is the ideal choice.[2][3] The Tris component maintains a stable pH, while EDTA chelates divalent cations that can act as cofactors for contaminating nucleases.[2] This pH range is critical for maintaining the stability and solubility of the oligonucleotide.[3][4]
Q3: Can I use nuclease-free water instead of a buffer?
A: While it is possible for short-term use, it is not recommended for long-term storage or for oligonucleotides that are difficult to dissolve. Laboratory-grade water can be slightly acidic (pH 4-5), which can lead to the degradation of your oligonucleotide over time through depurination, a process where the glycosidic bond between the purine base (adenine and guanine) and the sugar is cleaved.[3][4] Guanine bases are particularly susceptible to this acid-catalyzed hydrolysis.[5]
Q4: My oligonucleotide pellet won't dissolve at room temperature. What should I do next?
A: If the oligonucleotide does not dissolve after vortexing and a brief incubation at room temperature, gentle heating is the next step. Incubating the solution at 55-65°C for 5-15 minutes can provide the necessary energy to disrupt intermolecular hydrogen bonds and hydrophobic interactions, facilitating dissolution.[3] Always allow the solution to cool to room temperature slowly before use and visually inspect for any precipitation.
Q5: How do salt concentration and pH specifically impact solubility?
A: Both are critical parameters.
-
pH: Oligonucleotides are most stable and soluble in a slightly alkaline environment (pH 7.0-8.5).[3][4] Acidic conditions (below 7.0) can lead to degradation, while highly alkaline conditions can also damage certain modifications.[4]
-
Salt Concentration: Salt cations (like Na+) are essential for shielding the negative charges of the phosphate backbone.[6] This charge screening reduces electrostatic repulsion between oligonucleotide strands, but an imbalance can be problematic. While low salt concentrations can destabilize duplexes and potentially aid in dissolving single strands, they may not be sufficient to overcome the hydrophobic aggregation of 2'-O-MOE oligos.[7] Conversely, excessively high salt concentrations can sometimes promote the precipitation of oligonucleotides. The ionic strength must be optimized for your specific sequence.
Part 2: In-Depth Troubleshooting Guide
For persistent solubility issues, a more systematic approach is required. This section provides detailed protocols to diagnose and resolve these challenges.
Issue 1: Persistent Precipitation or Cloudiness After Initial Dissolution
If your solution remains cloudy or a precipitate forms after following the initial protocol, it strongly suggests the formation of stable intermolecular aggregates, likely G-quadruplexes.
Causality: The planar structure of guanine allows four residues to form a square arrangement (a G-quartet) stabilized by Hoogsteen hydrogen bonds. When G-rich sequences stack these quartets, they form a highly stable G-quadruplex structure. The 2'-O-MOE modification can further influence these interactions. The following protocol is designed to systematically disrupt these structures.
-
Initial Resuspension: Ensure the oligonucleotide is suspended in a suitable buffer (e.g., TE buffer, pH 8.0).
-
Heating Step: Heat the solution to 85-90°C for 5 minutes. This provides sufficient thermal energy to denature most G-quadruplex structures.
-
Quick Chill (Thermal Shock): Immediately place the tube on ice or in an ice-water bath for 5-10 minutes. This rapid cooling prevents the slow re-formation of stable intermolecular aggregates.
-
Equilibration: Allow the solution to slowly warm to room temperature.
-
Final Steps: Gently vortex the solution and then perform a brief centrifugation to collect the entire sample at the bottom of the tube. Visually inspect for clarity.
This workflow is designed to rescue oligonucleotides that have formed aggregates.
Caption: G-rich sequences can aggregate into G-quadruplexes.
By understanding the chemical properties of 2'-O-MOE-G modified oligonucleotides and applying these systematic troubleshooting protocols, researchers can overcome solubility challenges and ensure the integrity and performance of their molecules in downstream applications.
References
-
Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. Microsynth. [Link]
-
Dhuri, K., Dowdy, S. F., & Shen, W. C. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine, 9(6), 2004. [Link]
-
Paunovska, K., Lough, D. M., Dahlman, J. E. (2022). Chemical modification and formulation strategies for delivery of oligonucleotide drugs. ResearchGate. [Link]
-
Moran, S., et al. (2016). Periodic Melting of Oligonucleotides by Oscillating Salt Concentrations Triggered by Microscale Water Cycles Inside Heated Rock Pores. Life, 6(1), 1. [Link]
-
Juliano, R., et al. (2022). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. Pharmaceutics, 14(3), 505. [Link]
-
François, V., et al. (2007). Salt Concentration Effects on Equilibrium Melting Curves from DNA Microarrays. Biophysical Journal, 92(12), 4339-4352. [Link]
-
Flan, B., et al. (2019). Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of plateletleukocyte aggregates. Haematologica, 104(11), 2272-2281. [Link]
-
Nagy, Z. Z., et al. (2023). Oligonucleotide Formulations Prepared by High-Speed Electrospinning: Maximizing Loading and Exploring Downstream Processability. Pharmaceutics, 15(3), 856. [Link]
-
Isohelix. (2018). Troubleshooting Guide – Saliva-Prep2. [Link]
-
Gilar, M., & Fountain, K. J. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
Geary, R. S., et al. (2015). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Future Medicinal Chemistry, 7(10), 1259-1271. [Link]
-
Bio-Synthesis Inc. (2017, November 1). pH stability of oligonucleotides. [Link]
-
Crooke, S. T., et al. (2017). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 27(1), 1-10. [Link]
-
Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 238-248. [Link]
-
Kane, T. R., et al. (2012). Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA. Biochemistry, 51(48), 9701-9712. [Link]
-
Illumina. (2021). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. [Link]
-
Singh, A., & Singh, N. (2016). Effect of salt concentration on the stability of heterogeneous DNA. ResearchGate. [Link]
-
Oligowizard. (n.d.). 2'-O-Methoxy-ethyl (MOE). Oligowiki. [Link]
-
BIONEER. (n.d.). DNA/RNA Oligonucleotide Synthesis. [Link]
-
DNA Genotek. (n.d.). Troubleshooting guide for PG-100 sample collection and extraction. [Link]
-
Elmquist, C. E., et al. (2014). Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts. The Journal of Organic Chemistry, 79(4), 1838-1848. [Link]
-
Campbell, A., et al. (2020). Perspectives on the Designation of Oligonucleotide Starting Materials. Nucleic Acid Therapeutics, 30(4), 195-206. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
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- 5. Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Periodic Melting of Oligonucleotides by Oscillating Salt Concentrations Triggered by Microscale Water Cycles Inside Heated Rock Pores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-O-(2-Methoxyethyl)guanosine
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G) synthesis. As a cornerstone modification in second-generation antisense oligonucleotides (ASOs), 2'-O-MOE-G offers enhanced nuclease resistance and optimal binding affinity to target RNA.[1][2][3] However, its synthesis is not without challenges. The nucleophilic centers on the guanine base present a significant hurdle, often leading to a range of process-related impurities that can complicate purification and compromise final product quality.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into identifying, understanding, and mitigating these common impurities. We will delve into the causality behind their formation and provide robust, actionable protocols to help you achieve higher purity and yield in your syntheses.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your synthesis and analysis workflow.
Q1: I'm observing an impurity with the same mass as my 2'-O-MOE-G product but with a different retention time in my IP-RP-HPLC. What is it likely to be?
Answer: This is a classic and frequently encountered issue. An impurity with an identical mass-to-charge ratio (m/z) as the desired product is almost certainly an isomer. In the context of 2'-O-MOE-G synthesis, the most probable culprits are isomers resulting from alkylation on the guanine base itself, rather than the intended 2'-hydroxyl group of the ribose.
The two primary isomeric impurities are:
-
N7-alkylated Guanosine: Alkylation at the N7 position of the guanine imidazole ring is a common side reaction.[4][5] The N7 position is a highly nucleophilic site, and reaction here leads to a stable, but undesired, isomer.[4]
-
O6-alkylated Guanosine: Alkylation at the O6 position of the guanine base is another significant side reaction.[6][7][8] This impurity is particularly problematic as it can alter the hydrogen-bonding face of the nucleobase, potentially leading to mispairing during oligonucleotide synthesis and function.[7][9]
Causality: The formation of these isomers is driven by the high nucleophilicity of the guanine base. During the alkylation step intended for the 2'-hydroxyl, the alkylating agent (e.g., a 2-methoxyethyl halide or sulfonate) can also react with these alternative nucleophilic sites, especially under basic conditions used to activate the hydroxyl group.[10][11]
Troubleshooting Steps:
-
Confirm Identity via Tandem MS (MS/MS): Subject the parent ion of the impurity peak to fragmentation. The fragmentation pattern of a base-alkylated isomer will differ significantly from that of the desired 2'-O-alkylated product. The glycosidic bond of N7-alkylated purines is known to be less stable, which may be observed as a facile loss of the ribose moiety.[4]
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred over alternatives like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to minimize side reactions.[10][11]
-
Protecting Groups: While often desirable to avoid, employing a transient protecting group on the guanine base (e.g., on the O6 position) can effectively block these side reactions.
-
Temperature Control: Maintain strict temperature control. Running the reaction at the lowest effective temperature can improve selectivity for the 2'-hydroxyl group.
-
Q2: My final product purity is low, and I see a cluster of peaks with lower molecular weights than my target product. What could be the cause?
Answer: The presence of multiple, lower molecular weight species often points towards degradation of the nucleoside, either during synthesis or workup. The most common degradation pathways in this context are:
-
Depurination: This involves the cleavage of the N-glycosidic bond that connects the guanine base to the ribose sugar.[12] This reaction is catalyzed by acidic conditions.[12] For instance, during the removal of an acid-labile 5'-protecting group like dimethoxytrityl (DMT), prolonged exposure to acid can lead to the formation of an abasic (apurinic) site.[12][13] The resulting apurinic sugar and the free guanine base will appear as low molecular weight impurities.
-
Cleavage of the 2'-O-MOE Moiety: While generally stable, the ether linkage of the 2'-O-MOE group can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of unprotected guanosine.
Troubleshooting Steps:
-
Analyze the Impurities: Use LC-MS to identify the masses of the degradation products. A peak corresponding to the mass of guanine and another corresponding to the 2'-O-MOE-ribose sugar would strongly suggest depurination.
-
Refine the Deprotection Step: If using an acid-labile protecting group, minimize the exposure time and use a milder acid (e.g., dichloroacetic acid instead of trichloroacetic acid) to reduce the risk of depurination.[13]
-
Neutralize Promptly: Ensure that acidic or basic workup steps are followed by a prompt and thorough neutralization to prevent prolonged exposure that can lead to degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities in 2'-O-MOE-G synthesis?
Answer: Impurities can be broadly categorized into three main classes:
-
Process-Related Impurities: These arise directly from the chemical transformations.
-
Degradation Products: These result from the breakdown of the desired product.
-
Depurination Products: Loss of the guanine base.[12]
-
Products of Protecting Group Removal: Side reactions related to the cleavage of protecting groups.
-
-
Reagent-Related Impurities: Impurities originating from the starting materials or reagents used in the synthesis.
Q2: How can I best purify my final 2'-O-MOE-G product away from these impurities?
Answer: Purification is a critical step. Due to the structural similarity of the main product and its key impurities (especially isomers), high-resolution chromatography is required.
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This is the gold standard for oligonucleotide and modified nucleoside purification.[14] Using an ion-pairing agent (e.g., triethylammonium acetate) helps to retain the polar nucleoside on a C18 stationary phase and allows for excellent separation of closely related species.[14]
-
Method Optimization: Fine-tuning the gradient, temperature, and concentration of the ion-pairing agent is crucial for resolving the desired product from its isomers.[14] Elevated temperatures (e.g., 60 °C) can often improve peak shape and resolution.[14]
Section 3: Key Protocols & Workflows
Protocol 3.1: Optimized 2'-O-Alkylation to Minimize Isomer Formation
This protocol emphasizes conditions designed to favor alkylation at the 2'-hydroxyl over the guanine base.
-
Starting Material: Use a guanosine derivative with protection at the 3'- and 5'-hydroxyl positions (e.g., 3',5'-O-tetraisopropyldisiloxane-1,3-diyl (TIPDS) guanosine).
-
Drying: Thoroughly dry the starting material and glassware under high vacuum to remove any residual water, which can quench the base and affect reactivity.
-
Reaction Setup: Dissolve the protected guanosine in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C to -20 °C) to control reactivity.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as Sodium Hexamethyldisilazide (NaHMDS) (approx. 1.1 equivalents). Stir for 30-60 minutes to allow for complete deprotonation of the 2'-hydroxyl.
-
Alkylating Agent: Add the alkylating agent, 1-methanesulfonyloxy-2-methoxyethane, dropwise.[10]
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent over-alkylation or degradation.
-
Quenching: Quench the reaction by adding a proton source, such as saturated ammonium chloride solution.
-
Workup & Purification: Proceed with a standard aqueous workup, extraction, and subsequent chromatographic purification.
Protocol 3.2: Standard IP-RP-HPLC Method for Impurity Profiling
This method provides a baseline for separating 2'-O-MOE-G from its common impurities.
-
Column: Agilent AdvanceBio Oligonucleotide or equivalent C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in Water.
-
Mobile Phase B: 100 mM TEAA in Acetonitrile.
-
Gradient: 5-25% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 60 °C.[14]
-
Detection: UV (260 nm) coupled with a Mass Spectrometer.
Section 4: Visual Summaries
Diagrams
Caption: Key pathways in 2'-O-MOE-G synthesis and impurity formation.
Caption: Troubleshooting workflow for identifying unknown impurities.
Tables
Table 1: Summary of Common Process-Related Impurities
| Impurity Name | Common Cause | Analytical Signature (LC-MS) | Mitigation Strategy |
| N7-(2-Methoxyethyl)guanosine | Side reaction during 2'-O-alkylation due to high nucleophilicity of the N7 position.[4] | Identical m/z to product; typically elutes earlier in IP-RP-HPLC. Different MS/MS fragmentation. | Use of non-nucleophilic bases (NaHMDS), optimized temperature control, transient base protection. |
| O6-(2-Methoxyethyl)guanosine | Side reaction during 2'-O-alkylation.[6][7] | Identical m/z to product; distinct retention time. Different MS/MS fragmentation. | Optimized base and solvent selection; use of O6-protecting groups. |
| Depurination Products | Cleavage of the N-glycosidic bond, often catalyzed by acidic conditions during workup or deprotection.[12][13] | Peaks corresponding to the free guanine base and the abasic 2'-O-MOE ribose sugar. | Minimize exposure to acid; use milder deprotection reagents; ensure rapid neutralization. |
| Unreacted Guanosine | Incomplete alkylation reaction. | Peak corresponding to the starting guanosine derivative. | Increase reaction time, optimize stoichiometry of base and alkylating agent. |
Section 5: References
-
Sivets, G. G. (2007). Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1237-40. [Link]
-
Chapuis, H., et al. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Chemistry. Available at: Research Communities. [Link]
-
Chapuis, H., et al. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Portfolio. [Link]
-
Gomez, L., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. Molecules, 28(22), 7623. [Link]
-
Boyd, B., et al. (2010). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Organic Process Research & Development. [Link]
-
Shodex. (n.d.). Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). [Link]
-
Glen Research. (n.d.). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
Gilar, M., et al. (2005). Manufacturing and analytical processes for 2'-o-(2-methoxyethyl)-modified oligonucleotides. Oligonucleotides. [Link]
-
Georgiadis, P., et al. (1991). DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea. Cancer Research, 51(20), 5573-9. [Link]
-
Lackey, D. B., et al. (2021). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development, 25(7), 1494-1509. [Link]
-
Priyakumar, U. D., & MacKerell, A. D. (2006). Effect O6-guanine alkylation on DNA flexibility studied by comparative molecular dynamics simulations. Journal of the American Chemical Society, 128(24), 7868-76. [Link]
-
Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. [Link]
-
Deb, S., et al. (2006). Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards. Indian Journal of Chemistry. [Link]
-
Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. [Link]
-
Agilent Technologies. (2022). Analysis & Purification of Therapeutic Oligonucleotides. Application Note. [Link]
-
Gelsomino, M., et al. (2020). O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability. International Journal of Molecular Sciences, 21(8), 2894. [Link]
-
Scharer, O. D., et al. (2015). N7 methylation alters hydrogen-bonding patterns of guanine in duplex DNA. Nucleic Acids Research, 43(20), 9673-84. [Link]
-
van Delft, J. H., et al. (2011). The Formation and Biological Significance of N7-Guanine Adducts. Bioconjugate Chemistry, 22(9), 1735-49. [Link]
-
Fares, F., et al. (2009). Synthesis of 2'- O -Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. Organic Letters. [Link]
-
Gomez, L., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. ACS Omega, 8(47), 45041-45051. [Link]
-
Wang, P., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Journal of Biological Chemistry, 293(12), 4474-4483. [Link]
-
Henry, S. P., et al. (2020). Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice. Nucleic Acid Therapeutics, 30(1), 14-21. [Link]
-
Watson, A. J., et al. (2000). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Research, 28(7), 1563-9. [Link]
-
Pegg, A. E. (1990). Repair of O6-alkylguanine-containing DNA. Journal of the National Cancer Institute Monographs, 11, 103-8. [Link]
-
Gosset, J. R., et al. (n.d.). DNA alkylation by methylation at O6 and N7 positions of guanine bases. Open Targets Platform. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 3. microsynth.com [microsynth.com]
- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect O6-guanine alkylation on DNA flexibility studied by comparative molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. glenresearch.com [glenresearch.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Understanding the Impact of 2'-O-Methoxyethyl (2'-O-MOE) Modification on Oligonucleotide Duplex Melting Temperature (T_m_)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you understand and predict the impact of 2'-O-MOE modifications on the melting temperature (T_m_) of your oligonucleotide duplexes. Our goal is to equip you with the expertise to design robust experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the influence of 2'-O-MOE modifications on oligonucleotide duplex stability.
Q1: What is a 2'-O-MOE modification, and why is it used?
A 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar in a nucleotide, where the hydroxyl group (-OH) is replaced by a methoxyethyl group (-OCH_2_CH_2_OCH_3_).[1] This second-generation modification is frequently incorporated into antisense oligonucleotides (ASOs) and other therapeutic nucleic acids to enhance their drug-like properties.[1][2] Key benefits include increased nuclease resistance, which prolongs their half-life in biological systems, and a higher binding affinity to complementary RNA targets.[2][3][4][5]
Q2: How does a 2'-O-MOE modification affect the melting temperature (T_m_) of an oligonucleotide duplex?
The 2'-O-MOE modification significantly increases the melting temperature of an oligonucleotide duplex. Each 2'-O-MOE modification can raise the T_m_ by approximately 0.9 to 1.6 °C.[1] This enhanced thermal stability is a direct result of the increased binding affinity conferred by the modification.[1]
Q3: What is the underlying mechanism for the T_m_ increase with 2'-O-MOE modifications?
The increase in T_m_ is primarily due to the 2'-O-MOE modification promoting a specific three-dimensional structure of the sugar component of the nucleotide, known as a C3'-endo sugar pucker. This conformation is characteristic of RNA and favors the formation of an A-form duplex geometry.[1][4][6] The A-form helix has more favorable base stacking interactions compared to the B-form typically adopted by DNA:DNA duplexes, leading to greater thermodynamic stability.[7] The conformational preorganization of the MOE group and its extensive hydration also contribute to this stabilizing effect.[1][3]
Q4: Besides 2'-O-MOE modifications, what other factors influence the T_m_ of an oligonucleotide duplex?
Several factors critically influence the T_m_ of an oligonucleotide duplex:
-
Oligonucleotide Concentration: Higher concentrations of oligonucleotides favor duplex formation, leading to a higher T_m_.[8]
-
Salt Concentration: Cations in the buffer, particularly monovalent ions like Na^+^ and K^+^, and divalent cations like Mg^2+^, stabilize the duplex by shielding the negative charges of the phosphate backbone, thereby increasing the T_m_.[9]
-
Sequence Composition: Duplexes with a higher guanine-cytosine (GC) content have a higher T_m_ because GC base pairs are joined by three hydrogen bonds, compared to the two hydrogen bonds in adenine-thymine (AT) pairs.
-
Sequence Length: Longer oligonucleotides generally have higher T_m_ values due to the increased number of hydrogen bonds and stacking interactions.[10]
-
Mismatches: The presence of mismatched base pairs destabilizes the duplex and lowers the T_m_.[11][12] Interestingly, 2'-O-MOE modified oligonucleotides have been shown to have enhanced specificity, meaning they exhibit a greater loss of affinity in the presence of mismatches compared to their unmodified counterparts.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental determination of T_m_ for 2'-O-MOE modified oligonucleotides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Observed T_m_ is significantly lower than predicted. | 1. Inaccurate Oligonucleotide Concentration: The concentration of one or both strands may be lower than assumed. 2. Buffer Composition Issues: Lower salt concentration than intended, or the absence of divalent cations if they are part of the predictive model. 3. Oligonucleotide Degradation: The oligonucleotide may have been degraded by nucleases or improper storage. 4. Presence of Mismatches or Secondary Structures: The synthesized oligonucleotide may have errors, or it may be forming a stable secondary structure that competes with duplex formation. | 1. Verify Oligonucleotide Concentration: Accurately measure the concentration of your oligonucleotide solutions using UV-Vis spectrophotometry at 260 nm. Ensure the purity of your sample.[13] 2. Prepare Fresh Buffer: Prepare fresh melting buffer and verify its composition and pH.[14] 3. Assess Oligonucleotide Integrity: Run a sample on a denaturing polyacrylamide gel to check for degradation. Store oligonucleotides under nuclease-free conditions. 4. Analyze Sequence: Use oligo analysis software to check for potential self-complementarity or stable hairpin structures. Consider redesigning the sequence if necessary.[15] |
| The melting curve is not a sharp, two-state transition (i.e., it is broad or has multiple transitions). | 1. Presence of Multiple Species: The sample may contain a mixture of the desired duplex and other structures, such as hairpins, G-quadruplexes, or mismatched duplexes. 2. Slow Hybridization Kinetics: The annealing and dissociation of the duplex may not be reaching equilibrium at the heating rate used. 3. Oligonucleotide Impurities: The sample may contain shorter or longer synthesis products. | 1. Optimize Annealing Protocol: Before the melting experiment, heat the sample to a high temperature (e.g., 95°C) and then slowly cool it to room temperature to promote the formation of the most stable duplex. 2. Reduce Heating Rate: Use a slower temperature ramp rate (e.g., 0.5°C/min) during the melting experiment to allow the system to remain at equilibrium.[13] 3. Purify Oligonucleotides: Ensure high purity of the oligonucleotides, preferably by HPLC or PAGE, to remove any truncated or failed sequences.[13] |
| High background absorbance or a sloping baseline in the melting curve. | 1. Buffer Absorbance: The buffer components may have significant absorbance at 260 nm that changes with temperature. 2. Particulate Matter: The sample may contain dust or other particulates that scatter light. 3. Cuvette Issues: The cuvette may be dirty or scratched. | 1. Use a Buffer Blank: Always run a blank with the same buffer used for the sample and subtract the blank's melting curve from the sample's curve. 2. Filter or Centrifuge Sample: Briefly centrifuge the sample before measurement to pellet any particulates. 3. Clean Cuvettes Thoroughly: Ensure cuvettes are clean and free of scratches. |
Experimental Protocol: Determination of T_m_ by UV-Vis Spectrophotometry
This protocol outlines the steps for determining the T_m_ of a duplex containing 2'-O-MOE modified oligonucleotides using a UV-Vis spectrophotometer equipped with a temperature controller.
Materials:
-
Lyophilized 2'-O-MOE modified and complementary oligonucleotides (HPLC or PAGE purified)
-
Nuclease-free water
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[16]
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes with a known pathlength (e.g., 1 cm)
Procedure:
-
Oligonucleotide Resuspension and Quantification:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Accurately determine the concentration of each stock solution by measuring the absorbance at 260 nm (A_260_). Use the extinction coefficient provided by the manufacturer.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the 2'-O-MOE modified oligonucleotide and its complementary strand in the melting buffer to achieve the desired final duplex concentration (e.g., 2 µM).[16]
-
Heat the mixture to 85°C for 10 minutes to dissociate any pre-existing secondary structures or aggregates.[16]
-
Allow the solution to cool slowly to room temperature (e.g., over 1-2 hours) to facilitate proper duplex formation.
-
-
UV Melting Experiment Setup:
-
Turn on the UV-Vis spectrophotometer and the temperature controller, allowing them to warm up and stabilize.
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Transfer the annealed duplex solution to a quartz cuvette. Also, prepare a blank cuvette containing only the melting buffer.
-
Place the cuvettes in the temperature-controlled cell holder.
-
-
Data Acquisition:
-
Program the temperature controller to perform a temperature ramp. A typical protocol would be:
-
Start temperature: 20°C
-
End temperature: 95°C
-
Ramp rate: 1.0°C/minute[16]
-
Data collection interval: Every 1°C or more frequently.
-
-
Start the measurement. The instrument will record the absorbance at 260 nm as the temperature increases.
-
-
Data Analysis:
-
The raw data will be a plot of absorbance versus temperature, which should yield a sigmoidal "melting curve".
-
The T_m_ is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.[17]
-
Most modern spectrophotometer software can automatically calculate the T_m_ by determining the first derivative of the melting curve. The peak of the first derivative plot corresponds to the T_m_.
-
Quantitative Data Summary
The following table summarizes the expected impact of 2'-O-MOE modifications on duplex melting temperature.
| Modification | Average ΔT_m_ per Modification (°C) | Primary Mechanism of Stabilization |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6[1] | Promotes a C3'-endo sugar pucker, favoring an A-form duplex geometry with enhanced base stacking.[1][4][6] |
Visualizations
Diagram 1: Structural Impact of 2'-O-MOE Modification
Caption: Conformational preference of unmodified vs. 2'-O-MOE modified sugars.
Diagram 2: Experimental Workflow for T_m_ Determination
Caption: Step-by-step workflow for UV melting temperature analysis.
References
-
Manoharan, M., et al. (2000). Crystal Structure and Improved Antisense Properties of 2'-O-(2-methoxyethyl)-RNA. PubMed. [Link]
-
2'-MOE, 2-MethoxyEthoxy, RNA Modification. Bio-Synthesis Inc. [Link]
-
Koizumi, M., et al. (2007). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B. [Link]
-
Melting Temperature (Tm) Calculation for BNA Oligonucleotides. (2014). Bio-Synthesis Inc. [Link]
-
Teplova, M., et al. (1999). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. [Link]
-
Protocol for DNA Duplex Tm Measurements. University of California, Irvine. [Link]
-
Gilar, M. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
Owczarzy, R., et al. (2008). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry. [Link]
-
Serra, M. J., et al. (2007). Optical Melting Measurements of Nucleic Acid Thermodynamics. Methods in Molecular Biology. [Link]
-
Chen, C., et al. (2012). Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs. Journal of Biosciences. [Link]
-
Mast, F. D., & Braun, D. (2014). Periodic Melting of Oligonucleotides by Oscillating Salt Concentrations Triggered by Microscale Water Cycles Inside Heated Rock Pores. Angewandte Chemie International Edition. [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 5. 2'-MOE- Bases Oligo Modifications from Gene Link [genelink.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. idtdna.com [idtdna.com]
- 9. Periodic Melting of Oligonucleotides by Oscillating Salt Concentrations Triggered by Microscale Water Cycles Inside Heated Rock Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 11. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jasco-global.com [jasco-global.com]
Technical Support Center: Optimizing Deprotection of 2'-O-MOE-G Modified Oligonucleotides
Welcome to the technical support center for the optimization of deprotection conditions for 2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides, with a specific focus on guanosine (G) residues. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical final step in oligonucleotide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful deprotection of your valuable oligos.
Introduction: The Critical Nature of Deprotection for 2'-O-MOE Oligos
The 2'-O-MOE modification is a cornerstone of modern antisense oligonucleotide therapeutics, prized for its ability to enhance nuclease resistance and binding affinity to target RNA. While the synthesis of 2'-O-MOE modified oligonucleotides is well-established, the final deprotection step is paramount to obtaining a high-purity, biologically active product. Incomplete deprotection, particularly of the guanosine base, is a common pitfall that can lead to truncated sequences, reduced yield, and compromised therapeutic efficacy. This guide provides a systematic approach to overcoming these challenges.
Deprotection of oligonucleotides can be conceptually divided into three main stages: cleavage from the solid support, removal of the phosphate protecting groups (typically cyanoethyl), and removal of the base protecting groups.[1][2] For 2'-O-MOE modified oligonucleotides, the deprotection of the nucleobases is virtually identical to that of standard DNA.[2] However, the removal of the protecting group on the guanine base is often the rate-limiting step in the entire process.[2][3]
Troubleshooting Guide: Addressing Common Deprotection Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during the deprotection of your 2'-O-MOE-G modified oligonucleotides.
Problem 1: Incomplete Deprotection of Guanosine (G) Residues
Symptom: Mass spectrometry (MS) analysis reveals a mass corresponding to the full-length oligonucleotide plus the mass of the guanine protecting group (e.g., +55 Da for isobutyryl-dG).[4] HPLC analysis may show a later-eluting peak or a shoulder on the main product peak.[3]
Causality: The protecting group on guanine, such as isobutyryl (iBu) or dimethylformamidine (dmf), can be sterically hindered and require more stringent conditions for complete removal compared to the protecting groups on other bases.[3] G-rich sequences can be particularly challenging.[3]
Solutions:
-
Optimize Deprotection Time and Temperature: For standard ammonium hydroxide deprotection, ensure you are using the recommended time and temperature. Insufficient incubation can leave guanine protecting groups intact.
-
Switch to a More Potent Reagent: Ammonium hydroxide/Methylamine (AMA) is a more potent deprotection reagent that can significantly reduce deprotection times and improve the removal of stubborn protecting groups.[5][6] A typical AMA treatment is 10-15 minutes at 65°C.[7]
-
Ensure Reagent Freshness: Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness.[3] Always use a fresh bottle or one that has been properly stored and sealed.
Experimental Protocol: Standard vs. Fast Deprotection
| Parameter | Standard Deprotection | Fast Deprotection (AMA) |
| Reagent | Concentrated Ammonium Hydroxide (28-30%) | 1:1 mixture of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine |
| Temperature | 55°C | 65°C |
| Time | 8-12 hours | 10-15 minutes |
Problem 2: Observation of Side Products or Degradation
Symptom: MS analysis shows multiple peaks with lower molecular weights than the expected product, or unexpected adducts. HPLC profiles may appear complex with numerous impurity peaks.
Causality: Harsh deprotection conditions can lead to side reactions. For instance, prolonged exposure to strong bases can cause depurination (loss of a purine base) or backbone cleavage, especially at high temperatures.[8] Additionally, the use of certain reagents with specific protecting groups can lead to unwanted modifications. For example, using AMA with benzoyl-protected cytidine (Bz-dC) can result in transamination to N4-Me-dC.[7]
Solutions:
-
Use Milder Deprotection Conditions: For oligonucleotides containing sensitive modifications, consider using milder deprotection reagents like potassium carbonate in methanol.[1] This is particularly important if your oligo contains base-labile dyes or other sensitive moieties.
-
Verify Protecting Group Compatibility: Always ensure that your chosen deprotection method is compatible with all the protecting groups used in your synthesis, including those on any modified bases.[3] For "UltraMILD" phosphoramidites, standard ammonium hydroxide treatment may be too harsh.[1]
-
Careful Temperature Control: Avoid excessive temperatures during deprotection, as this can accelerate degradation pathways. Adhere strictly to the recommended temperature for your chosen reagent.
Deprotection Reagent Compatibility Table
| Protecting Group Strategy | Recommended Deprotection Reagent | Conditions |
| Standard (iBu-dG, Bz-dC, Bz-dA) | Concentrated Ammonium Hydroxide | 55°C, 8-12 hours |
| Standard (iBu-dG, Ac-dC, Bz-dA) | AMA | 65°C, 10-15 minutes[7] |
| UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05 M Potassium Carbonate in Methanol | Room Temperature, 4 hours[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for a 2'-O-MOE-G modified oligonucleotide without other sensitive groups?
For a standard 2'-O-MOE-G oligo, deprotection can be carried out using concentrated ammonium hydroxide at 55°C for 8-12 hours.[4] Alternatively, for a faster process, AMA can be used at 65°C for 10-15 minutes.[4] It is crucial to ensure that if AMA is used, acetyl-protected dC (Ac-dC) is employed during synthesis to avoid side reactions.[7]
Q2: How does the 2'-O-MOE modification itself affect the deprotection of the guanosine base?
The 2'-O-MOE modification is chemically stable and does not directly interfere with the deprotection of the guanosine base.[2] The challenges in deprotecting guanosine arise from the nature of its protecting group and the potential for steric hindrance, which are independent of the 2'-modification.[3]
Q3: What analytical techniques are essential for verifying complete deprotection?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for assessing deprotection.[3]
-
HPLC (Reversed-Phase or Ion-Exchange): Provides information on the purity of the oligonucleotide. Incomplete deprotection often results in broader peaks or the appearance of later-eluting species in RP-HPLC.[3]
-
Mass Spectrometry (ESI or MALDI-TOF): Confirms the molecular weight of the synthesized oligonucleotide. Any deviation from the expected mass can indicate incomplete deprotection or other side reactions.[4]
Q4: Can I use the same deprotection conditions for a 2'-O-MOE oligo as I would for a standard RNA oligo?
No, the deprotection strategies are different. For RNA, a crucial step is the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which is not present in 2'-O-MOE oligos.[1] The deprotection of 2'-O-MOE oligos more closely resembles that of DNA oligos.[2]
Q5: What should I do if I see a persistent impurity peak after trying standard and fast deprotection methods?
If a persistent impurity is observed, it is important to systematically investigate the cause.
-
Re-evaluate the Synthesis: The issue may originate from the synthesis itself, such as a failed capping step leading to n-1 sequences, rather than incomplete deprotection.
-
Consider Milder, Longer Deprotection: If the impurity is suspected to be a degradation product, a milder deprotection method with a longer incubation time at a lower temperature may be beneficial.
-
Purification: If the impurity cannot be eliminated by optimizing the deprotection, a final purification step using HPLC or other chromatographic techniques will be necessary to isolate the desired full-length product.
References
-
Fergione, S., & Fedorova, O. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
PubMed Central. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
PubMed Central. (n.d.). Advanced method for oligonucleotide deprotection. [Link]
-
ResearchGate. (2025, August 5). Advanced method for oligonucleotide deprotection. [Link]
-
Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. [Link]
- Google Patents. (n.d.). US5656741A - Process and reagents for processing synthetic oligonucleotides.
-
ScholarWorks. (2024, May 3). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M. [Link]
Sources
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- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. web.colby.edu [web.colby.edu]
- 5. benchchem.com [benchchem.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
Validation & Comparative
A Comparative Guide to 2'-O-Methoxyethyl (2'-O-MOE) and 2'-O-Methyl (2'-OMe) Guanosine Modifications in Therapeutic Oligonucleotides
Introduction: The Critical Role of 2'-Ribose Modifications
In the landscape of oligonucleotide therapeutics, particularly antisense oligonucleotides (ASOs) and siRNAs, chemical modifications are not merely advantageous—they are essential for clinical viability. Unmodified nucleic acids are swiftly degraded by endogenous nucleases and exhibit suboptimal hybridization affinity for their targets. The 2'-position of the ribose sugar has emerged as a pivotal site for chemical engineering, giving rise to "second-generation" modifications that dramatically enhance the drug-like properties of oligonucleotides.[1][2]
Among the most successful and widely implemented of these are the 2'-O-methoxyethyl (2'-O-MOE) and 2'-O-methyl (2'-OMe) modifications.[1] Both confer increased nuclease resistance and binding affinity, yet subtle differences in their structure lead to distinct performance characteristics. This guide provides an in-depth, objective comparison of 2'-O-MOE and 2'-O-methyl modifications, with a focus on the guanosine (G) nucleoside, to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic candidates. We will delve into their chemical nature, biophysical properties, and the experimental data that underpins their application.
Chemical Structure and Synthesis: A Tale of Two Ethers
The fundamental difference between the two modifications lies in the ether substituent at the 2'-position of the ribose. The 2'-OMe modification adds a simple methyl group, whereas the 2'-O-MOE adds a bulkier methoxyethyl group. This seemingly small change has significant steric and conformational consequences.
Caption: Chemical structures of 2'-O-Methyl and 2'-O-MOE guanosine.
The synthesis of the corresponding phosphoramidite monomers required for automated solid-phase oligonucleotide synthesis is a critical consideration. While protocols for both are well-established, the production of purine 2'-OMe phosphoramidites, particularly the guanosine derivative, is known to be a challenging, multi-step process.[3] The synthesis of 2'-O-MOE-G phosphoramidites has also been the subject of extensive process development to enable large-scale manufacturing for clinical applications.[4][5] The choice of protecting groups for the exocyclic amine of guanine (e.g., isobutyryl or isopropyl-phenoxyacetyl) is crucial to prevent side reactions during synthesis and deprotection.[6]
Head-to-Head Comparison: Biophysical and Performance Characteristics
The ultimate value of a chemical modification is defined by its impact on the performance of the oligonucleotide. Here, we compare 2'-O-MOE-G and 2'-OMe-G across the most critical parameters.
Binding Affinity to Target RNA
Both modifications enhance binding affinity by pre-organizing the sugar moiety into a C3'-endo pucker conformation.[1][7] This conformation is characteristic of A-form RNA helices, which is the structure adopted by an RNA:RNA or ASO:RNA duplex. By locking the sugar in this favorable conformation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.
The increase in thermal stability (Tm), a direct measure of binding affinity, is a key metric.
-
2'-O-MOE: Increases Tm by approximately 0.9 to 1.6 °C per modification.[1]
-
2'-O-Methyl: Provides a similar enhancement in thermal stability.[7]
While both offer significant improvements over unmodified DNA or RNA, the larger methoxyethyl group of 2'-O-MOE is thought to be well-hydrated and projects into the minor groove, further contributing to duplex stability.[8][9]
Nuclease Resistance
Resistance to degradation by cellular nucleases is paramount for achieving a sustained therapeutic effect. Both modifications provide substantial protection by replacing the nucleophilic 2'-hydroxyl group, a key recognition element for many RNases.
However, a landmark 1995 study and subsequent research have consistently shown that the 2'-O-MOE modification offers superior nuclease resistance compared to its 2'-OMe counterpart.[1] The greater steric bulk of the methoxyethyl group provides a more effective shield against enzymatic cleavage by both 3'-exonucleases and endonucleases.[7][8] This enhanced stability translates to a longer tissue half-life and a more durable pharmacological effect in vivo.[1]
In Vitro and In Vivo Efficacy
Both modifications are extensively used in second-generation ASOs, typically in a "gapmer" design where a central DNA "gap" that supports RNase H cleavage is flanked by modified "wings."[10][11] The wings provide affinity and nuclease resistance, while the DNA gap allows for the degradation of the target mRNA.
Direct comparisons of ASOs with 2'-O-MOE and 2'-OMe wings have shown that both can effectively reduce target gene expression.[2] Some studies suggest that the superior nuclease resistance and high binding affinity of 2'-O-MOE ASOs enable higher potency and longer-lasting effects in vivo.[1] However, the specific sequence and target can influence which modification performs better, and direct comparisons in relevant models are always recommended.[12]
Toxicity and Pharmacokinetic Profile
A major advantage of second-generation modifications is their improved safety profile compared to first-generation phosphorothioate (PS) ASOs. Both 2'-O-MOE and 2'-OMe modifications generally lead to lower toxicity.[13][14] The 2'-O-MOE modification, in particular, has been shown to decrease the pro-inflammatory effects sometimes associated with PS backbones.[1] Furthermore, 2'-O-MOE nucleosides are not phosphorylated by cellular kinases or incorporated into cellular DNA or RNA, which contributes to their low toxicity.[15] Both types of modified oligonucleotides exhibit broad tissue distribution, similar to PS oligodeoxynucleotides.[16]
Summary of Performance Characteristics
| Feature | 2'-O-Methyl (2'-OMe) Guanosine | 2'-O-Methoxyethyl (2'-O-MOE) Guanosine | Advantage |
| Binding Affinity (ΔTm) | Good; similar to 2'-O-MOE | Excellent; +0.9 to +1.6 °C per modification[1] | 2'-O-MOE (Slight) |
| Nuclease Resistance | Good | Superior[1][7] | 2'-O-MOE |
| Potency (in vivo) | Effective | Highly effective, often with longer duration[1] | 2'-O-MOE |
| Toxicity Profile | Low | Low, with reduced inflammatory potential[1][16] | 2'-O-MOE |
| Steric Bulk | Lower | Higher | Context-Dependent |
| Synthesis Challenge | High, especially for purines[3] | Moderate; well-established at scale[5] | 2'-O-MOE (Scalability) |
Key Experimental Protocols and Workflows
To empirically validate the performance of these modifications, a series of standardized biophysical and cell-based assays are essential.
Protocol 1: Thermal Melting (Tm) Analysis for Binding Affinity
This experiment measures the temperature at which 50% of an oligonucleotide duplex dissociates, providing a direct measure of its thermodynamic stability.[17]
Caption: Workflow for determining oligonucleotide duplex melting temperature (Tm).
Step-by-Step Methodology:
-
Solution Preparation: Prepare equimolar solutions of the modified oligonucleotide and its complementary RNA target in a buffered solution (e.g., 10 mM Tris-HCl, 50 mM KCl, pH 7.0-8.3).[18][19]
-
Annealing: Mix the complementary strands, heat to 90°C for 1-2 minutes, and then allow to cool slowly to room temperature to ensure proper duplex formation.[18]
-
Measurement: Place the duplex solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute).[18]
-
Analysis: Plot absorbance versus temperature to generate a sigmoidal melting curve. The Tm is the temperature corresponding to the inflection point of this curve, which can be accurately determined by calculating the first derivative of the curve.[17]
Protocol 2: Nuclease Degradation Assay
This assay assesses the stability of an oligonucleotide in the presence of nucleases, simulating the cellular environment.
Caption: Workflow for assessing oligonucleotide stability against nucleases.
Step-by-Step Methodology:
-
Reaction Setup: Incubate a fixed concentration of the oligonucleotide in a solution containing a nuclease source. This can be a biological matrix like mouse serum or liver homogenate, or a purified enzyme like snake venom phosphodiesterase (a 3'-exonuclease).[20]
-
Time Course: Aliquots are taken at defined time points (e.g., 0, 1, 3, 20 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped immediately.
-
Analysis: The integrity of the oligonucleotide is assessed. This is commonly done by polyacrylamide gel electrophoresis (PAGE) with visualization by staining, or more quantitatively by liquid chromatography-mass spectrometry (LC-MS).[20]
-
Quantification: The amount of full-length, intact oligonucleotide is quantified at each time point to determine its degradation rate or half-life.
Protocol 3: In Vitro ASO Activity Assay (Target mRNA Knockdown)
This cell-based assay is the gold standard for determining the functional potency of an ASO.
Caption: Workflow for measuring ASO-mediated mRNA knockdown in cell culture.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Plate a suitable cell line that expresses the target gene. Deliver the ASO into the cells. While transfection reagents can be used, "gymnotic" (free) uptake is often preferred as it is more representative of in vivo delivery.[21] A dose-response curve with multiple ASO concentrations should be performed.[22]
-
Incubation: Allow the ASO to act on the target mRNA for a sufficient period, typically 24 to 72 hours.[22]
-
RNA Isolation: Harvest the cells and extract total RNA using a validated method.
-
Gene Expression Analysis: Quantify the level of the target mRNA using reverse transcription quantitative PCR (RT-qPCR). It is critical to normalize the target gene expression to a stably expressed housekeeping gene to control for variations in RNA loading.[22]
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to cells treated with a negative control oligonucleotide (e.g., a scrambled sequence) or untreated cells.
Application and Selection Rationale: Choosing the Right Tool for the Job
Both 2'-O-MOE and 2'-OMe are cornerstone modifications for ASOs and are also utilized in siRNAs to enhance stability and reduce off-target effects. The choice between them often depends on the specific goals of the therapeutic program.
-
Choose 2'-O-MOE when:
-
Maximal nuclease resistance and in vivo durability are paramount. Its superior stability makes it the modification of choice for many systemic ASO drugs that require a long half-life.[23]
-
A robust and scalable synthesis is required for clinical development. The chemistry is well-established for large-scale production.
-
The highest possible binding affinity is needed to engage difficult or structured RNA targets.
-
-
Choose 2'-O-Methyl when:
-
A less sterically bulky modification is desired. While less common, there may be specific structural contexts where the smaller methyl group is advantageous.
-
Used in combination with other modifications. 2'-OMe is frequently used in siRNAs and other RNA tools where its balance of stability and steric profile is beneficial.[]
-
Cost of synthesis for early-stage research might be a consideration, although the complexity of the guanosine monomer remains a factor.[3]
-
Conclusion
Both 2'-O-MOE and 2'-O-methyl guanosine are powerful, second-generation modifications that have been instrumental in advancing oligonucleotide therapeutics from the laboratory to the clinic. They significantly enhance the essential drug-like properties of oligonucleotides, namely binding affinity and nuclease resistance.
While both are highly effective, the body of evidence points to 2'-O-methoxyethyl as the superior modification for most antisense applications , offering an unparalleled combination of stability, affinity, and a favorable safety profile.[1][16] Its prominence in multiple FDA-approved ASO drugs, such as Nusinersen and Inotersen, is a testament to its robust and reliable performance.[23] The 2'-O-methyl modification remains a valuable tool, particularly in the context of siRNAs and other RNA-based applications. The ultimate selection should always be guided by empirical data from head-to-head comparisons using the experimental frameworks described in this guide.
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Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. (n.d.). Glen Research. Retrieved from [Link]
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Iwata, R., Kageyama, M., Arai, K., Uchiyama, N., & Wada, T. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. RSC Advances. Retrieved from [Link]
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Prakash, T. P., et al. (2008). Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides. Oligonucleotides. Retrieved from [Link]
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Nishina, K., et al. (2022). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research. Retrieved from [Link]
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Nuclease Resistance Modifications. (2025). Synoligo. Retrieved from [Link]
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New Product — 2'-MOE RNA Phosphoramidites. (2019). Glen Research. Retrieved from [Link]
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Østergaard, M. E., et al. (2014). Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages. Nucleic Acids Research. Retrieved from [Link]
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Lee, J., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules. Retrieved from [Link]
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Wen, K., Chow, S., Sanghvi, Y. S., & Theodorakis, E. A. (2002). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of Organic Chemistry. Retrieved from [Link]
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Yamamoto, T., et al. (2017). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin. Retrieved from [Link]
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Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research. Retrieved from [Link]
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Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. (2024). Ncardia. Retrieved from [Link]
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Pallan, P. S., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Chemical Communications. Retrieved from [Link]
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Chow, S., Wen, K., Sanghvi, Y. S., & Theodorakis, E. A. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs. Chemical Communications. Retrieved from [Link]
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Synthesis of 8-Oxo-2'Ome-Guanosine for future aptamer modification. (n.d.). Wright State University. Retrieved from [Link]
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Melting Temperature (Tm) Calculation for BNA Oligonucleotides. (2014). Bio-Synthesis Inc. Retrieved from [Link]
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Melting temperature analysis. (2014). Bio-protocol. Retrieved from [Link]
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Marušič, M., & Plavec, J. (2001). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. Retrieved from [Link]
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2'-O-Methoxy-ethyl (MOE). (2025). Oligowizard. Retrieved from [Link]
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Ali, S. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
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Frazier, K. S. (2020). Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Methods in Molecular Biology. Retrieved from [Link]
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Seth, P. P., et al. (2017). Structures of 2′,4′ constrained MOE and constrained ethyl nucleosides (cMOE and cEt). Medicinal Chemistry Reviews. Retrieved from [Link]
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Geary, R. S., et al. (2015). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Antisense Drug Technology. Retrieved from [Link]
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Garg, M., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Retrieved from [Link]
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Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. (2017). Molecular Therapy - Nucleic Acids. Retrieved from [Link]
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Geci, A., et al. (2021). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Nucleic Acid Therapeutics. Retrieved from [Link]
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Analysis of thermal melting curves. (2001). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
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Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. The Journal of Organic Chemistry. Retrieved from [Link]
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2' - MOE Antisense Oligonucleotides. (n.d.). Microsynth. Retrieved from [Link]
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Asano, S., et al. (2019). Evaluation of the extrapolation about the off-target effects of antisense oligonucleotides from in vitro to human. Oligonucleotide Therapeutics Society Meeting. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating 2'-O-(2-Methoxyethyl)-Modified Oligonucleotides for Gene Silencing
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2'-O-(2-Methoxyethyl) (2'-MOE) modified oligonucleotides against other gene silencing alternatives, supported by validated experimental frameworks. As senior application scientists, we move beyond mere protocols to explain the causal logic behind experimental design, ensuring that each step contributes to a self-validating and trustworthy dataset.
The Genesis of 2'-MOE: A Second-Generation Leap in Antisense Technology
Antisense oligonucleotides (ASOs) represent a powerful class of therapeutics that can modulate gene expression at the RNA level. First-generation ASOs, primarily featuring a phosphorothioate (PS) backbone, demonstrated the potential of this approach but were hampered by issues of nuclease instability and off-target toxicity.[1] The advent of second-generation modifications, prominently featuring the 2'-O-(2-Methoxyethyl) alteration to the ribose sugar, marked a significant evolution in the field.[2]
The 2'-MOE modification confers several critical advantages:
-
Enhanced Nuclease Resistance : The bulky methoxyethyl group at the 2' position provides steric hindrance, shielding the oligonucleotide backbone from degradation by cellular nucleases and significantly extending its biological half-life.[1]
-
Increased Binding Affinity : This modification locks the sugar into an RNA-like C3'-endo conformation, which is favorable for binding to the target mRNA. This results in a more stable ASO-mRNA duplex and, consequently, greater potency.[1][3]
-
Favorable Toxicity Profile : Compared to other high-affinity modifications like Locked Nucleic Acid (LNA), 2'-MOE ASOs generally exhibit a better safety profile, most notably a reduced risk of hepatotoxicity.[2][4]
These properties have made 2'-MOE a cornerstone of modern ASO therapeutics, with this modification being incorporated into numerous FDA-approved drugs.[2][5]
The Primary Mechanism: RNase H-Mediated Target Degradation
The most common mechanism for 2'-MOE ASOs to induce gene silencing is by harnessing the endogenous enzyme Ribonuclease H1 (RNase H1).[3] This enzyme specifically recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex. However, ASOs composed entirely of 2'-MOE modified nucleotides do not support RNase H activity.[3]
To resolve this, 2'-MOE ASOs are engineered as "gapmers."[6] This strategic design consists of a central block of 7-10 PS-modified DNA nucleotides (the "gap") flanked on both sides by blocks of 2'-MOE-modified nucleotides (the "wings").[3][6]
This chimeric structure is the key to its function:
-
The 2'-MOE wings protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA.[6]
-
Upon hybridization, the central DNA gap forms a DNA:RNA duplex with the target mRNA.[3]
-
This duplex is a substrate for RNase H1, which is recruited to the site and cleaves the mRNA strand.[3][5]
-
The cleavage of the mRNA leads to its degradation by cellular machinery, preventing its translation into protein and effectively silencing the gene.
-
The intact ASO gapmer is then released and can bind to another target mRNA molecule, initiating another round of cleavage.[7]
A Multi-Tiered Framework for Experimental Validation
Robust validation of a 2'-MOE ASO requires a systematic approach to confirm on-target efficacy, mechanism of action, and safety. The following workflow provides a comprehensive validation cascade.
Tier 1: In Vitro Validation Protocols
The initial screening and validation of ASO candidates are performed in relevant cell culture models.
Rationale: The goal is to efficiently deliver the ASO into the cell's cytoplasm and nucleus to find the concentration that yields a potent and specific effect (e.g., IC50). Using a transfection reagent is often necessary to overcome the cell membrane barrier, though optimization is critical to avoid cytotoxicity from the reagent itself.[8]
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa, HepG2, or a disease-relevant line) in 96-well plates to achieve 70-80% confluency at the time of transfection.[9]
-
ASO Preparation: Prepare a dilution series of the 2'-MOE ASO and control ASOs (a scrambled sequence or mismatch control) in a serum-free medium. Typical concentration ranges for a dose-response curve are from 1 nM to 100 nM.[8]
-
Transfection: Dilute a transfection reagent (e.g., Lipofectamine) in a serum-free medium. Combine the diluted ASO and diluted transfection reagent, incubate for 15-20 minutes to allow complex formation, and then add the mixture to the cells.[9]
-
Incubation: Incubate cells with the ASO-transfection reagent complexes for 24 to 72 hours, depending on the stability of the target mRNA and protein.
-
Harvesting: After incubation, harvest the cells for downstream RNA or protein analysis.
Rationale: Quantitative PCR is the gold standard for measuring changes in transcript abundance.[8] It provides a direct and sensitive measure of the ASO's primary effect: the degradation of its target mRNA. Normalization to a stable housekeeping gene is essential to control for variations in RNA input and reverse transcription efficiency.[10]
Methodology:
-
RNA Extraction: Isolate total RNA from harvested cells using a column-based kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene, and primers for a validated housekeeping gene (e.g., GAPDH, ACTB).[10]
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.[10]
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative quantification of gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to control samples.[10]
Rationale: While mRNA reduction is the direct effect, the ultimate therapeutic goal is to reduce the level of the functional protein. Western blotting validates that the observed mRNA knockdown translates into a corresponding decrease in protein expression.[11][12]
Methodology:
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[13]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein band intensity to the loading control.[12]
Comparative Analysis: 2'-MOE vs. Other Silencing Modalities
The selection of a gene silencing technology depends on a balance of potency, durability, and safety. 2'-MOE ASOs occupy a well-validated and balanced position among the available options.
| Feature | 2'-O-Methoxyethyl (2'-MOE) ASO | Locked Nucleic Acid (LNA) ASO | Small Interfering RNA (siRNA) |
| Mechanism of Action | RNase H-mediated cleavage (Gapmers) or steric hindrance.[5][7] | RNase H-mediated cleavage (Gapmers) or steric hindrance. | RNA-induced silencing complex (RISC) mediated cleavage.[14] |
| Binding Affinity (ΔTm) | High (+0.9 to +1.6 °C per modification).[2] | Very High (up to +8 °C per modification). | Moderate (dependent on sequence). |
| Nuclease Resistance | Excellent.[1][2] | Excellent. | Moderate (requires chemical modification for in vivo use). |
| In Vivo Potency | High; effective knockdown in multiple tissues.[15] | Very High; up to 5-fold more potent than 2'-MOE in some cases.[4] | High, but delivery can be a major challenge. |
| Specificity / Off-Targets | Good; off-target effects can occur but are manageable.[16][17] | Good, but high affinity can sometimes increase off-target binding. | Prone to seed-region mediated off-target effects.[18] |
| Known Toxicities | Favorable safety profile; some class-related effects (e.g., injection site reactions) noted.[19] | Risk of hepatotoxicity is a significant concern.[4] | Can induce immune stimulation; off-target effects are a primary concern. |
| Primary Application | Therapeutics targeting liver, CNS, and other tissues. | Research and therapeutics where extremely high affinity is required. | Primarily research; therapeutic use challenged by delivery. |
Assessing Safety and Specificity: Beyond On-Target Effects
A critical aspect of validation is ensuring the ASO is not only effective but also safe and specific.
Off-Target Gene Silencing
Off-target effects can arise from the ASO binding to and silencing unintended mRNAs with partial sequence complementarity.[17]
-
Bioinformatic Prediction: Use algorithms to screen the ASO sequence against the transcriptome to identify potential off-target transcripts with high sequence similarity.
-
Experimental Validation: The most definitive method is to perform whole-transcriptome analysis (e.g., RNA-Seq) on cells treated with the ASO versus control. This can reveal unintended changes in gene expression across the entire transcriptome.[16]
In Vivo Toxicology
Preclinical safety evaluation in animal models is mandatory for any therapeutic candidate.[7][20]
-
Dose Escalation Studies: These studies identify the maximum tolerated dose (MTD).[20]
-
GLP Toxicology Studies: Conducted under Good Laboratory Practice standards, these studies involve repeated dosing over an extended period (e.g., one to three months) to assess for long-term toxicities.[21]
-
Key Assessments:
-
Clinical Observations: Monitor animal health, body weight, and behavior.
-
Serum Chemistry: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.[4]
-
Histopathology: At the end of the study, collect major organs and tissues for microscopic examination by a pathologist to identify any cellular damage or inflammation.[4]
-
Conclusion: The Role of 2'-MOE in the Modern Therapeutic Landscape
The 2'-O-(2-Methoxyethyl) modification has established itself as a robust and reliable chemistry for developing antisense oligonucleotide therapeutics. Its well-balanced profile of high potency, excellent nuclease stability, and a favorable safety record makes it a superior choice over first-generation chemistries and a safer alternative to higher-affinity modifications like LNA, which carry a greater risk of toxicity.[4]
The validation of a 2'-MOE ASO is a rigorous, multi-step process that requires careful experimental design and interpretation. By following a systematic framework that confirms on-target efficacy (qPCR, Western Blot), elucidates the mechanism of action, and thoroughly investigates potential off-target and toxicological effects, researchers can confidently advance potent and safe ASO candidates toward clinical development.
References
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- 2' MOE – An ASO modification. Integrated DNA Technologies. (2023-10-04).
- Combined MOE and OMe Modification Eliminates Off-Target Effect of siRNA... ResearchGate.
- In vivo studies on the availability and toxicity of antisense oligonucleotides in bladder cancer. Unknown Source.
- Know your oligo mod: 2ʹ-MOE. Unknown Source. (2024-05-06).
- Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. PubMed Central.
- In vivo and in vitro studies of antisense oligonucleotides – a review. PubMed Central. (2020-09-17).
- 2' - MOE Antisense Oligonucleotides. Microsynth.
- Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. PubMed Central.
- Prediction of In Vivo Toxicity and Clinical Effects Using Antisense Oligonucleotides in an In Vitro Model Utilizing 3D InSight B. ALIGOS Therapeutics.
- Cleavage of an RNA strand in an RNA-DNA hybrid with RNase H (NEB #M0297). NEB.
- Safety Assessment with Antisense Oligonucleotides. Charles River Laboratories. (2019-11-14).
- Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. PubMed Central.
- RNase H cleavage assay. ( a) Schematic representation of the RNase H... ResearchGate.
- Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Unknown Source.
- Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes. Springer Nature Experiments.
- LNA(R) incorporated siRNAs exhibit lower off-target effects compared to 2'-OMethoxy in Cell Phenotypic Assays and Microarray Analysis. ResearchGate. (2025-08-10).
- Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia. (2024-05-24).
- Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. NIH.
- CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FirstWord Pharma. (2025-12-29).
- In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. MDPI. (2019-08-12).
- ASO Screening Services. Charles River Laboratories.
- Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide. Unknown Source. (2021-07-23).
- In vitro analysis using model antisense oligonucleotide (ASO) mixmers.... ResearchGate.
- ASO-mediated knockdown or kinase inhibition of G2019S-Lrrk2 modulates lysosomal tubule-associated antigen presentation in macrophages. PubMed Central.
- RNase H sequence preferences influence antisense oligonucleotide efficiency. PubMed Central. (2017-11-08).
- Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts. PubMed Central. (2022-08-03).
- Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. PubMed. (2017-12-15).
- Effect of exon-skipping ASO treatment on EGFR protein expression. (A)... ResearchGate.
- Off-target effects of oligonucleotides and approaches of preclinical assessments. PubMed. (2025-07-27).
- A Researcher's Guide to qPCR Validation of 4-OHT Mediated Gene Silencing. Benchchem.
- Confirmatory Western blot of select genes altered by GLI2 knockdown. A,... ResearchGate.
- modified oligonucleotides inhibit expression of mRNA in vitro and in vivo. PubMed Central.
- (A) Western blot analysis for validation of knockdown of target genes... ResearchGate.
- Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo. PubMed Central.
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Navigating Nuclease Degradation: A Comparative Guide to 2'-O-MOE and LNA Modified Oligonucleotides
For Immediate Distribution
SOUTH SAN FRANCISCO, CA – January 3, 2026 – In the rapidly evolving landscape of oligonucleotide therapeutics, enhancing stability against nuclease degradation is a cornerstone of drug design. For researchers, scientists, and drug development professionals, the choice of chemical modification is a critical determinant of a candidate's in vivo efficacy and safety. This guide provides an in-depth, objective comparison of two prominent second-generation modifications: 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA), focusing on their respective contributions to nuclease resistance.
The Imperative of Nuclease Resistance in Oligonucleotide Therapeutics
Oligonucleotides, when introduced into a biological system, are immediately challenged by a barrage of nucleases that can rapidly degrade them, severely limiting their therapeutic potential. To overcome this, medicinal chemists have developed a suite of chemical modifications. Among the most successful and widely adopted are modifications at the 2' position of the ribose sugar, including 2'-O-MOE and LNA. These modifications not only enhance nuclease resistance but also modulate other key properties such as binding affinity and toxicity.
Unveiling the Chemical Guardians: 2'-O-MOE and LNA
The stability of these modified oligonucleotides stems from their unique chemical structures, which sterically hinder the approach of nucleases.
2'-O-Methoxyethyl (2'-O-MOE): This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1] This bulky addition protects the phosphodiester backbone from nuclease attack.[2] The 2'-O-MOE modification pre-organizes the sugar into a C3'-endo conformation, which is favorable for binding to target RNA.[3] This modification has been a workhorse in the field, featured in several FDA-approved antisense oligonucleotides (ASOs), including Mipomersen, Nusinersen, and Inotersen.[2][3]
Locked Nucleic Acid (LNA): LNA features a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, "locking" the sugar in a rigid C3'-endo conformation.[4] This locked structure leads to an unprecedented increase in thermal stability and nuclease resistance.[4][5] The rigid conformation of LNA provides a high degree of pre-organization for binding to complementary RNA or DNA.[4]
Head-to-Head Comparison: Nuclease Resistance
Both 2'-O-MOE and LNA modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides. However, studies have consistently shown that LNA-modified oligonucleotides exhibit superior stability. The rigid, locked structure of LNA provides a more formidable barrier to nuclease degradation than the more flexible 2'-O-MOE group.
A direct comparison of the half-lives of oligonucleotides with different modifications in human serum highlights this difference. While unmodified DNA is rapidly degraded, both 2'-O-methyl (a close relative of 2'-O-MOE) and LNA end-capped oligonucleotides show substantially increased stability. Notably, LNA-modified oligonucleotides demonstrate the longest half-life, underscoring their exceptional nuclease resistance.
| Modification | Half-life in Human Serum (hours) |
| Unmodified DNA | 1.5 |
| Phosphorothioate | >24 |
| 2'-O-methyl end-capped | 19.4 |
| LNA end-capped | >24 |
| Table 1: Comparative half-lives of modified oligonucleotides in human serum. Data adapted from Kurreck et al.[6] |
It is important to note that newer generations of constrained modifications, such as constrained ethyl (cEt) and constrained MOE (cMOE), have been developed that exhibit even greater nuclease resistance than both LNA and 2'-O-MOE.[4]
Beyond Stability: A Look at the Safety Profile
While nuclease resistance is paramount, the safety profile of a modification is equally critical for therapeutic applications. In this regard, 2'-O-MOE has a well-established and generally favorable safety profile, as evidenced by its presence in multiple approved drugs.[7][8]
In contrast, LNA-modified oligonucleotides have been associated with a risk of hepatotoxicity.[9] This toxicity appears to be independent of the antisense target and may be linked to specific sequence motifs and off-target effects.[1][10] The high binding affinity of LNA can lead to promiscuous interactions with cellular proteins, potentially triggering stress pathways.[5] This has led to the development of strategies to mitigate LNA-associated toxicity, including careful sequence design and the use of next-generation constrained modifications like cEt, which aim to retain high nuclease resistance with an improved safety profile.[11]
Experimental Protocol: Assessing Nuclease Resistance via Serum Stability Assay
To empirically determine and compare the nuclease resistance of modified oligonucleotides, a serum stability assay is a standard and informative in vitro method. This protocol provides a framework for such an assay.
Objective: To determine the half-life of 2'-O-MOE and LNA modified oligonucleotides in the presence of serum nucleases.
Materials:
-
2'-O-MOE modified oligonucleotide
-
LNA modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Gel loading buffer (containing a denaturant like formamide or urea)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of each oligonucleotide at 10 µM in PBS.
-
-
Incubation with Serum:
-
In separate microcentrifuge tubes, mix 10 µL of each 10 µM oligonucleotide solution with 90 µL of serum (e.g., 50% FBS in PBS).[12]
-
Incubate the tubes at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot from each incubation tube.
-
Immediately quench the nuclease activity by mixing the aliquot with an equal volume of gel loading buffer and placing it on ice or freezing at -20°C.[12]
-
-
Gel Electrophoresis:
-
Load the quenched samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel according to the manufacturer's instructions to separate the intact oligonucleotide from its degradation products.
-
-
Analysis:
-
Visualize the gel using an appropriate imaging system (e.g., fluorescence scanner if oligonucleotides are labeled, or staining with a nucleic acid stain).
-
Quantify the band intensity of the intact oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact oligonucleotide versus time and determine the half-life (the time at which 50% of the oligonucleotide is degraded).
-
Caption: Workflow for determining oligonucleotide stability in serum.
Conclusion: A Strategic Choice Based on a Balance of Properties
The selection between 2'-O-MOE and LNA modifications is not merely a matter of choosing the most nuclease-resistant option. It is a strategic decision that must balance stability, efficacy, and safety.
-
LNA offers unparalleled nuclease resistance and high binding affinity, which can translate to high potency. However, the potential for hepatotoxicity necessitates careful sequence design and thorough safety evaluation.
-
2'-O-MOE provides a robust enhancement of nuclease resistance with a well-established and favorable safety profile, making it a reliable choice for many therapeutic applications.
For drug developers, the journey from a promising oligonucleotide sequence to a viable therapeutic candidate is a multi-faceted challenge. Understanding the nuanced differences between modifications like 2'-O-MOE and LNA is fundamental to navigating this path successfully. The insights and methodologies presented in this guide are intended to empower researchers to make informed decisions in the design and development of the next generation of oligonucleotide therapeutics.
References
- Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. The Journal of organic chemistry.
-
Oligowizard. (n.d.). 2'-O-Methoxy-ethyl (MOE) | Oligowiki. Retrieved from [Link]
- Kurreck, J. (2003). Antisense technologies. Improvement through novel chemical modifications. European journal of biochemistry.
- Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. bio-protocol.
- Stanton, R., et al. (2012). Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides. Nucleic Acid Therapeutics.
- Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs.
- Hagedorn, P. H., et al. (2013).
- Burel, S. A., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics.
- Crooke, S. T., et al. (2017). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics.
- Burel, S. A., et al. (2016). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research.
- Wu, H., et al. (2014). Comparison of Hepatic Transcription Profiles of Locked Ribonucleic Acid Antisense Oligonucleotides: Evidence of Distinct Pathways Contributing to Non-target Mediated Toxicity in Mice. Toxicological Sciences.
- Burel, S. A., et al. (2016). Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers. Nucleic Acid Therapeutics.
- Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research.
-
CureFFI.org. (2018). Antisense part III: chemistries. Retrieved from [Link]
- Panzade, G., et al. (2019). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry.
- Wilson, C., & Keefe, A. D. (2016). Effect of Chemical Modifications on Aptamer Stability in Serum. Molecules.
- Geary, R. S., et al. (2001). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology.
- Hövelmann, F., et al. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules.
-
Semantic Scholar. (n.d.). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Retrieved from [Link]
-
Kurreck, J., et al. (2002). Half-lives of DNA, phosphorothioate and 2′-O- methyl and LNA end-block oligonucleotides in human serum. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of 2'-O-(2-Methoxyethyl) Antisense Oligonucleotides
This guide provides an in-depth comparison of the in vivo performance of second-generation antisense oligonucleotides (ASOs) containing 2'-O-(2-Methoxyethyl) (2'-MOE) modifications. It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental basis for selecting ASO chemistries for preclinical and clinical development. We will delve into the mechanistic advantages conferred by the 2'-MOE modification, present comparative efficacy data against other ASO designs, and provide detailed, field-tested experimental protocols for in vivo evaluation.
The Evolution of Antisense Technology: The Rise of 2'-MOE Chemistry
Antisense technology has emerged as a powerful platform for precision medicine, enabling the targeted degradation of specific messenger RNA (mRNA) transcripts to reduce the expression of disease-causing proteins. First-generation ASOs, characterized by a phosphorothioate (PS) backbone, demonstrated the feasibility of this approach but were often hampered by low binding affinity to target RNA and off-target toxicities.
The advent of second-generation modifications, most notably the 2'-MOE group, represented a significant leap forward. The 2'-MOE modification, a methoxyethyl group attached to the 2' position of the ribose sugar, imparts a unique combination of properties that enhance the therapeutic profile of ASOs. This modification increases the ASO's binding affinity for its target mRNA, enhances its resistance to degradation by nucleases, and importantly, mitigates the non-specific protein binding and toxicity issues associated with first-generation PS-ASOs.
Most clinically advanced ASOs are designed as "gapmers." These chimeric structures consist of a central "gap" of 8-10 deoxynucleotides with a PS backbone, which is flanked by "wings" of 2'-MOE modified nucleotides. This design is crucial for their mechanism of action.
Figure 1: Mechanism of action for a 2'-MOE gapmer ASO. The ASO binds to the target mRNA. The central DNA/RNA hybrid is recognized by RNase H1, which cleaves the mRNA, leading to its degradation and preventing protein translation. The 2'-MOE wings enhance binding affinity and nuclease resistance.
The 2'-MOE wings provide high binding affinity and protect the ASO from enzymatic degradation, extending its half-life in vivo. The central PS-DNA gap, when hybridized to the target mRNA, forms a substrate for the endogenous enzyme RNase H1, which selectively cleaves the RNA strand of the duplex, leading to robust and specific target reduction.
Comparative In Vivo Efficacy: 2'-MOE vs. Alternative Chemistries
The selection of an ASO chemistry is a critical decision in drug development. The ideal candidate must balance high potency with a favorable safety profile. The 2'-MOE modification has consistently demonstrated a superior therapeutic index compared to both first-generation and some more recent, highly constrained ASO chemistries.
2'-MOE vs. Constrained Ethyl (cEt) and Locked Nucleic Acid (LNA)
ASOs modified with constrained ethyl (cEt) or locked nucleic acid (LNA) often exhibit even higher binding affinity than 2'-MOE ASOs. While this can translate to increased potency in some cases, it is frequently associated with a higher incidence of off-target effects and dose-limiting toxicities, particularly hepatotoxicity. The increased rigidity of the cEt and LNA structures can lead to unintended interactions and may not be as well-tolerated as the more flexible 2'-MOE modification.
A study directly comparing 2'-MOE and cEt gapmer ASOs targeting the same site on human ApoB-100 mRNA in mice revealed important distinctions. While both chemistries achieved significant dose-dependent reductions in the target mRNA, the cEt ASO induced more pronounced elevations in liver transaminases (ALT/AST), a key indicator of liver toxicity, at equivalent doses. This suggests that for this particular target, the 2'-MOE chemistry offered a wider therapeutic window.
Table 1: Comparative In Vivo Performance of 2'-MOE and cEt ASOs Targeting ApoB-100
| ASO Chemistry | Animal Model | Dose (mg/kg/wk) | Target mRNA Reduction (Liver) | ALT Elevation (Fold Change vs. Saline) | Reference |
| 2'-MOE | ICR Mice | 10 | ~80% | ~2-3x | |
| cEt | ICR Mice | 10 | ~90% | ~8-10x | |
| 2'-MOE | ICR Mice | 30 | ~95% | ~5-7x | |
| cEt | ICR Mice | 30 | >95% | ~20-30x |
Data are approximated from published charts and represent the general trend observed.
The data clearly illustrate that while cEt ASOs can offer a marginal increase in potency, it often comes at the cost of significantly higher hepatotoxicity. This underscores the robust and well-tolerated profile of the 2'-MOE chemistry, which has been validated in multiple approved therapies.
Standard Protocol for In Vivo Efficacy and Tolerability Assessment of a 2'-MOE ASO
This section provides a comprehensive, self-validating workflow for evaluating a novel 2'-MOE ASO in a rodent model. The causality behind each step is explained to ensure experimental integrity.
Figure 2: A comprehensive workflow for the in vivo evaluation of a 2'-MOE ASO, from initial design to final data interpretation.
Step-by-Step Methodology
1. ASO Design, Synthesis, and Formulation
-
Causality: The ASO sequence must be specific to the target mRNA to avoid off-target effects. A mismatch control ASO, with several nucleotide changes, is essential to demonstrate that the observed effects are sequence-dependent and not related to the general chemistry of the ASO.
-
Protocol:
-
Identify a target region on the desired mRNA.
-
Design a 20-nucleotide ASO with a 5-10-5 2'-MOE/DNA/2'-MOE gapmer design and a full phosphorothioate backbone.
-
Synthesize and purify the active ASO and a mismatch control ASO.
-
Dissolve the ASOs in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration (e.g., 50 mg/mL).
-
2. Animal Study Execution
-
Causality: Using healthy, age-matched animals and including a saline control group are crucial for establishing a baseline and ensuring that any observed effects are due to the ASO treatment. Subcutaneous (SC) injection is a common route for ASO administration due to its good systemic bioavailability.
-
Protocol:
-
Use 8-week-old male C57BL/6 mice, acclimated for at least one week.
-
Randomly assign mice to treatment groups (n=8 per group):
-
Group 1: Saline (PBS)
-
Group 2: Mismatch Control ASO (e.g., 50 mg/kg)
-
Group 3: Active ASO (e.g., 10 mg/kg)
-
Group 4: Active ASO (e.g., 50 mg/kg)
-
-
Administer the treatments via SC injection twice a week for 4 weeks.
-
Monitor animal body weight and general health twice weekly.
-
72 hours after the final dose, euthanize the animals and collect blood via cardiac puncture for serum chemistry analysis.
-
Harvest key tissues (liver, kidney, spleen), weigh them, and flash-freeze a portion in liquid nitrogen for molecular analysis. Fix the remaining portion in 10% neutral buffered formalin for histopathology.
-
3. Target mRNA Quantification (qPCR)
-
Causality: Quantitative PCR is the gold standard for measuring changes in mRNA levels. Normalizing to a stable housekeeping gene (e.g., Gapdh) is critical to control for variations in RNA loading.
-
Protocol:
-
Homogenize ~30 mg of frozen liver tissue and extract total RNA using a suitable kit (e.g., RNeasy, Qiagen).
-
Assess RNA quality and quantity (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target mRNA and a housekeeping gene.
-
Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the saline control group.
-
4. Toxicity Assessment
-
Causality: A comprehensive safety evaluation is paramount. Liver transaminases (ALT, AST) are sensitive biomarkers for hepatotoxicity. Spleen weight can indicate immunostimulatory effects, a known class effect for some oligonucleotides.
-
Protocol:
-
Analyze serum samples for ALT and AST levels using a clinical chemistry analyzer.
-
Calculate the spleen-to-body-weight ratio.
-
Process formalin-fixed liver and kidney tissues for hematoxylin and eosin (H&E) staining and have them evaluated by a board-certified veterinary pathologist.
-
By integrating these efficacy and safety endpoints, this experimental design provides a robust, self-validating system to determine the therapeutic index of a 2'-MOE ASO and benchmark its performance against other ASO chemistries. The consistent outperformance of 2'-MOE ASOs in this balance of potency and safety is a key reason for their prevalence in clinically successful antisense therapies.
References
-
Geary, R. S., Norris, D., Yu, R., & Bennett, C. F. (2015). Pharmacokinetics, biodistribution and metabolism of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides in monkeys. Nucleic Acid Therapeutics, 25(3), 145-152. [Link]
-
Monia, B. P., Lesnik, E. A., Gonzalez, C., Lima, W. F., McGee, D., Guinosso, C. J., ... & Ecker, D. J. (1993). Evaluation of 2'-modified oligonucleotides containing 2'-deoxy gaps as antisense inhibitors of gene expression. Journal of Biological Chemistry, 268(19), 14514-14522. [Link]
-
Swayze, E. E., Siwkowski, A. M., Wancewicz, E. V., Migawa, M. T., Wyrzykiewicz, T. K., Hung, G., ... & Bennett, C. F. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]
-
Stanton, M. G., O'Brien, K., Schertzer, J. A., Wancewicz, E. V., & Swayze, E. E. (2012). Systemic administration of a 2'-O-methoxyethyl-modified oligonucleotide with a 10-base-pair 2'-deoxy gap retains RNase H activity and provides potent and specific antisense activity. Nucleic Acid Therapeutics, 22(5), 344-359. [Link]
A Comparative Guide to the Toxicity Profiles of 2'-O-MOE and Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics, understanding the toxicological profile of different oligonucleotide chemistries is paramount for successful clinical translation. This guide provides an in-depth, objective comparison of the toxicity of second-generation 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides and first-generation phosphorothioate (PS) oligonucleotides. By delving into the underlying mechanisms and presenting supporting experimental data, this document aims to equip researchers with the critical knowledge needed to make informed decisions in the design and development of safer and more effective antisense therapies.
The Chemical Foundation of Toxicity: Phosphorothioate and 2'-O-MOE Modifications
The therapeutic utility of synthetic oligonucleotides was historically hampered by their rapid degradation by endogenous nucleases. The introduction of the phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, was a landmark advancement that conferred significant nuclease resistance.[1] However, this modification also introduced a range of toxicities, largely attributed to non-specific interactions with cellular proteins.[1][2]
To mitigate these off-target effects while retaining nuclease stability, second-generation modifications were developed. Among the most successful is the 2'-O-methoxyethyl (2'-O-MOE) modification, which involves the addition of a methoxyethyl group to the 2' position of the ribose sugar.[3][4] This modification not only enhances nuclease resistance but also increases binding affinity to target RNA.[3][4] As we will explore, the 2'-O-MOE modification significantly improves the tolerability profile of antisense oligonucleotides (ASOs) compared to their PS-only counterparts.[5][6]
Unraveling the Toxicity Mechanisms of Phosphorothioate Oligonucleotides
The toxicity of PS oligonucleotides is multifaceted and primarily stems from their polyanionic nature, which promotes non-specific binding to a wide array of proteins.[7][8] These interactions can trigger several adverse effects, with the most prominent being complement activation, coagulation cascade interference, and thrombocytopenia.
Complement Activation
A significant and potentially life-threatening toxicity associated with PS oligonucleotides is the activation of the complement system, particularly the alternative pathway.[9][10] This can lead to acute, infusion-related reactions. The mechanism involves the binding of PS oligonucleotides to complement regulatory proteins, such as Factor H, which disrupts its normal function of protecting host cells from complement-mediated damage.[9][11] This interference leads to the uncontrolled production of anaphylatoxins C3a and C5a, resulting in hemodynamic changes and other inflammatory responses.[9][12] Studies in monkeys have demonstrated a clear causal link between PS oligonucleotide administration, complement activation, and subsequent acute toxicities.[12][13]
Coagulation Cascade Interference and Thrombocytopenia
PS oligonucleotides can also interfere with the coagulation cascade, often leading to a transient prolongation of the activated partial thromboplastin time (aPTT).[7][10] This effect is generally considered clinically manageable with current dosing regimens.[10] More concerning is the potential for thrombocytopenia (a decrease in platelet count), which has been observed in both preclinical and clinical studies.[7][14][15] The proposed mechanisms are complex and can involve direct platelet activation through non-specific binding to platelet surface proteins like glycoprotein VI (GPVI), leading to platelet aggregation.[8] Additionally, PS ASOs can form complexes with platelet factor 4 (PF4), which can trigger an immune response similar to heparin-induced thrombocytopenia.[8]
dot graph TD; A[Phosphorothioate Oligonucleotide] -- "Polyanionic Nature" --> B{Protein Binding}; B -- "Factor H" --> C[Complement Activation]; C --> D["Anaphylatoxin Release (C3a, C5a)"]; D --> E[Acute Infusion Reactions & Hemodynamic Effects]; B -- "Coagulation Factors" --> F[aPTT Prolongation]; B -- "Platelet Proteins (e.g., GPVI, PF4)" --> G[Platelet Activation/Aggregation]; G --> H[Thrombocytopenia];
end
Figure 1. Toxicity pathways of phosphorothioate oligonucleotides.
The Improved Safety Profile of 2'-O-MOE-Modified Oligonucleotides
The addition of the 2'-O-MOE modification to a PS backbone significantly alters the physicochemical properties of the oligonucleotide, leading to a marked improvement in its safety profile.[3][5] While 2'-O-MOE ASOs still contain the PS backbone and thus are not entirely devoid of PS-related toxicities, the severity and incidence of these effects are substantially reduced.[4]
The bulky 2'-O-MOE group is thought to sterically hinder the non-specific interactions of the PS backbone with proteins, thereby mitigating the downstream toxicities.[1] Chronic toxicity studies in mice have shown that 2'-O-MOE ASOs have tolerability profiles suitable for long-term administration.[3][5]
Reduced Immunostimulation and Hepatotoxicity
A key advantage of 2'-O-MOE modification is the reduction in immunostimulatory effects.[4] Furthermore, while high doses of some ASOs can lead to hepatotoxicity, comparative studies have indicated that 2'-O-MOE modified ASOs are generally less hepatotoxic than other chemistries like locked nucleic acid (LNA) modified ASOs.[16][17] Studies comparing different 2' modifications have shown that 2'-O-MOE ASOs did not cause significant elevations in liver transaminases (ALT and AST) at doses where other modifications showed marked hepatotoxicity.[18]
dot graph TD; subgraph "Toxicity Comparison" A[Phosphorothioate (PS) Oligonucleotide] --> B{High Propensity for Protein Binding}; B --> C["Complement Activation, Coagulation Interference, Thrombocytopenia"]; D[2'-O-MOE Modified PS Oligonucleotide] --> E{Reduced Propensity for Protein Binding}; E --> F["Mitigated Complement Activation, Reduced Coagulation Effects, Lower Incidence of Thrombocytopenia"]; end
Figure 2. Comparative toxicity of PS vs. 2'-O-MOE oligonucleotides.
Quantitative Comparison of Toxicity Parameters
| Toxicity Parameter | Phosphorothioate (PS) Oligonucleotides | 2'-O-MOE Modified Oligonucleotides | Key Findings & References |
| Complement Activation | Can cause significant activation of the alternative pathway, leading to acute infusion reactions.[9][10] | Activation is significantly mitigated compared to PS-only oligonucleotides. A study noted that a 2'-MOE-modified oligonucleotide showed a similar species-dependent sensitivity for complement activation as a PS oligonucleotide, but this is generally less of a clinical concern.[11] | The 2'-O-MOE modification generally reduces the risk of clinically significant complement activation. |
| Hepatotoxicity | Can cause elevations in liver transaminases (ALT, AST).[7] | Generally well-tolerated with no evidence of hepatotoxicity at therapeutic doses.[16][17][19] Comparative studies show a significantly better profile than other 2' modifications like 2' Fluoro.[18] | 2'-O-MOE modification is associated with a lower risk of hepatotoxicity. |
| Nephrotoxicity | High doses can lead to accumulation in proximal tubular cells, potentially causing renal toxicity.[20] | While accumulation in the kidneys also occurs, 2'-O-MOE ASOs do not appear to pose a significant risk to patients, and preclinical studies may overpredict renal effects.[21] | Both chemistries show renal accumulation, but the clinical risk with 2'-O-MOE ASOs appears low. |
| Thrombocytopenia | Can induce thrombocytopenia through various mechanisms, including direct platelet activation and immune responses.[7][14][15] | Lower incidence and severity of thrombocytopenia compared to first-generation ASOs. | The risk of thrombocytopenia is reduced with 2'-O-MOE modification. |
| Immunostimulation | Can stimulate immune responses, particularly in rodents. | Reduced immunostimulatory potential compared to PS-only oligonucleotides.[4] | 2'-O-MOE modification leads to a more favorable immunotoxicity profile. |
Experimental Protocol: In Vitro Assessment of Oligonucleotide-Induced Platelet Aggregation
To evaluate the potential of different oligonucleotide chemistries to induce thrombocytopenia, an in vitro platelet aggregation assay can be employed. This protocol provides a framework for comparing the effects of PS and 2'-O-MOE modified oligonucleotides on platelet function.
Objective: To measure and compare the extent of platelet aggregation induced by PS and 2'-O-MOE modified oligonucleotides in human platelet-rich plasma (PRP).
Materials:
-
Human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., Acid Citrate Dextrose - ACD).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Test oligonucleotides (PS and 2'-O-MOE modified) at various concentrations.
-
Positive control (e.g., ADP or collagen).
-
Saline (negative control).
-
Platelet aggregometer.
-
Spectrophotometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the platelet aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to the aggregometer cuvettes.
-
Add the test oligonucleotide (PS or 2'-O-MOE) at the desired final concentration. Also, include cuvettes with saline (negative control) and a known platelet agonist like ADP (positive control).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance indicates platelet aggregation.
-
-
Data Analysis:
-
Quantify the maximum platelet aggregation for each condition.
-
Compare the dose-response curves for the PS and 2'-O-MOE modified oligonucleotides.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences observed.
-
Expected Outcome: This assay is expected to show a dose-dependent increase in platelet aggregation with the PS oligonucleotide, while the 2'-O-MOE modified oligonucleotide will likely show significantly less or no aggregation at equivalent concentrations, demonstrating its improved safety profile in this in vitro model.[22]
dot graph G { layout=dot; rankdir=TB;
}
Figure 3. Workflow for in vitro platelet aggregation assay.
Conclusion
The evolution from first-generation phosphorothioate oligonucleotides to second-generation 2'-O-MOE modified oligonucleotides represents a significant step forward in enhancing the safety and therapeutic index of antisense drugs. While the PS backbone remains a crucial component for nuclease resistance, the addition of the 2'-O-MOE modification effectively masks its propensity for non-specific protein interactions, thereby mitigating key toxicities such as complement activation, thrombocytopenia, and hepatotoxicity. For researchers and drug developers, a thorough understanding of these toxicity profiles is essential for selecting the optimal chemistry to advance into clinical development, ultimately leading to safer and more effective oligonucleotide therapeutics.
References
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Zanardi, T. A., Kim, T. W., Shen, L., Serota, D., Papagiannis, C. N., Park, S. Y., ... & Henry, S. P. (2018). Chronic Toxicity Assessment of 2′-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 233-241. [Link]
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Zanardi, T. A., Kim, T. W., Kim, Y., Shen, L., Serota, D., Papagiannis, C., ... & Henry, S. P. (2018). Chronic Toxicity Assessment of 2′-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 233–241. [Link]
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Galbraith, W. M., Hobson, W. C., Giclas, P. C., Schechter, P. J., & Agrawal, S. (1994). Complement activation is responsible for acute toxicities in rhesus monkeys treated with a phosphorothioate oligodeoxynucleotide. Antisense research and development, 4(3), 201-206. [Link]
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Henry, S. P., Johnson, T., Zanardi, T., Blyn, L., & Monia, B. P. (2017). Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods. Nucleic Acid Therapeutics, 27(1), 17-26. [Link]
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Levin, A. A., Geary, R. S., Leeds, J. M., Monteith, D. K., Yu, R. Z., Templin, M. V., & Henry, S. P. (1998). The pharmacokinetics and toxicity of phosphorothioate oligonucleotides. In Biotechnology and Safety Assessment (pp. 169-193). CRC Press. [Link]
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Henry, S. P., Giclas, P. C., Leeds, J., Pang, J., Auletta, C., Levin, A. A., & Kornbrust, D. J. (1997). Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action. Journal of Pharmacology and Experimental Therapeutics, 281(2), 810-816. [Link]
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Galbraith, W. M., Hobson, W. C., Giclas, P. C., Schechter, P. J., & Agrawal, S. (1994). Complement activation and hemodynamic changes following intravenous administration of phosphorothioate oligonucleotides in the monkey. Antisense research and development, 4(3), 201-206. [Link]
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Henry, S. P., Giclas, P. C., Leeds, J., Pang, J., Auletta, C., Levin, A. A., & Kornbrust, D. J. (1997). Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action. The Journal of pharmacology and experimental therapeutics, 281(2), 810–816. [Link]
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Blyn, L. B., Zanardi, T., Johnson, T., & Henry, S. P. (2015). Integrated Safety Assessment of 2'-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Non-Human Primates and Healthy Human Volunteers. Oligonucleotide Therapeutics Society Annual Meeting. [Link]
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Croft, L., & Fisher, M. (2024, August 29). Sequence- & Structure-Dependent Cytotoxicity of Phosphorothioate & 2′-O-Methyl Modified Oligonucleotides [Video]. YouTube. [Link]
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Swayze, E. E., Siwkowski, A. M., Wancewicz, E. V., Migawa, M. T., Wyrzykiewicz, T. K., Hung, G., ... & Bennett, C. F. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic acids research, 35(2), 687-700. [Link]
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Prakash, T. P., Kawasaki, A. M., Wancewicz, E. V., Shen, L., Monia, B. P., & Ross, B. S. (2008). Comparing in vitro and in vivo activity of 2′-O-[2-(methylamino)-2-oxoethyl]-and 2′-O-methoxyethyl-modified antisense oligonucleotides. Journal of medicinal chemistry, 51(8), 2766-2776. [Link]
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Stanton, R., Gaus, H., & Swayze, E. (2012). Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides. Nucleic acids research, 40(13), 6323-6334. [Link]
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Swayze, E. E., Siwkowski, A. M., Wancewicz, E. V., Migawa, M. T., Wyrzykiewicz, T. K., Hung, G., ... & Bennett, C. F. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]
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Frazier, K. S. (2015). Comparative renal toxicopathology of antisense oligonucleotides. Toxicologic pathology, 43(2), 253-262. [Link]
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Shen, L., Hung, G., Bo-long, P., Wancewicz, E. V., Monia, B. P., & Prakash, T. P. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic acids research, 46(5), 2204-2217. [Link]
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Gleave, M., & Monia, B. (2005). Preclinical evaluation of the renal toxicity of oligonucleotide therapeutics in mice. In Antisense RNA design, delivery, and analysis (pp. 235-248). Humana Press. [Link]
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Iannitti, T., Morales-Medina, J. C., & Palmieri, B. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. Current Drug Targets, 15(7), 663-673. [Link]
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Croft, L. V., D'Souza, C., Huda, P., Abdalla, A., Manoharan, M., & Fisher, M. (2024). Sequence-and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics. [Link]
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Shen, L., Hung, G., Bo-long, P., Wancewicz, E. V., Monia, B. P., & Prakash, T. P. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic acids research, 46(5), 2204-2217. [Link]
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Flaten, H. K., Myers, J. Z., Li, B., White, K. L., Sullivan, M. E., & Ku, C. A. (2021). Antisense oligonucleotides and nucleic acids generate hypersensitive platelets. Thrombosis research, 197, 138-147. [Link]
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Shirokov, V. A., Ivanov, A. V., Ryabov, V. V., & Proskurina, A. S. (2023). Inhibitory Effect of Phosphorothioate Oligonucleotide Complementary to G6PD mRNA on Murine Melanoma. International Journal of Molecular Sciences, 24(7), 6773. [Link]
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Teasdale, A., & Anderson, C. (2001). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic acids research, 29(16), 3425-3432. [Link]
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Andersson, P., & Engelhardt, J. A. (2022). Preclinical Safety Assessment of Therapeutic Oligonucleotides. In Antisense RNA Design, Delivery, and Analysis (pp. 317-347). Humana, New York, NY. [Link]
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Ring, M., Ring, L., & He, Y. (2023). Platelet Activation by Antisense Oligonucleotides (ASOs) in the Göttingen Minipig, including an Evaluation of Glycoprotein VI (GPVI) and Platelet Factor 4 (PF4) Ontogeny. International Journal of Molecular Sciences, 24(7), 6483. [Link]
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2'-O-(2-Methoxyethyl)guanosine Modifications in Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals dedicated to advancing oligonucleotide therapeutics, ensuring the specificity of these powerful molecules is paramount. The introduction of chemical modifications like 2'-O-(2-Methoxyethyl) (2'-O-MOE) has been instrumental in enhancing the stability, affinity, and overall therapeutic profile of oligonucleotides.[1][2][3] However, the potential for off-target effects remains a critical safety concern that demands rigorous evaluation.[4][5] This guide provides an in-depth, objective comparison of methodologies to assess the off-target effects of 2'-O-MOE modifications, particularly in guanosine-containing oligonucleotides, and contrasts its performance with other common chemical modifications. Our focus is not just on the "how," but the critical "why" that underpins a robust and self-validating assessment strategy.
The Rationale for Scrutinizing Off-Target Effects
Oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), exert their effects through sequence-specific hybridization to target RNA molecules.[6][7] Off-target effects can arise from several mechanisms:
-
Hybridization-dependent off-target effects: The oligonucleotide binds to unintended RNA transcripts due to sequence similarity.[4][5][8] This can lead to the unintended degradation or translational repression of non-target mRNAs.
-
Hybridization-independent off-target effects: These effects are not related to the oligonucleotide's sequence complementarity and can result from interactions with cellular proteins, leading to toxicity or immune stimulation.[5][9][10]
-
Class effects: Certain chemical modifications or structural motifs can induce toxicities independent of the oligonucleotide sequence.[11]
A thorough assessment of these potential off-target effects is not only a regulatory expectation but a fundamental aspect of developing safe and effective therapies.[6][12]
A Multi-Pronged Approach to Off-Target Effect Assessment
A comprehensive evaluation of off-target effects necessitates a multi-faceted approach, integrating in silico, in vitro, and in vivo methodologies. The following workflow illustrates a logical progression for this assessment.
Caption: A comprehensive workflow for assessing off-target effects of oligonucleotide therapeutics.
Part 1: In Silico Prediction - The First Line of Defense
The initial step in assessing hybridization-dependent off-target effects is a thorough in silico analysis to identify potential unintended binding sites within the transcriptome.[4][12]
Causality Behind the Choice: This predictive approach is a cost-effective and rapid method to generate a prioritized list of potential off-target transcripts for subsequent experimental validation. It allows researchers to focus their resources on the most likely candidates, rather than conducting broad, untargeted screens.
Experimental Protocol: In Silico Homology Search
-
Database Selection: Utilize comprehensive and well-annotated transcriptome databases such as RefSeq or Ensembl.
-
Algorithm Selection: Employ algorithms like BLAST or specialized tools designed for oligonucleotide off-target prediction. These tools should allow for the specification of mismatch tolerance.
-
Search Parameters:
-
Define the query sequence (the 2'-O-MOE modified oligonucleotide).
-
Set the mismatch tolerance. It is advisable to start with a stringent search (e.g., 0-1 mismatches) and gradually increase the tolerance (e.g., up to 3-4 mismatches). The rationale for this is that high-affinity modifications like 2'-O-MOE can sometimes tolerate more mismatches while still engaging the target.[13]
-
Consider the "seed region" for siRNA-like off-target effects, which typically involves nucleotides 2-8 of the guide strand.[7][14]
-
-
Data Filtering and Prioritization:
-
Filter the results to include transcripts expressed in the target tissue or cell type.
-
Prioritize potential off-targets based on the number and position of mismatches, as well as the predicted binding energy.
-
Cross-reference findings with known gene functions to assess the potential biological impact of off-target engagement.
-
Part 2: In Vitro Assessment - Experimental Validation
In vitro experiments are crucial for validating the predictions from in silico analyses and for identifying hybridization-independent off-target effects.
Transcriptome-Wide Analysis
Causality Behind the Choice: Transcriptome-wide analyses, such as RNA sequencing (RNA-seq) or microarrays, provide an unbiased view of global gene expression changes following treatment with the 2'-O-MOE modified oligonucleotide.[15] This allows for the detection of both predicted and unpredicted off-target effects.
Experimental Protocol: RNA-Seq for Off-Target Profiling
-
Cell Line Selection: Choose a human cell line that is relevant to the therapeutic indication and expresses the intended target.
-
Oligonucleotide Treatment:
-
Treat cells with the 2'-O-MOE modified oligonucleotide at a range of concentrations, including a therapeutically relevant dose and a higher dose to assess potential dose-dependent toxicity.
-
Include appropriate controls:
-
Untreated cells (negative control).
-
A scrambled or mismatch control oligonucleotide with the same chemical modifications. This is critical to distinguish sequence-specific off-target effects from effects related to the chemical modification itself.[10]
-
-
-
RNA Extraction and Library Preparation: After a suitable incubation period (e.g., 24-48 hours), extract total RNA and prepare sequencing libraries.
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and quantify gene expression.
-
Identify differentially expressed genes between the treated and control groups.
-
Correlate the differentially expressed genes with the in silico prediction list.
-
Proteomic Analysis
Causality Behind the Choice: Changes in mRNA levels do not always directly correlate with changes in protein expression. Proteomic analysis provides a more direct assessment of the functional consequences of off-target gene regulation.
Experimental Protocol: Mass Spectrometry-Based Proteomics
-
Sample Preparation: Following oligonucleotide treatment as described for RNA-seq, lyse the cells and extract total protein.
-
Protein Digestion and Peptide Labeling: Digest proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison across different treatment groups.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Determine which proteins are significantly up- or down-regulated in response to the 2'-O-MOE oligonucleotide treatment.
Cytotoxicity Assays
Causality Behind the Choice: These assays provide a direct measure of the impact of the oligonucleotide on cell viability and health, capturing potential hybridization-independent toxicities.
Experimental Protocol: Assessing Cell Viability
-
Assay Selection: Employ multiple assays that measure different aspects of cell health, such as metabolic activity (e.g., MTT or MTS assay) and membrane integrity (e.g., LDH release assay).
-
Dose-Response Analysis: Treat cells with a wide range of oligonucleotide concentrations to determine the concentration at which 50% of cell viability is lost (IC50).
-
Comparison with Controls: As with other in vitro assays, include untreated and scrambled/mismatch controls to isolate sequence-specific toxicity.
Comparative Performance: 2'-O-MOE vs. Other Modifications
The choice of chemical modification can significantly influence the off-target profile of an oligonucleotide. The following table summarizes a comparison of 2'-O-MOE with other common modifications based on published data.
| Modification | Key Advantages | Potential for Off-Target Effects | Supporting Experimental Evidence |
| 2'-O-MOE | High binding affinity, excellent nuclease resistance, favorable pharmacokinetic and safety profile.[1][2][3] | Generally considered to have a good safety profile.[1] Can reduce off-target effects in siRNAs by influencing RISC loading.[2][16] | Studies have shown that 2'-O-MOE ASOs have a better safety profile than LNA-modified ASOs, which can be associated with hepatotoxicity.[2] Combination of 2'-O-MOE and 2'-OMe modifications in siRNAs has been shown to eliminate off-target silencing.[16][17] |
| 2'-O-Methyl (2'-OMe) | Good nuclease resistance and binding affinity.[18] | Can reduce miRNA-like off-target effects in siRNAs when incorporated into the seed region.[7] However, 2'-O-MOE ASOs have been shown to be more potent than 2'-OMe ASOs in some studies.[3] | A comparison of 2'-O-MOE and 2'-OMe ASO gapmers targeting the same sites showed that 2'-O-MOE ASOs were consistently more effective at suppressing RNA levels. |
| Locked Nucleic Acid (LNA) | Very high binding affinity. | The high binding affinity can increase the risk of hybridization-dependent off-target effects, as LNAs can tolerate more mismatches.[13] Some LNA-containing ASOs have been associated with hepatotoxicity.[2] | Studies evaluating off-target effects of gapmer ASOs have proposed that for LNA gapmers, off-target candidates with up to two mismatches should be considered in in silico analysis.[8] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | High stability and low toxicity.[19] | Generally considered to have a very low off-target profile due to their neutral backbone, which reduces non-specific protein interactions. | In vitro studies comparing 2'-O-MOE, 2'-OMe, and PMO AONs for splicing modulation showed that PMOs had the least efficacy in some contexts, though they did not cause toxicity.[19] |
Visualizing the Mechanism of Hybridization-Dependent Off-Target Effects
The following diagram illustrates how an antisense oligonucleotide can bind to both its intended target and an unintended off-target transcript.
Caption: On-target versus off-target hybridization of a 2'-O-MOE antisense oligonucleotide.
Conclusion and Future Directions
The 2'-O-MOE modification has proven to be a valuable tool in the development of oligonucleotide therapeutics, offering a favorable balance of efficacy, stability, and safety. A rigorous and multi-faceted approach to assessing off-target effects, as outlined in this guide, is essential for ensuring the clinical success of these promising therapies. As our understanding of oligonucleotide-protein interactions and the nuances of hybridization in a cellular context grows, so too will our ability to design even more specific and potent therapeutic oligonucleotides. The continued development of sophisticated in silico prediction tools and high-throughput experimental methodologies will further refine our capacity to de-risk these molecules early in the drug development process.
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A Comparative Analysis of 2'-O-Methoxyethyl and 2'-Fluoro Modified Nucleosides in Oligonucleotide Therapeutics
In the rapidly evolving landscape of oligonucleotide therapeutics, chemical modifications to the sugar moiety of nucleosides are paramount for transforming these potent molecules into viable drugs. Among the most successful "second-generation" modifications, 2'-O-methoxyethyl (2'-O-MOE) and 2'-fluoro (2'-F) substitutions have emerged as critical tools for enhancing the pharmacological properties of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] This guide provides a comprehensive, data-driven comparison of these two key modifications, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their therapeutic design strategies.
The Rationale for 2'-Ribose Modifications
Unmodified oligonucleotides face significant hurdles in a biological environment, primarily rapid degradation by endogenous nucleases and insufficient binding affinity to their target RNA.[2][3] Modifications at the 2'-position of the ribose sugar address these limitations by altering the sugar pucker, which in turn influences the oligonucleotide's conformation, stability, and affinity for its target.[1][4] Both 2'-O-MOE and 2'-F modifications lock the sugar into an RNA-like C3'-endo conformation, which is favored for forming stable A-form duplexes with target RNA.[1][4][5]
Head-to-Head Comparison: 2'-O-MOE vs. 2'-Fluoro
While both modifications aim to improve the drug-like properties of oligonucleotides, they impart distinct characteristics that make them suitable for different applications and design strategies.
Biophysical and Biochemical Properties
| Property | 2'-O-Methoxyethyl (2'-O-MOE) | 2'-Fluoro (2'-F) | Key Insights |
| Binding Affinity (Tm) | Increases ΔTm by 0.9 to 1.6 °C per modification.[1] | Increases ΔTm by approximately 2.5 °C per modification.[1][6] | 2'-F provides a significantly higher increase in binding affinity, potentially leading to more potent oligonucleotides. |
| Nuclease Resistance | Offers superior stability against nuclease degradation.[1][7][8][9][10] | Confers good nuclease resistance, often used with phosphorothioate linkages for enhanced stability.[2][11][12][13] | 2'-O-MOE is generally considered to provide more robust nuclease resistance due to the bulkier 2'-substituent.[14] |
| RNase H Activity | Does not support RNase H cleavage.[3] | Does not support RNase H cleavage when uniformly incorporated.[11] | Both modifications are typically used in the "wings" of a gapmer ASO, flanking a central DNA gap that is competent for RNase H recruitment.[3][14][15] |
| RISC Compatibility (siRNA) | Can be incorporated into siRNAs. | Well-tolerated in siRNAs and can improve activity.[5][13] | 2'-F is extensively used in siRNA design to enhance stability and potency.[5][16][17] |
Pharmacokinetic and Toxicological Profiles
| Property | 2'-O-Methoxyethyl (2'-O-MOE) | 2'-Fluoro (2'-F) | Key Insights |
| Pharmacokinetics | Well-characterized; exhibits favorable tissue distribution and long half-life.[7][18][19] Highly bound to plasma proteins, which influences distribution.[7][19] | Pharmacokinetic profiles are influenced by the overall oligonucleotide chemistry. | The extensive clinical experience with 2'-O-MOE ASOs provides a wealth of pharmacokinetic data.[1][14][20] |
| Toxicity | Generally well-tolerated with a favorable safety profile established in numerous clinical trials.[21][22] | Can be associated with hepatotoxicity, particularly in gapmer ASO designs.[23][24] This toxicity is thought to be hybridization-independent and may be related to increased binding to intracellular proteins.[13][23][24] | The potential for 2'-F-associated toxicity necessitates careful sequence and design optimization. |
| Metabolite Profile | 2'-O-MOE nucleoside metabolites are poor substrates for phosphorylation and are not incorporated into cellular DNA or RNA.[25] | 2'-F nucleoside metabolites can be phosphorylated and incorporated into cellular DNA and RNA.[25] | The metabolic fate of the nucleoside modifications is a key differentiator with potential long-term safety implications. |
| Immunogenicity | Generally considered to have a low immunogenic potential. | Can differentially modulate the activation of pattern recognition receptors (PRRs), with the potential to either reduce or enhance immune responses depending on the context.[26][27] | The immunomodulatory properties of 2'-F modifications can be a consideration in therapeutic design. |
Structural and Mechanistic Considerations
The choice between 2'-O-MOE and 2'-F modifications is often guided by the intended mechanism of action of the oligonucleotide therapeutic.
Antisense Oligonucleotides (ASOs)
For RNase H-dependent ASOs, a "gapmer" design is employed. In this architecture, the central DNA "gap" is responsible for recruiting RNase H to cleave the target mRNA. The flanking regions, or "wings," are modified with 2'-O-MOE or 2'-F to enhance binding affinity and provide nuclease resistance.
Caption: Gapmer ASO structure and RNase H-mediated cleavage of target mRNA.
Small Interfering RNAs (siRNAs)
In the case of siRNAs, which function through the RNA interference (RNAi) pathway, 2'-F modifications are frequently incorporated throughout the duplex to enhance stability and potency.[16] The 2'-F modification is well-tolerated by the RISC complex, which is responsible for mediating gene silencing.[5][13]
Caption: The RNAi pathway for a 2'-F modified siRNA.[16]
Experimental Protocols
Thermal Melting (Tm) Analysis of Modified Oligonucleotides
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability and an indicator of binding affinity.
Methodology:
-
Oligonucleotide Preparation: Resuspend the synthesized oligonucleotides (modified and complementary strands) in a nuclease-free buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Determine the concentration of each strand using UV absorbance at 260 nm.
-
Duplex Formation: Mix equimolar amounts of the complementary strands to a final concentration of 1-5 µM.
-
Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).
-
Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the melting curve. This can be determined by calculating the first derivative of the melting curve.
Nuclease Stability Assay
Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of the modified oligonucleotides at a known concentration in a suitable buffer. It is advisable to 5'-end label the oligonucleotides with a radioactive (e.g., ³²P) or fluorescent tag for visualization.
-
Nuclease Digestion: Incubate the labeled oligonucleotides with a source of nucleases, such as fetal bovine serum (e.g., 10-50%) or a specific exonuclease (e.g., Snake Venom Phosphodiesterase), at 37°C.
-
Time Course: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., formamide loading buffer with EDTA).
-
Analysis: Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the gel using autoradiography or fluorescence imaging. The percentage of intact oligonucleotide at each time point can be quantified by densitometry to determine the degradation rate.
Conclusion
Both 2'-O-MOE and 2'-F are powerful modifications that have significantly advanced the field of oligonucleotide therapeutics. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic application, desired mechanism of action, and the acceptable safety profile. 2'-O-MOE offers a well-established platform with a proven track record of safety and favorable pharmacokinetics, making it a cornerstone of many ASO therapies.[1][14] 2'-F provides a substantial boost in binding affinity and is a preferred modification for siRNAs, though its potential for toxicity in certain ASO contexts requires careful consideration and mitigation strategies.[1][5][23] As our understanding of the intricate interplay between chemical modifications and biological systems continues to grow, so too will our ability to rationally design the next generation of highly effective and safe oligonucleotide medicines.
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Geary, R. S., et al. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897. [Link]
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Yu, R. Z., et al. (2023). Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides. Journal of Clinical Pharmacology, 63(1), 21-28. [Link]
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Prakash, T. P., et al. (2011). Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides. Helvetica Chimica Acta, 94(8), 1375-1390. [Link]
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
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Geary, R. S., et al. (2003). Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. Journal of Pharmacology and Experimental Therapeutics, 304(2), 828-837. [Link]
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Pinheiro, V. B., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications, 13(1), 6046. [Link]
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Shen, W., et al. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research, 46(5), 2204-2217. [Link]
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ACS Publications. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. [Link]
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Crooke, S. T., et al. (2017). Pharmacological properties of 2'-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 209-242). Springer, Cham. [Link]
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Liang, X. H., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 5148-5161. [Link]
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Wan, W. B., et al. (2014). Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages. Nucleic Acids Research, 42(22), 13456-13468. [Link]
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Dowler, T., et al. (2006). 2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 34(6), 1669-1675. [Link]
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Kandimalla, E. R., et al. (2021). Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma. Cancers, 13(21), 5345. [Link]
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Henry, S. P., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 233-241. [Link]
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Allerson, C. R., et al. (2005). Unique Gene-silencing and Structural Properties of 2'-F Modified siRNAs. RNA, 11(3), 344-352. [Link]
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Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. [Link]
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Lee, Y., et al. (2016). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Nucleic Acid Therapeutics, 26(3), 173-182. [Link]
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Duke University. (2016). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [Link]
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Dowler, T., et al. (2006). Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (FANA). Nucleic Acids Research, 34(6), 1669-1675. [Link]
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Shen, W., et al. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research, 46(5), 2204-2217. [Link]
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Gaus, H. J., et al. (2018). 2'-O-(2-Methoxyethyl) Nucleosides Are Not Phosphorylated or Incorporated Into the Genome of Human Lymphoblastoid TK6 Cells. Toxicological Sciences, 162(2), 586-596. [Link]
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ResearchGate. (n.d.). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. [Link]
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Henry, S. P., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 233-241. [Link]
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Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. [Link]
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Prakash, T. P., et al. (2014). 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides. ChemMedChem, 9(5), 915-920. [Link]
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ResearchGate. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. [Link]
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MDPI. (2022). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. [Link]
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Crooke, S. T., et al. (2017). The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 27(1), 1-10. [Link]
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Crooke, S. T. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 230-237. [Link]
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Encyclopedia.pub. (2022). Evolution of Chemistries and Pharmaceutical Properties of ASOs. [Link]
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De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 27, 2040206619864016. [Link]
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Iwamoto, N., et al. (2023). Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs. Journal of Pharmaceutical Sciences, 112(2), 407-420. [Link]
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The Researcher's Guide to 2'-O-Methoxyethyl-Guanine Modified Oligonucleotides: A Comparative Analysis
For the discerning researcher in the field of oligonucleotide therapeutics, the choice of chemical modification is a critical determinant of clinical success. Among the second-generation modifications, 2'-O-Methoxyethyl (2'-O-MOE) has emerged as a robust and widely adopted chemistry, gracing several FDA-approved therapies. This guide provides an in-depth technical comparison of therapeutic oligonucleotides incorporating 2'-O-MOE, with a particular focus on the implications of guanine (G) residues within these constructs. We will delve into case studies of approved drugs, compare 2'-O-MOE to other prominent chemistries, and provide detailed experimental protocols to empower your own research and development endeavors.
The Significance of 2'-O-MOE Modification: A Leap in Therapeutic Potential
First-generation antisense oligonucleotides (ASOs), primarily featuring a phosphorothioate (PS) backbone, offered initial promise but were hampered by lower binding affinity to target RNA and susceptibility to nuclease degradation. The advent of second-generation modifications, such as 2'-O-MOE, revolutionized the field by addressing these limitations.
The 2'-O-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, confers several key advantages:
-
Enhanced Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity (Tm) of the oligonucleotide to its target mRNA. This translates to improved potency.[1][2]
-
Superior Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, rendering the oligonucleotide highly resistant to degradation by endo- and exonucleases, thereby prolonging its half-life in vivo.[1][3][4]
-
Favorable Safety Profile: Generally, 2'-O-MOE modified ASOs exhibit a good safety profile, with a reduced propensity for the immunostimulatory effects sometimes observed with first-generation PS-ASOs.[5] However, as we will discuss, sequence-specific toxicities, such as thrombocytopenia, can occur and warrant careful evaluation.[6][7][8][9][10]
-
"Drug-like" Properties: The combination of a PS backbone and 2'-O-MOE modifications enhances protein binding, which reduces renal clearance and improves tissue distribution, contributing to more favorable pharmacokinetic properties.[11][12]
The "Gapmer" Design: Harnessing RNase H for Targeted RNA Degradation
A predominant design for 2'-O-MOE ASOs intended to downregulate gene expression is the "gapmer" architecture. This chimeric design consists of a central "gap" of 8-12 deoxynucleotides flanked by "wings" of 2'-O-MOE modified nucleotides.[13][14] This clever arrangement leverages the strengths of both chemistries:
-
The 2'-O-MOE wings provide high binding affinity and nuclease stability.
-
The central DNA gap, when hybridized to the target mRNA, forms a DNA:RNA duplex that is a substrate for RNase H, a ubiquitous cellular enzyme that cleaves the RNA strand of such hybrids. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.
Caption: Comparison of ASO delivery methods.
1. ASO Delivery via Transfection (for high-throughput screening and initial efficacy assessment):
-
Objective: To efficiently deliver ASOs into cultured cells to assess their ability to modulate target gene expression.
-
Materials:
-
ASOs (targeting, mismatch control, scrambled control) at a stock concentration of 100 µM in nuclease-free water.
-
Cultured mammalian cells.
-
Appropriate cell culture medium.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Multi-well culture plates (e.g., 96-well).
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
ASO-Lipid Complex Formation:
-
For each well, dilute the ASO to the desired final concentration (e.g., 10-100 nM) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the ASO-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Harvesting: After incubation, harvest the cells for RNA or protein analysis.
-
2. Gymnotic Delivery (for assessing "naked" ASO uptake and more physiologically relevant activity): [1][7][8][15][16]
-
Objective: To assess the activity of ASOs in the absence of transfection reagents, relying on the cells' natural uptake mechanisms.
-
Materials:
-
ASOs (as above).
-
Cultured mammalian cells (adherent or suspension).
-
Appropriate cell culture medium.
-
Multi-well culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cells as described for transfection. For suspension cells, plate them on the day of the experiment.
-
ASO Addition: Directly add the ASO to the cell culture medium to achieve the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Incubation: Incubate the cells for an extended period, typically 3-7 days, to allow for sufficient uptake and target engagement. Change the medium containing the ASO every 2-3 days.
-
Harvesting: Harvest the cells for downstream analysis.
-
Downstream Analysis: Quantifying Target Knockdown
1. RNA Analysis by RT-qPCR:
-
Objective: To quantify the level of target mRNA knockdown following ASO treatment.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to cells treated with control ASOs.
-
2. Protein Analysis by Western Blotting:
-
Objective: To determine the extent of target protein reduction following ASO treatment.
-
Procedure:
-
Protein Extraction: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative reduction in target protein levels.
-
Conclusion and Future Perspectives
The 2'-O-MOE modification has undeniably been a cornerstone of the success of antisense technology, providing a well-balanced combination of efficacy, durability, and a manageable safety profile. The clinical success of drugs like Inotersen and Volanesorsen validates the power of this chemistry. While the specific role of guanine residues within 2'-O-MOE ASOs requires further nuanced investigation, particularly concerning the potential for G-quadruplex formation and its impact on off-target effects, the fundamental principles of sequence-specific hybridization remain the primary driver of their therapeutic action.
As the field of oligonucleotide therapeutics continues to advance, with the emergence of novel chemistries and delivery platforms, the 2'-O-MOE modification will undoubtedly remain a critical tool in the armamentarium of researchers and drug developers. Its proven track record and well-understood properties provide a solid foundation upon which to build the next generation of RNA-targeted medicines.
References
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Crooke, S. T., et al. (2017). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 27(3), 121-129. [Link]
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Flaim, C. J., et al. (2021). Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates. Haematologica, 106(2), 555-565. [Link]
-
Stein, C. A., et al. (2009). Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents. Nucleic Acids Research, 37(21), e147. [Link]
-
Post, N. M., et al. (2019). Metabolism and Disposition of Volanesorsen, a 2′-O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species. Drug Metabolism and Disposition, 47(10), 1164-1174. [Link]
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Crooke, S. T., et al. (2017). The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 27(3), 121-129. [Link]
-
Sheng, L., et al. (2020). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research, 48(8), 4069-4081. [Link]
-
Nishina, K., et al. (2020). Alteration of target cleavage patterns and off-target reduction of antisense oligonucleotides incorporating 2-N-carbamoyl- or (2-pyridyl)guanine. Bioorganic & Medicinal Chemistry, 28(1), 115193. [Link]
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Geary, R. S., et al. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897. [Link]
-
Wikipedia. (n.d.). Inotersen. [Link]
-
Geary, R. S., et al. (2015). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 241-259). CRC Press. [Link]
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Rigo, F., et al. (2017). Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application. Accounts of Chemical Research, 50(11), 2701-2710. [Link]
-
Sheng, L., et al. (2020). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research, 48(8), 4069-4081. [Link]
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Zanardi, T. A., et al. (2018). Chronic Toxicity Assessment of 2′- O -Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics, 28(4), 209-218. [Link]
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Aartsma-Rus, A., et al. (2017). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 27(6), 325-334. [Link]
-
protocols.io. (2024). ASO transfection of iPSC-derived cells. [Link]
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AUM Biotech. (n.d.). AUMlnc™ ASO Protocol. [Link]
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Gertz, M., et al. (2020). Tissue pharmacokinetics of antisense oligonucleotides. Nucleic Acid Therapeutics, 30(2), 75-87. [Link]
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Gagnon, K. T., & Corey, D. R. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 29(3), 113-119. [Link]
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Geary, R. S., et al. (2001). Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. Drug Metabolism and Disposition, 29(4), 435-443. [Link]
-
Seth, P. P., et al. (2010). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Journal of the American Chemical Society, 132(43), 15156-15158. [Link]
-
Ncardia. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
-
Prakash, T. P., et al. (2008). Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides. Journal of Medicinal Chemistry, 51(9), 2766-2776. [Link]
-
Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery. (2023). Journal of Controlled Release, 357, 497-515. [Link]
-
Dhuri, K., et al. (2020). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry, 63(15), 7913-7940. [Link]
-
Ionis Pharmaceuticals, Inc. (2018). Form 10-K. [Link]
-
Post, N. M., et al. (2019). Metabolism and Disposition of Volanesorsen, a 2′-O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species. Drug Metabolism and Disposition, 47(10), 1164-1174. [Link]
-
Liang, X. H., et al. (2020). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, 48(2), 802-814. [Link]
-
Post, N. M., et al. (2019). Metabolism and Disposition of Volanesorsen, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species. Drug Metabolism and Disposition, 47(10), 1164-1174. [Link]
-
Crooke, S. T., et al. (2017). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 27(3), 121-129. [Link]
-
Cogoi, S., & Xodo, L. E. (2006). Best Minimally Modified Antisense Oligonucleotides According to Cell Nuclease Activity. Antisense & Nucleic Acid Drug Development, 16(4), 253-268. [Link]
-
Ncardia. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
-
Stepanova, I. A., et al. (2021). An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. International Journal of Molecular Sciences, 22(18), 9875. [Link]
-
Aartsma-Rus, A., et al. (2017). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 27(6), 325-334. [Link]
-
Dhuri, K., et al. (2020). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry, 63(15), 7913-7940. [Link]
-
Anderson, K. P., et al. (2021). mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research, 49(16), 9039-9053. [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. [Link]
-
Bas-Cea, A., et al. (2025). G-quadruplex topologies determine the functional outcome of guanine-rich bioactive oligonucleotides. Nucleic Acids Research, gkaf590. [Link]
-
Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells. (2020). The FASEB Journal, 34(S1), 1-1. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2'-O-(2-Methoxyethyl)guanosine
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the materials you use, including their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-rG), a modified nucleoside analogue critical in the synthesis of nucleic acid drugs.[1] Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The core principle of chemical waste management is to treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2] This proactive approach minimizes risk and ensures that all waste streams are handled with the appropriate level of caution.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3][4] While comprehensive toxicological data is limited, it is prudent to handle this compound with care, avoiding inhalation, and contact with skin and eyes.[3] Always wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection, when handling this chemical.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[3][4] |
Before beginning any work that will generate 2'-O-MOE-rG waste, a thorough risk assessment should be conducted. This assessment should identify the types and potential volumes of waste that will be generated and establish a clear disposal plan.
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste is disposed of correctly.[5][6] Incompatible chemicals must never be mixed in the same waste container.[7]
Waste Streams for this compound:
-
Solid Waste:
-
Description: Unused or expired pure 2'-O-MOE-rG powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels).
-
Container: A clearly labeled, sealable, and chemically compatible container designated for solid hazardous waste.[5][8] The container must be kept closed except when adding waste.[2][8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." List all components of the waste stream on the label.
-
-
Liquid Waste (Non-aqueous/Organic Solvent):
-
Description: 2'-O-MOE-rG dissolved in organic solvents (e.g., DMSO, acetonitrile).[1][9]
-
Container: A dedicated, leak-proof, and chemically compatible container for flammable or organic hazardous waste. Ensure the container material is compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the name and approximate concentration of the solvent(s).
-
-
Liquid Waste (Aqueous):
-
Description: 2'-O-MOE-rG dissolved in aqueous buffers or solutions.
-
Important Note: Disposal of any chemical down the drain is strictly regulated.[5][7] Do not dispose of aqueous solutions of 2'-O-MOE-rG via the sewer system unless explicitly permitted by your institution's EHS department.[2]
-
Container: A dedicated, leak-proof, and compatible container for aqueous hazardous waste.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the composition of the aqueous solution.
-
-
Sharps Waste:
-
Description: Needles, syringes, or broken glass contaminated with 2'-O-MOE-rG.
-
Container: A designated, puncture-proof sharps container.[6]
-
Labeling: Label the sharps container as "Hazardous Waste" and list the chemical contaminants.
-
Empty Container Disposal:
A container that has held 2'-O-MOE-rG can typically be disposed of as regular trash after it has been triple-rinsed with a suitable solvent (that can dissolve the compound).[2] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2] After rinsing, all hazardous waste labels on the container must be defaced or removed before it is discarded.[2]
On-site Accumulation and Storage
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][8]
Key SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation.[8]
-
Containment: Secondary containment, such as a tray or bin, should be used to capture any potential leaks or spills.[5]
-
Labeling: The SAA must be clearly marked.
-
Volume Limits: There are limits to the amount of hazardous waste that can be stored in an SAA (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[8]
-
Container Integrity: All waste containers must be in good condition, with no leaks or deterioration, and must be kept securely capped.[5][7]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spills:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbent material and spilled substance and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
-
For large or unmanageable spills, contact your institution's EHS department immediately.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
The Principle of Waste Minimization
A key component of responsible chemical management is waste minimization.[8] Laboratories should strive to reduce the volume of hazardous waste generated by:
-
Ordering only the necessary quantities of 2'-O-MOE-rG for planned experiments.
-
Maintaining a current chemical inventory to avoid ordering duplicates.
-
Where feasible, reducing the scale of experiments.[8]
By integrating these principles of hazard assessment, proper segregation, compliant storage, and emergency preparedness into your standard laboratory operating procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS department for guidance.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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2'-O-MOE-GTP, 2'-O-Methyl-/2'-O-(2-Methoxyethyl)-NTPs. Jena Bioscience. [Link]
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Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to the Safe Handling of 2'-O-(2-Methoxyethyl)guanosine
In the landscape of nucleic acid therapeutics, the precision and safety of every component are paramount. 2'-O-(2-Methoxyethyl)guanosine, a modified nucleoside analogue, is a critical intermediate in the synthesis of advanced oligonucleotide drugs.[1] While it is a valuable tool in drug development, its handling necessitates a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven approach to the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Understanding the Risks: A Proactive Stance on Safety
The foundation of safe laboratory practice is a thorough understanding of the materials in use. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2] While no specific hazards for skin/eye contact or inhalation are listed, best practices in chemical handling dictate that we mitigate all potential routes of exposure. The physical form of the compound, typically a powder, means that dust and aerosol formation are primary concerns during handling.[2] Therefore, our safety protocols are designed to prevent ingestion, inhalation, and contact with skin and eyes.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement; it is a critical component of a robust safety protocol. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[2] However, a deeper understanding of why each piece of equipment is necessary empowers researchers to use it effectively.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the compound, mitigating the risk of absorption or accidental ingestion from contaminated hands. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects the eyes from airborne dust particles or accidental splashes of solutions containing the compound.[2] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination with dust or splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling larger quantities or when there is a potential for significant dust or aerosol generation, to prevent inhalation.[2] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk and ensuring reproducible results. The following step-by-step guide details the safe handling of this compound throughout its lifecycle in the laboratory.
Preparation and Engineering Controls
-
Designated Work Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any dust or aerosols.[2]
-
Gather Materials: Before starting, ensure all necessary PPE, spatulas, weighing paper, and waste containers are within easy reach to avoid unnecessary movement and potential contamination of the laboratory.
-
Pre-labeling: All vials and containers for solutions should be clearly labeled with the compound name, concentration, solvent, and date before preparation.
Donning PPE: A Deliberate Process
The order in which PPE is put on is crucial to prevent cross-contamination.
-
Lab Coat: Securely fasten the lab coat.
-
Respirator (if needed): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Handling and Solution Preparation
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper within the ventilated enclosure. Avoid creating dust clouds.
-
Transfer: Use a clean spatula to transfer the powder to the appropriate vessel.
-
Solubilization: Add the solvent (e.g., DMSO) to the powder.[1] Cap the container and mix gently until the solid is fully dissolved.
-
Cleaning: Thoroughly clean the spatula and work surface with an appropriate solvent and dispose of the cleaning materials in the designated chemical waste.
Doffing PPE: The Final Step in Contamination Control
Removing PPE in the correct order is as important as putting it on.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by turning it inside out as you remove it.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear and easily understandable overview of the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is not an obstacle to research but a cornerstone of scientific integrity and professional responsibility. By understanding the rationale behind each safety measure and adhering to a structured operational plan, researchers can confidently work with this important compound, ensuring their own safety and the reliability of their scientific contributions. This guide serves as a living document, to be integrated into your laboratory's specific safety protocols and training programs.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
